Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(3-fluorophenyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-14(2,3)19-13(18)17-15(8-5-9-15)11-6-4-7-12(16)10-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKKWGGIQCYTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
Introduction
Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate (CAS No. 1286263-86-2) is a fluorinated carbamate derivative of significant interest in medicinal chemistry and drug discovery.[1][2][3][4][5] As a synthetic intermediate, its physical properties are critical for process development, formulation, and quality control. The incorporation of a fluorophenyl group can significantly influence molecular interactions, membrane permeability, and metabolic stability, making a thorough understanding of its physicochemical characteristics essential for its effective application.[6][7] This guide provides a comprehensive overview of the known physical properties of this compound and details the standard experimental protocols for their determination, offering valuable insights for researchers and drug development professionals.
Chemical Structure and Core Data
The molecular structure of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is presented below, illustrating the key functional groups that dictate its physical and chemical behavior.
Figure 2: Workflow for determining the melting point of a solid sample.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is dry and finely powdered using a mortar and pestle.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating and Observation:
-
If the approximate melting point is unknown, perform a rapid heating to estimate the range.
-
For an accurate measurement, start heating at a temperature approximately 10-15 °C below the expected melting point.
-
Set the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
Solubility Profile Determination
Understanding the solubility of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate in various solvents is crucial for its use in reactions, purification, and formulation.
Workflow for Qualitative Solubility Testing
Sources
- 1. 1286263-86-2|tert-Butyl (1-(3-fluorophenyl)cyclobutyl)carbamate|BLD Pharm [bldpharm.com]
- 2. 1286263-86-2 Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate AKSci 5335DK [aksci.com]
- 3. tert-Butyl N-[1-(3-fluorophenyl)cyclobutyl]carbamate [oakwoodchemical.com]
- 4. Tert-Butyl (1-(3-Fluorophenyl)Cyclobutyl)Carbamate-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 5. Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate,1286263-86-2-Amadis Chemical [amadischem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemistry of Fluorinated Carbon Acids: Synthesis, Physicochemical Properties, and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
This guide provides a comprehensive technical overview of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The document details a proposed synthetic pathway, including a discussion of the underlying chemical principles and step-by-step experimental protocols. Furthermore, it outlines the expected physicochemical properties and provides a detailed guide to the structural elucidation of the target molecule through spectroscopic analysis.
Introduction and Significance
Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate belongs to a class of compounds featuring a cyclobutane ring substituted with an arylamine moiety. The cyclobutane scaffold is a valuable motif in medicinal chemistry, often employed as a conformationally restricted bioisostere for larger or more flexible groups. This conformational rigidity can lead to improved binding affinity and selectivity for biological targets. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and alter electronic properties, potentially influencing protein-ligand interactions. The tert-butyloxycarbonyl (Boc) protecting group renders the amine nucleophile suitable for a variety of subsequent chemical transformations, making this compound a versatile building block in multi-step syntheses.
Synthetic Strategy and Rationale
The synthesis of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate can be logically approached in a two-step sequence starting from the corresponding carboxylic acid. This strategy is outlined below and leverages well-established and reliable chemical transformations.
Synthetic Scheme:
Figure 1: Proposed two-step synthesis of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate.
Part 1: Synthesis of 1-(3-fluorophenyl)cyclobutanamine
The initial and most critical step is the conversion of 1-(3-fluorophenyl)cyclobutanecarboxylic acid to the corresponding primary amine, 1-(3-fluorophenyl)cyclobutanamine. This transformation involves the loss of the carboxyl group and the formation of a carbon-nitrogen bond. Several classic name reactions can achieve this, including the Curtius, Hofmann, and Schmidt rearrangements.
-
Curtius Rearrangement: This method involves the conversion of the carboxylic acid to an acyl azide, typically via the corresponding acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). The acyl azide then undergoes thermal or photochemical rearrangement to an isocyanate, which is subsequently hydrolyzed to the amine. The Curtius rearrangement is known for its mild conditions and high yields.[1][2][3]
-
Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom.[4] Therefore, the starting carboxylic acid would first need to be converted to the corresponding primary amide, 1-(3-fluorophenyl)cyclobutanecarboxamide. Treatment of the amide with a reagent like bromine in a basic solution would then furnish the desired amine.
-
Schmidt Reaction: This reaction allows for the direct conversion of a carboxylic acid to an amine using hydrazoic acid (HN₃) under acidic conditions.[5] The reaction proceeds through an acyl azide intermediate, similar to the Curtius rearrangement.
For the purpose of this guide, a protocol based on the Curtius rearrangement is detailed, as it often provides a reliable and high-yielding route to sterically hindered amines.
Part 2: Boc Protection of 1-(3-fluorophenyl)cyclobutanamine
The protection of the newly synthesized amine is a straightforward process. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[6] The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O), which reacts with the amine in the presence of a base to form the desired carbamate.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(3-fluorophenyl)cyclobutanamine via Curtius Rearrangement
This protocol is a representative procedure and may require optimization for specific laboratory conditions.
Materials:
-
1-(3-fluorophenyl)cyclobutanecarboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
tert-Butanol (t-BuOH)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1-(3-fluorophenyl)cyclobutanecarboxylic acid (1.0 eq).
-
Reagent Addition: Dissolve the starting material in anhydrous toluene. Add triethylamine (1.1 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq).
-
Isocyanate Formation: Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Carbamate Formation: After the formation of the acyl azide and its rearrangement to the isocyanate is complete, add tert-butanol (2.0 eq) to the reaction mixture and continue to reflux overnight. This traps the isocyanate as the Boc-protected amine directly.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification of Boc-protected Intermediate: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified Boc-protected amine in a suitable solvent such as dichloromethane or dioxane. Add an excess of concentrated hydrochloric acid and stir at room temperature for 2-4 hours.
-
Isolation of Amine Salt: Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of 1-(3-fluorophenyl)cyclobutanamine. For the free amine, the salt can be neutralized with a base like NaOH and extracted into an organic solvent.
Protocol 2: Synthesis of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
Materials:
-
1-(3-fluorophenyl)cyclobutanamine (or its hydrochloride salt)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 1-(3-fluorophenyl)cyclobutanamine (1.0 eq) in dichloromethane. If starting from the hydrochloride salt, use 2.2 equivalents of triethylamine to both neutralize the salt and act as the base for the reaction. If starting with the free amine, 1.1 equivalents of triethylamine or an aqueous solution of sodium bicarbonate can be used.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Work-up: Dilute the reaction mixture with dichloromethane and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: The crude Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate can be purified by flash column chromatography on silica gel or by recrystallization to obtain a pure solid.
Physicochemical Properties and Structural Elucidation
Table 1: Physicochemical Properties of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
| Property | Value | Source |
| CAS Number | 1286263-86-2 | [3][7] |
| Molecular Formula | C₁₅H₂₀FNO₂ | [3][7] |
| Molecular Weight | 265.33 g/mol | [3] |
| Appearance | White to off-white solid (expected) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | N/A |
Spectroscopic Analysis:
The definitive confirmation of the chemical structure of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is achieved through a combination of spectroscopic techniques. Below is a predictive guide to the expected spectral data.
4.1 ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum will provide information on the number and connectivity of the hydrogen atoms in the molecule.
Figure 2: Structure of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.20-7.30 | m | 1H | Ar-H | Aromatic proton ortho to the cyclobutyl group. |
| ~6.80-7.00 | m | 3H | Ar-H | Remaining three aromatic protons. |
| ~5.0 (broad) | s | 1H | N-H | Carbamate proton, often broad and may exchange with D₂O. |
| ~2.40-2.60 | m | 2H | -CH₂- (cyclobutyl) | Protons on the cyclobutane ring adjacent to the quaternary carbon. |
| ~1.80-2.10 | m | 4H | -CH₂- (cyclobutyl) | Remaining four protons on the cyclobutane ring. |
| ~1.45 | s | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |
4.2 ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 (d, ¹JCF ≈ 245 Hz) | C-F (aromatic) | Carbon directly attached to fluorine, shows a large coupling constant. |
| ~155 | C=O (carbamate) | Carbonyl carbon of the carbamate group. |
| ~145 (d, ³JCF ≈ 7 Hz) | C-C(NHBoc) (aromatic) | Aromatic carbon attached to the cyclobutyl group. |
| ~130 (d, ³JCF ≈ 8 Hz) | Ar-CH | Aromatic methine carbon. |
| ~122 | Ar-CH | Aromatic methine carbon. |
| ~114 (d, ²JCF ≈ 21 Hz) | Ar-CH | Aromatic methine carbon ortho to fluorine. |
| ~113 (d, ²JCF ≈ 22 Hz) | Ar-CH | Aromatic methine carbon ortho to fluorine. |
| ~80 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~55 | C -(Ar)(NHBoc) | Quaternary carbon of the cyclobutane ring. |
| ~35 | -C H₂- (cyclobutyl) | Methylene carbons of the cyclobutane ring. |
| ~28.5 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
| ~16 | -C H₂- (cyclobutyl) | Methylene carbon of the cyclobutane ring. |
4.3 Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will identify the key functional groups present in the molecule.
Table 4: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, sharp | N-H stretch (carbamate) |
| ~2970 | Strong | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carbamate) |
| ~1520 | Strong | N-H bend (amide II band) |
| ~1250, 1160 | Strong | C-O stretch (carbamate) and C-N stretch |
| ~1220 | Strong | C-F stretch (aromatic) |
4.4 Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.
Expected Data (Electron Impact - EI):
-
Molecular Ion (M⁺): A peak at m/z = 265, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 209: Loss of a tert-butyl group (-C₄H₈).
-
m/z = 166: Loss of the Boc group (-C₅H₉O₂).
-
m/z = 57: The tert-butyl cation ([C₄H₉]⁺), which is often a prominent peak for Boc-protected compounds.
-
Safety and Handling
As a research chemical, Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A material safety data sheet (MSDS) should be consulted for detailed handling and disposal information.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate. The proposed synthetic route is robust and relies on well-understood chemical principles. The detailed spectroscopic analysis guide will aid researchers in the structural confirmation of the synthesized compound. This molecule serves as a valuable building block for the development of novel chemical entities with potential applications in medicinal chemistry and drug discovery.
References
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 3. tert-Butyl N-[1-(3-fluorophenyl)cyclobutyl]carbamate [oakwoodchemical.com]
- 4. 1286263-86-2 Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate AKSci 5335DK [aksci.com]
- 5. mdpi.com [mdpi.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. 1286263-86-2|tert-Butyl (1-(3-fluorophenyl)cyclobutyl)carbamate|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate (CAS Number: 1286263-86-2), a key building block in modern medicinal chemistry. This document delves into the compound's chemical properties, synthesis, and analytical characterization. Furthermore, it explores its strategic application in drug discovery, particularly focusing on the pharmacological significance of its structural motifs. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of Fluorinated Cyclobutylamines in Drug Discovery
Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is a synthetic intermediate that has garnered significant interest in the field of drug development. Its structure combines three key pharmacophoric elements: a Boc-protected amine, a cyclobutane ring, and a 3-fluorophenyl group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, enabling selective reactions at other sites of a molecule. The cyclobutane moiety introduces a degree of conformational rigidity and a three-dimensional aspect to molecular design, which can be advantageous for binding to specific biological targets.
The incorporation of a fluorine atom on the phenyl ring is a particularly salient feature. The strategic placement of fluorine can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The 3-fluorophenyl group, in particular, is a common feature in many biologically active compounds, where it can influence electrostatic interactions and improve pharmacokinetic profiles. The 1-phenylcyclobutylamine scaffold itself has been investigated for its pharmacological activities, including its potential as a monoamine oxidase (MAO) inactivator.[1]
This guide will provide a detailed exploration of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate, from its fundamental properties to its potential applications, offering a technical resource for its effective utilization in research and development.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is provided below.
| Property | Value | Reference |
| CAS Number | 1286263-86-2 | |
| Molecular Formula | C₁₅H₂₀FNO₂ | |
| Molecular Weight | 265.33 g/mol | |
| Appearance | White to off-white solid (predicted) | |
| Boiling Point | 366.6 ± 31.0 °C (predicted) | |
| Storage Temperature | 2-8°C | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
Synthesis and Purification
The synthesis of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate typically involves a two-step process: the synthesis of the precursor amine, 1-(3-fluorophenyl)cyclobutan-1-amine, followed by its protection with a Boc group.
Synthesis of 1-(3-fluorophenyl)cyclobutan-1-amine
A plausible synthetic route to the key amine intermediate is outlined below. This method is based on established chemical transformations for the synthesis of similar 1-arylcyclobutylamines.
Caption: Plausible synthetic route to 1-(3-fluorophenyl)cyclobutan-1-amine.
Experimental Protocol:
-
Grignard Reaction: To a solution of 3-fluorobromobenzene in anhydrous tetrahydrofuran (THF), magnesium turnings are added. The reaction is initiated and maintained at reflux to form the Grignard reagent, 3-fluorophenylmagnesium bromide. The solution is then cooled, and cyclobutanone is added dropwise. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product, 1-(3-fluorophenyl)cyclobutanol, is extracted with an organic solvent.
-
Ritter Reaction: The crude 1-(3-fluorophenyl)cyclobutanol is dissolved in acetonitrile and treated with concentrated sulfuric acid at a low temperature. The reaction mixture is stirred until completion, then neutralized and extracted to yield N-(1-(3-fluorophenyl)cyclobutyl)acetamide.
-
Hydrolysis: The acetamide intermediate is hydrolyzed by heating with aqueous hydrochloric acid. After cooling, the product, 1-(3-fluorophenyl)cyclobutan-1-amine hydrochloride, can be isolated by filtration or extraction.
Boc Protection
The final step is the protection of the amine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis.
Caption: Boc protection of 1-(3-fluorophenyl)cyclobutan-1-amine.
Experimental Protocol:
-
The free base of 1-(3-fluorophenyl)cyclobutan-1-amine is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
A base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is added to the solution.
-
Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the reaction mixture, which is then stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel to afford Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate as a pure solid.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate. The following are the expected analytical data based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group as a singlet at approximately 1.4 ppm integrating to 9 protons. The cyclobutyl protons will appear as multiplets in the region of 1.8-2.6 ppm. The aromatic protons of the 3-fluorophenyl ring will exhibit complex splitting patterns in the range of 6.9-7.4 ppm. A broad singlet corresponding to the NH proton of the carbamate should also be present.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The cyclobutyl carbons will resonate in the aliphatic region. The aromatic carbons will appear between 110 and 165 ppm, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The carbonyl carbon of the carbamate will be observed at approximately 155 ppm.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecule [M+H]⁺ at m/z 266.1. A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group (56 Da) or isobutylene (56 Da), leading to a fragment ion at m/z 210.1. Further fragmentation may involve the loss of CO₂ (44 Da) from this ion.
High-Performance Liquid Chromatography (HPLC)
Purity analysis is typically performed using reverse-phase HPLC. A C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of an acid modifier like formic acid or trifluoroacetic acid) is a common choice for carbamate analysis.[2][3][4][5][6] Detection can be achieved using a UV detector, typically at a wavelength around 210-254 nm.
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.4-6.9 (m, 4H, Ar-H), 5.0 (br s, 1H, NH), 2.6-2.4 (m, 2H, cyclobutyl-H), 2.2-2.0 (m, 2H, cyclobutyl-H), 1.9-1.7 (m, 2H, cyclobutyl-H), 1.45 (s, 9H, t-Bu) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 163 (d, ¹JCF), 155 (C=O), 145 (Ar-C), 130 (d, ³JCF, Ar-CH), 123 (Ar-CH), 115 (d, ²JCF, Ar-CH), 113 (d, ²JCF, Ar-CH), 80 (C(CH₃)₃), 58 (C-cyclobutyl), 32 (CH₂-cyclobutyl), 28 (C(CH₃)₃), 17 (CH₂-cyclobutyl) |
| Mass Spectrometry (ESI+) | m/z 266.1 [M+H]⁺, 210.1 [M+H-C₄H₈]⁺, 166.1 [M+H-Boc]⁺ |
| HPLC | Purity >95% (C18 column, MeCN/H₂O gradient, UV detection at 220 nm) |
Applications in Drug Discovery
Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the ability to deprotect the amine and use it as a nucleophile in various coupling reactions.
Role of the 1-(3-Fluorophenyl)cyclobutyl Moiety
-
Neurological and Psychiatric Disorders: The 1-phenylcyclobutylamine scaffold has been explored in the context of neurological disorders. For instance, analogs have shown activity as monoamine oxidase (MAO) inhibitors, which are used in the treatment of depression and Parkinson's disease.[1] The conformational constraint of the cyclobutane ring can lead to improved selectivity for specific receptor subtypes.
-
Modulation of Physicochemical Properties: The 3-fluorophenyl group is a common motif in medicinal chemistry. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism.[7][8] It can also increase the binding affinity of a molecule to its target through favorable electrostatic interactions.
Synthetic Utility
The Boc-protected amine of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate can be deprotected under acidic conditions to reveal the primary amine. This amine can then be used in a variety of chemical transformations, including:
-
Amide bond formation: Coupling with carboxylic acids to form amides.
-
Urea and Thiourea formation: Reaction with isocyanates or isothiocyanates.
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
N-Arylation and N-Alkylation: Formation of C-N bonds with aryl or alkyl halides.
Caption: Synthetic utility of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate.
Conclusion
Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is a strategically important building block in medicinal chemistry. Its well-defined structure, combining a protected amine with a conformationally restricted and electronically modified aromatic ring system, makes it a versatile intermediate for the synthesis of novel drug candidates. This guide has provided a comprehensive overview of its properties, synthesis, and analytical characterization, as well as its potential applications in drug discovery. As the demand for more sophisticated and effective therapeutic agents continues to grow, the utility of such precisely engineered building blocks will undoubtedly increase.
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Magnetic porous carbon-based solid-phase extraction of carbamates prior to HPLC analysis. Microchimica Acta. 2016;183:415-421. Available from: [Link]
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The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Available from: [Link]
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Exploring Fluorine Chemistry in Drug Design: The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD. 2025-09-12. Available from: [Link]
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Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. Molecules. 2022 Mar 30;27(7):2216. Available from: [Link]
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Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. International Journal of Mass Spectrometry. 2018 May 9. Available from: [Link]
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I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. 2023-06-11. Available from: [Link]
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1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Journal of the American Chemical Society. 1987;109(1):288-291. Available from: [Link]
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Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. 2010;45(11):1311-1321. Available from: [Link]
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Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. 2025-08-09. Available from: [Link]
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Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. 2008-12-01. Available from: [Link]
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1-Phenycycloalkylamine derivatives. II. Synthesis and pharmacological activity. Semantic Scholar. [No date provided]. Available from: [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
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BOC Protection and Deprotection. J&K Scientific LLC. 2025-02-08. Available from: [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. 2022 Oct; 27(20): 6846. Available from: [Link]
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EXPERIMENTAL PROCEDURES. Beilstein Journals. Available from: [Link]
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Calculated and experimental NMR chemical shifts of 1. ResearchGate. Available from: [Link]
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Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline. The Journal of Pharmacology and Experimental Therapeutics. 1989 Jun;249(3):708-12. Available from: [Link]
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Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. 2011, 3(6):519-525. Available from: [Link]
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1-(3-fluorophenyl)cyclobutan-1-amine hydrochloride. MySkinRecipes. Available from: [Link]
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Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[4][4]-rearrangement cascade. Chemical Science. 2025 May 14;16(19): 7033–7040. Available from: [Link]
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1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available from: [Link]
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A Technical Guide to the Spectroscopic Characterization of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate, a compound of interest in medicinal chemistry and drug development. While specific experimental data for this molecule is not widely published, this document, grounded in fundamental spectroscopic principles and data from analogous structures, offers a robust predictive analysis. It is intended for researchers, scientists, and drug development professionals, detailing the expected outcomes and methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section provides a theoretical basis, detailed experimental protocols, and an in-depth interpretation of the anticipated spectral data, ensuring a self-validating approach to structural confirmation.
Introduction: Structural and Chemical Context
Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate (CAS No. 1286263-86-2) is a small organic molecule featuring several key functional groups that dictate its spectroscopic signature: a tert-butoxycarbonyl (Boc) protecting group, a cyclobutane ring, and a 3-fluorophenyl moiety.[1][2] The strategic placement of the fluorine atom on the aromatic ring and the quaternary carbon of the cyclobutane ring create a unique and complex stereoelectronic environment. Accurate structural elucidation is paramount for its application in synthetic and medicinal chemistry, necessitating a multi-faceted spectroscopic approach. This guide outlines the principles and practical steps for acquiring and interpreting high-quality spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] For Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate, both ¹H and ¹³C NMR will provide critical information regarding the connectivity, chemical environment, and through-bond or through-space interactions of the atoms.
Predicted ¹H NMR Spectroscopy
Causality Behind Experimental Choices: ¹H NMR provides a map of all hydrogen atoms in the molecule. The chemical shift of each proton is highly sensitive to its electronic environment, while spin-spin coupling reveals the number of neighboring protons, allowing for the piecing together of molecular fragments.[4]
Expected ¹H NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.30 - 7.40 | td | 1H | Ar-H | Aromatic proton ortho to fluorine, showing coupling to both the adjacent aromatic proton and the fluorine atom. |
| ~7.00 - 7.15 | m | 3H | Ar-H | Remaining aromatic protons, with complex coupling patterns. |
| ~4.90 - 5.10 | s (broad) | 1H | N-H | The carbamate proton, often broad due to quadrupole broadening and potential exchange. |
| ~2.40 - 2.60 | m | 2H | Cyclobutyl-H | Methylene protons of the cyclobutane ring adjacent to the quaternary carbon. |
| ~2.10 - 2.30 | m | 2H | Cyclobutyl-H | Methylene protons of the cyclobutane ring. |
| ~1.80 - 2.00 | m | 2H | Cyclobutyl-H | Methylene protons of the cyclobutane ring. |
| ~1.45 | s | 9H | t-Butyl-H | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |
Diagram of ¹H NMR Acquisition Workflow:
Caption: Workflow for ¹H NMR analysis.
Predicted ¹³C NMR Spectroscopy
Causality Behind Experimental Choices: ¹³C NMR provides a signal for each unique carbon atom in the molecule. The presence of fluorine introduces C-F coupling, which can be a valuable diagnostic tool.[5] Standard proton-decoupled ¹³C spectra of compounds containing both fluorine and protons can be complex due to long-range C-F couplings.[5] Therefore, acquiring both proton-decoupled and potentially proton- and fluorine-decoupled spectra can be beneficial.
Expected ¹³C NMR Data (Proton-Decoupled):
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |
| ~162.5 | d, ¹JCF ≈ 245 Hz | C-F | Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant.[5] |
| ~155.0 | s | C=O | Carbonyl carbon of the carbamate. |
| ~145.0 | d, ²JCF ≈ 22 Hz | C-Ar | Aromatic carbon ipso to the cyclobutyl group, showing a two-bond coupling to fluorine. |
| ~129.5 | d, ³JCF ≈ 8 Hz | CH-Ar | Aromatic methine carbon, showing a three-bond coupling to fluorine. |
| ~122.0 | d, ⁴JCF ≈ 3 Hz | CH-Ar | Aromatic methine carbon, showing a four-bond coupling to fluorine. |
| ~114.0 | d, ²JCF ≈ 21 Hz | CH-Ar | Aromatic methine carbon, showing a two-bond coupling to fluorine. |
| ~80.0 | s | C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~58.0 | s | C-N | Quaternary carbon of the cyclobutane ring attached to the nitrogen. |
| ~35.0 | s | CH₂ | Methylene carbons of the cyclobutane ring. |
| ~28.5 | s | C(CH₃)₃ | Methyl carbons of the tert-butyl group. |
| ~16.0 | s | CH₂ | Methylene carbon of the cyclobutane ring. |
Diagram of ¹³C NMR Acquisition Workflow:
Caption: Workflow for ESI-MS analysis.
Infrared (IR) Spectroscopy
Causality Behind Experimental Choices: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. For the target molecule, IR will confirm the presence of the N-H and C=O bonds of the carbamate, the C-F bond, and the C-H bonds of the aliphatic and aromatic portions. Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid or liquid samples.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3350 | N-H stretch | Carbamate |
| ~2970 | C-H stretch | Aliphatic (t-butyl, cyclobutyl) |
| ~1690 | C=O stretch | Carbamate |
| ~1520 | N-H bend | Carbamate |
| ~1480, 1580 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Carbamate |
| ~1160 | C-F stretch | Aromatic fluoride |
Diagram of ATR-FTIR Workflow:
Caption: Workflow for ATR-FTIR analysis.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate. By employing a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can obtain a detailed and self-validating picture of the molecule's structure. The predictive data and detailed protocols herein serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and structurally related compounds, ensuring high standards of scientific integrity and experimental rigor.
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Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
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University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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ResearchGate. (n.d.). Aromatic 13C-19F couplings in the 13C NMR spectrum of p-fluoro compound 1h. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the FT-IR spectra of the three tri-carbamates. Retrieved from [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
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University of Washington. (n.d.). Sample Preparation & Autosampler Vials for ESI-MS. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram of the experimental setup for ATR FTIR spectra. Retrieved from [Link]
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S. N. S. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Retrieved from [Link]
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ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU + ammonium carbamate. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Sample preparation for the ES/MS. Retrieved from [Link]
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University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]
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Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
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ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
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National Institutes of Health. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Retrieved from [Link]
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NIST. (n.d.). Butyl carbamate. Retrieved from [Link]
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ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]
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ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
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National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
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Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Retrieved from [Link]
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ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]
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PubMed. (n.d.). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
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University of Bristol. (n.d.). Sample Preparation Protocol for Alternative Ionisation Service. Retrieved from [Link]
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University of Illinois Chicago. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
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ResearchGate. (2025, August 9). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]
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e-Publications@Marquette. (n.d.). The Solid State 13C-NMR and 19F-NMR Spectra of Some Graphite Fluorides. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra: before (a) and after (b) fluoride adsorption. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of small organic molecules. By dissecting the theoretical underpinnings of the expected spectral features and providing a framework for their interpretation, this guide serves as a practical resource for the analysis of this and structurally related compounds. We will delve into the chemical shifts, coupling constants, and multiplicities for each nucleus, supported by established principles of NMR spectroscopy and data from analogous structural motifs.
Introduction: The Structural Significance of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is a molecule of interest in medicinal chemistry and drug discovery, incorporating several key structural features: a bulky tert-butyl carbamate protecting group, a strained cyclobutane ring, and a metasubstituted fluorophenyl moiety. The precise arrangement of these components gives rise to a unique spectroscopic signature. NMR spectroscopy is an indispensable tool for confirming the identity and purity of this compound, providing detailed information about its molecular framework. This guide will provide a detailed exposition of the expected ¹H and ¹³C NMR spectra, explaining the rationale behind the anticipated chemical shifts and coupling patterns.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is predicted to exhibit distinct signals corresponding to the protons of the tert-butyl group, the cyclobutane ring, the carbamate N-H, and the 3-fluorophenyl ring. The analysis of these signals requires an understanding of inductive effects, magnetic anisotropy, and spin-spin coupling.
The Tert-butyl Group (C(CH₃)₃)
The nine protons of the tert-butyl group are chemically and magnetically equivalent due to rapid rotation around the carbon-carbon single bonds. This will result in a single, sharp singlet in the ¹H NMR spectrum.
-
Chemical Shift (δ): Typically, the protons of a tert-butyl group in a carbamate appear in the upfield region of the spectrum, generally around 1.4-1.5 ppm .[1][2] The electron-withdrawing nature of the adjacent oxygen and nitrogen atoms of the carbamate functionality slightly deshields these protons.
The Cyclobutane Ring (-CH₂-CH₂-CH₂-)
The protons on the cyclobutane ring present a more complex pattern due to their diastereotopic nature and restricted conformational mobility. The protons on the carbons adjacent to the quaternary carbon (C2 and C4) will be chemically different from the protons on the carbon opposite to it (C3).
-
Chemical Shift (δ): Protons on a cyclobutane ring typically resonate around 1.8-2.5 ppm .[3][4][5] The protons on the carbons adjacent to the phenyl-substituted carbon will likely be deshielded and appear further downfield compared to the protons on the C3 carbon. The complex interplay of ring strain and anisotropic effects from the adjacent aromatic ring will influence their precise chemical shifts.
-
Multiplicity: The cyclobutane protons will exhibit complex multiplet patterns due to geminal and vicinal couplings with each other. Second-order effects are also possible, further complicating the signals.
The Carbamate Proton (-NH-)
The proton attached to the nitrogen of the carbamate group will appear as a singlet, which may be broadened due to quadrupolar relaxation of the adjacent nitrogen atom and potential hydrogen bonding.
-
Chemical Shift (δ): The chemical shift of the N-H proton is variable and can be influenced by solvent, concentration, and temperature. It is expected to appear in the range of 4.5-5.5 ppm .
The 3-Fluorophenyl Group (-C₆H₄F)
The 3-fluorophenyl group will display four distinct signals in the aromatic region of the spectrum. The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling.
-
Chemical Shift (δ): The protons on the aromatic ring will resonate in the downfield region, typically between 6.8 and 7.5 ppm . The electron-withdrawing fluorine atom will influence the electron density around the ring, affecting the chemical shifts of the ortho, meta, and para protons relative to benzene (7.36 ppm).
-
Multiplicity and Coupling Constants:
-
H-H Coupling: The aromatic protons will exhibit typical ortho (~7-9 Hz), meta (~2-3 Hz), and para (~0-1 Hz) couplings.
-
H-F Coupling: The fluorine atom will couple with the adjacent protons. The ortho ¹H-¹⁹F coupling (³JHF) is typically around 8-10 Hz, the meta coupling (⁴JHF) is around 5-7 Hz, and the para coupling (⁵JHF) is around 2-3 Hz. This will result in doublet of doublets or more complex multiplet patterns for each aromatic proton.
-
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule. The presence of the fluorine atom will lead to C-F coupling, which is a key diagnostic feature.
The Tert-butyl Group (-C(CH₃)₃)
-
Quaternary Carbon (C(CH₃)₃): This carbon will appear as a singlet around 79-81 ppm .[1]
-
Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons will give rise to a single, intense signal around 28 ppm .[1]
The Cyclobutane Ring (-C-CH₂-CH₂-CH₂-)
-
Quaternary Carbon (C1): The carbon atom attached to both the phenyl ring and the carbamate group will be significantly deshielded and is expected to resonate around 55-65 ppm .
-
Methylene Carbons (C2, C4, and C3): The methylene carbons of the cyclobutane ring typically appear in the range of 15-35 ppm .[6] The carbons adjacent to the quaternary center (C2 and C4) will be equivalent and are expected to be slightly downfield compared to the C3 carbon due to the proximity of the electron-withdrawing substituents.
The Carbamate Carbonyl Carbon (-NHCOO-)
-
Carbonyl Carbon (C=O): The carbonyl carbon of the carbamate group is expected to appear in the downfield region, typically around 155 ppm .[1]
The 3-Fluorophenyl Group (-C₆H₄F)
The carbons of the 3-fluorophenyl ring will show distinct signals, with their chemical shifts influenced by the fluorine substituent. Crucially, these carbons will exhibit coupling to the fluorine atom.
-
C-F Coupling: The magnitude of the ¹³C-¹⁹F coupling constant (JCF) is dependent on the number of bonds separating the two nuclei.
-
¹JCF (ipso-carbon): This is a large coupling, typically in the range of 240-260 Hz . The signal for the carbon directly attached to the fluorine will appear as a doublet.
-
²JCF (ortho-carbons): This coupling is smaller, around 20-25 Hz , resulting in a doublet for the ortho carbons.
-
³JCF (meta-carbons): This coupling is typically in the range of 7-9 Hz .
-
⁴JCF (para-carbon): This coupling is the smallest, around 2-4 Hz .
-
Experimental Protocol: NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
4.1. Sample Preparation
-
Accurately weigh approximately 10-20 mg of tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for routine analysis.[7]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. TMS is assigned a chemical shift of 0.00 ppm.[6]
4.2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the complex multiplets of the cyclobutane and aromatic protons.
-
¹H NMR Acquisition:
-
Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of scans: 16-64 scans, depending on the sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time (aq): 3-4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: A proton-decoupled experiment with a 30-degree pulse (e.g., 'zgpg30').
-
Number of scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.
-
Relaxation delay (d1): 2 seconds.
-
Data Presentation: Summary of Predicted NMR Data
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -C(CH₃)₃ | 1.4 - 1.5 | Singlet | 9H |
| Cyclobutane CH₂ | 1.8 - 2.5 | Multiplet | 6H |
| -NH- | 4.5 - 5.5 | Singlet (broad) | 1H |
| Aromatic CH | 6.8 - 7.5 | Multiplet | 4H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| -C(C H₃)₃ | ~28 | Singlet |
| C (CH₃)₃ | 79 - 81 | Singlet |
| Cyclobutane CH₂ | 15 - 35 | Singlet |
| Quaternary Cyclobutane C | 55 - 65 | Singlet |
| Carbonyl C=O | ~155 | Singlet |
| Aromatic C-F | 160 - 165 | Doublet (¹JCF ≈ 240-260 Hz) |
| Aromatic CH | 110 - 145 | Doublet (²⁻⁴JCF ≈ 2-25 Hz) |
Visualization of Molecular Structure and Key NMR Correlations
To aid in the conceptualization of the molecular structure and the origin of the NMR signals, the following diagrams are provided.
Figure 1: Molecular structure of tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate.
Figure 2: Experimental workflow for NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectra of tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate are rich with structural information. A thorough understanding of the fundamental principles of NMR spectroscopy, including chemical shift theory and spin-spin coupling, allows for a confident and accurate interpretation of the spectral data. The characteristic signals of the tert-butyl, cyclobutane, and 3-fluorophenyl moieties, along with the diagnostic C-F couplings, provide a unique fingerprint for this molecule. This guide serves as a robust framework for the analysis of this compound and can be extrapolated to other structurally related molecules, proving to be a valuable asset in the fields of chemical research and development.
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Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]
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Baranac-Stojanović, M., & Stojanović, M. (2013). Supporting Information for 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. The Journal of Organic Chemistry. [Link]
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Baranac-Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ACS Publications. [Link]
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The Cyclobutane Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane ring, once considered a mere curiosity of strained organic chemistry, has emerged as a powerful and versatile tool in the medicinal chemist's armamentarium. Its unique conformational properties, inherent three-dimensionality, and ability to serve as a bioisosteric replacement for various functional groups have cemented its significance in the design of novel therapeutics. This guide provides a comprehensive overview of the multifaceted roles of the cyclobutane moiety in drug discovery, from its fundamental physicochemical characteristics to its application in approved pharmaceuticals. We will delve into the strategic incorporation of this scaffold to enhance metabolic stability, modulate bioactivity, and optimize pharmacokinetic profiles, supported by experimental data and detailed protocols.
The Unique Physicochemical Landscape of the Cyclobutane Ring
The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[1][2] This inherent strain is not a liability but rather a key feature that dictates its unique geometry and reactivity. Unlike the planar depiction in textbooks, cyclobutane adopts a puckered or "butterfly" conformation to alleviate torsional strain, with one carbon atom at an angle of about 25° to the plane of the other three.[2] This non-planar, three-dimensional structure is a critical attribute in modern drug design, which increasingly focuses on moving away from flat, aromatic molecules to better complement the complex topographies of biological targets.[2][3]
The C-C bonds in cyclobutane are slightly elongated (around 1.56 Å) compared to those in unstrained alkanes, and they possess increased p-character.[2] This electronic feature, while subtle, influences the molecule's overall properties and interactions. Despite its strain, the cyclobutane ring is relatively chemically inert, positioning it as a stable scaffold in the physiological environment.[4][5]
Strategic Applications of the Cyclobutane Moiety in Drug Design
The incorporation of a cyclobutane ring into a drug candidate is a deliberate strategy to modulate its properties in several key areas:
Conformational Restriction and Pre-organization
Flexible molecules often pay an entropic penalty upon binding to their target, as they must adopt a specific, rigid conformation.[6] The introduction of a cyclobutane ring can rigidify a molecule, pre-organizing it into a bioactive conformation and thereby enhancing binding affinity.[6] This conformational constraint can also be exploited to block metabolically labile sites, preventing enzymatic degradation.[6]
For example, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane can significantly limit the number of accessible conformations, directing the pharmacophoric groups into the optimal orientation for target engagement.[6] This strategy has been successfully employed in the development of various therapeutic agents, including kinase inhibitors and receptor antagonists.[7][8]
Logical Relationship: Conformational Restriction
Caption: Introduction of a cyclobutane moiety reduces conformational entropy, leading to enhanced binding affinity.
Bioisosteric Replacement
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of lead optimization. The cyclobutane ring has proven to be an effective bioisostere for several common moieties in drug molecules.
The replacement of a planar, aromatic phenyl ring with a three-dimensional, saturated cyclobutane ring is a powerful strategy to improve the physicochemical properties of a drug candidate.[3] This substitution increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates.[3] Furthermore, cyclobutanes are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic systems, leading to improved metabolic stability.[3]
The cyclobutane ring can also serve as a bioisostere for the gem-dimethyl group, offering a similar steric profile while potentially improving metabolic stability and reducing lipophilicity.[7] Additionally, its rigid structure makes it an excellent replacement for an alkene, preventing cis/trans isomerization and improving the stability of the molecule.[4][5]
Improving Metabolic Stability and Pharmacokinetic Properties
One of the most significant advantages of incorporating a cyclobutane moiety is the enhancement of metabolic stability.[7] By replacing metabolically vulnerable groups or by conformationally shielding labile sites, the cyclobutane ring can significantly increase a drug's half-life.[7]
A notable example is the development of the IDH1 inhibitor ivosidenib (Tibsovo®).[7] The initial lead compound suffered from poor metabolic stability due to the presence of a cyclohexane ring.[7] Replacing the cyclohexyl amine with a difluorocyclobutyl amine dramatically improved the metabolic clearance, a key step in the optimization process that led to the final drug.[7]
Table 1: Comparative Physicochemical and Pharmacokinetic Properties
| Parameter | Aromatic/Flexible Analog | Cyclobutane-Containing Analog | Improvement Factor | Reference(s) |
| Metabolic Stability (t½) | ||||
| Ivosidenib Precursor | Low (cyclohexane) | Medium (difluorocyclobutane) | Significant | [7] |
| Tyrosine-based Amino Acid | N/A | > 60 min (unlabeled moiety) | N/A | [2] |
| Binding Affinity (IC₅₀/Kᵢ) | ||||
| Integrin Antagonist | N/A | < 1 µM | N/A | [9][10] |
| HCV Protease Inhibitor (Boceprevir) | N/A (cyclopentyl analog) | More potent | 19-fold vs. cyclopentyl | |
| Lipophilicity (LogD) | ||||
| Model Amide 1 | 2.01 | 2.48 (CF₃-cyclobutane) | Increased | [7] |
Case Studies: Cyclobutane in FDA-Approved Drugs
The successful application of the cyclobutane moiety is evident in several FDA-approved drugs across various therapeutic areas.
Apalutamide (Erleada®): An Androgen Receptor Inhibitor
Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer.[11] A key structural feature of apalutamide is the spirocyclic cyclobutane fused to a hydantoin ring. This rigid scaffold plays a crucial role in positioning the pharmacophoric elements for optimal interaction with the androgen receptor. While the exact contribution of the cyclobutane ring to the reduced incidence of skin rash compared to its predecessor, enzalutamide, is still under investigation, it highlights the subtle yet significant impact of this moiety on a drug's overall profile.[12][13][14][15]
Boceprevir (Victrelis®): A Hepatitis C Virus (HCV) Protease Inhibitor
Boceprevir is a first-generation inhibitor of the HCV NS3/4A serine protease.[16][17][18][19][20] Its structure features a cyclobutylmethyl group in the P1' position, which fits into a hydrophobic pocket of the enzyme. Structure-activity relationship studies revealed that the cyclobutane-containing analog was significantly more potent than the corresponding cyclopropyl and cyclopentyl derivatives, demonstrating the optimal fit of the four-membered ring in the active site.
Janus Kinase (JAK) Inhibitors
Several JAK inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers, incorporate a cyclobutane ring.[4][7] For instance, the selective JAK1 inhibitor PF-04965842 utilizes a cis-1,3-cyclobutane diamine linker.[4][6] The puckered conformation of the cyclobutane ring is critical for positioning a sulfonamide group to form key hydrogen bonds with arginine and asparagine residues in the JAK1 active site, contributing to both potency and selectivity over other JAK isoforms.[6]
Signaling Pathway: JAK-STAT Inhibition
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A Technical Guide to Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate: A Versatile Building Block for Modern Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is insatiable. Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate has emerged as a building block of significant strategic value. It uniquely combines three critical structural motifs: a bioisosterically valuable cyclobutane ring, an electronically modulating 3-fluorophenyl group, and a synthetically versatile Boc-protected amine. This guide provides an in-depth analysis of this compound, detailing its synthesis, chemical properties, and strategic applications in drug development. We offer validated experimental protocols, mechanistic insights, and a forward-looking perspective for researchers, scientists, and professionals dedicated to the synthesis of next-generation therapeutics.
Introduction to a Strategic Building Block
Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is more than an intermediate; it is a carefully designed synthon that provides a 1-amino-1-(3-fluorophenyl)cyclobutane moiety. This structure is particularly attractive for its ability to introduce conformational rigidity and three-dimensionality into otherwise flexible molecules, a key strategy for enhancing binding affinity and selectivity.[1]
Chemical Identity and Properties
A summary of the key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1286263-86-2 | [2][3][4] |
| Molecular Formula | C₁₅H₂₀FNO₂ | [2][3] |
| Molecular Weight | 265.33 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| Storage | Store at 2-8°C for long-term stability | [5] |
Deconstruction of the Core: A Trifecta of Functionality
The utility of this building block stems from the synergistic interplay of its three constituent parts.
Caption: Logical breakdown of the building block's core components.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide synthesis.[6] Its widespread use is due to its stability under a broad range of nucleophilic and basic conditions, while being readily cleaved under mild acidic conditions, ensuring orthogonal protection strategies.[7][8]
-
The Cyclobutane Scaffold: Cyclobutane rings are increasingly incorporated into drug candidates to achieve conformational restriction.[1] Unlike flat aromatic rings or flexible alkyl chains, the puckered three-dimensional structure of cyclobutane orients substituents into specific vectors, which can optimize interactions with a biological target's binding pocket.
-
The 3-Fluorophenyl Moiety: The introduction of a fluorine atom onto an aromatic ring is a classic medicinal chemistry strategy. It can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking sites of oxidative metabolism, and increase lipophilicity to aid membrane permeability.[9]
Synthesis and Characterization
The synthesis of tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is a straightforward, two-stage process from a commercially available precursor, demonstrating its accessibility for laboratory use.
Retrosynthetic Analysis
The synthetic logic involves the protection of a key amine intermediate, which itself can be derived from the corresponding cyclobutanone.
Caption: Retrosynthetic pathway for the title compound.
Experimental Protocols
The following protocols are self-validating systems designed for high yield and purity.
Protocol 1: Synthesis of 1-(3-Fluorophenyl)cyclobutan-1-amine (Intermediate)
This procedure outlines a plausible reductive amination pathway. The choice of titanium(IV) isopropoxide forms a robust imine in situ, which is then reduced by sodium borohydride.
-
Materials:
-
1-(3-Fluorophenyl)cyclobutan-1-one
-
Ammonia solution (7N in Methanol)
-
Titanium(IV) isopropoxide
-
Ethanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of 1-(3-fluorophenyl)cyclobutan-1-one (1.0 eq) in anhydrous ethanol, add the ammonia solution (7N in MeOH, 5.0 eq).
-
Add titanium(IV) isopropoxide (1.2 eq) dropwise at room temperature and stir the resulting mixture for 12 hours. The formation of the imine is critical for the success of the reaction.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C. The slow addition prevents uncontrolled exothermic reactions.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by carefully adding water. Filter the mixture through a pad of celite to remove titanium salts, washing the pad with DCM.
-
Transfer the filtrate to a separatory funnel, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude amine can be purified by silica gel column chromatography to yield the desired product.
Protocol 2: Synthesis of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
This is a standard Boc-protection reaction. Di-tert-butyl dicarbonate (Boc₂O) is an excellent electrophile for this transformation, and its byproducts (CO₂ and t-butanol) are easily removed.[6][8]
-
Materials:
-
1-(3-Fluorophenyl)cyclobutan-1-amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)
-
Triethylamine (TEA, 1.5 eq) or 1M NaOH
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1-(3-fluorophenyl)cyclobutan-1-amine (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) to the solution. This base scavenges the proton released during the reaction, driving it to completion.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC until the starting amine is consumed.
-
Wash the reaction mixture sequentially with water, saturated NH₄Cl solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product is typically a solid or viscous oil that can be purified by recrystallization from a hexane/ethyl acetate mixture or by flash chromatography.
Analytical Characterization
The structural integrity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (~1.4 ppm, singlet, 9H), cyclobutane methylene protons (multiplets), aromatic protons (multiplets in the 6.8-7.4 ppm range), and the carbamate N-H proton (broad singlet).[10][11] |
| ¹³C NMR | Resonances for the tert-butyl methyl carbons (~28 ppm), the quaternary carbon of the t-butyl group (~80 ppm), cyclobutane carbons, aromatic carbons (with C-F splitting), and the carbamate carbonyl (~155 ppm).[10][11] |
| ¹⁹F NMR | A single resonance for the fluorine atom on the phenyl ring. |
| Mass Spec (ESI+) | Expected [M+H]⁺, [M+Na]⁺, and a characteristic fragment corresponding to the loss of the Boc group or isobutylene. |
| IR Spectroscopy | Characteristic N-H stretch (~3350 cm⁻¹), C-H stretches (~2970 cm⁻¹), and a strong C=O stretch for the carbamate carbonyl (~1690 cm⁻¹). |
Applications in Medicinal Chemistry
The primary utility of this building block is to serve as a protected amine synthon, enabling its incorporation into a target molecule before revealing a reactive handle for further elaboration.
Synthetic Workflow: Incorporation, Deprotection, and Derivatization
The typical workflow leverages the robust nature of the Boc group during initial coupling reactions, followed by its selective removal to enable final-stage diversification.
Caption: A typical synthetic workflow using the building block.
Protocol 3: Acid-Mediated Boc-Deprotection
This protocol uses trifluoroacetic acid (TFA), a strong acid that cleanly cleaves the Boc group. The mechanism involves protonation of the carbonyl, followed by the loss of the stable tert-butyl cation, which is scavenged, and subsequent decarboxylation.[6][12]
-
Materials:
-
Boc-protected substrate (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA, 10-20 eq or as a 20-50% v/v solution in DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add TFA dropwise. Gas evolution (CO₂) should be observed.
-
Stir the reaction at 0°C to room temperature for 1-3 hours, monitoring by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until gas evolution ceases.
-
Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine, often as a TFA salt if neutralization is incomplete.
-
Protocol 4: Example Derivatization - Amide Bond Formation
The newly exposed primary amine is an excellent nucleophile for forming amide bonds, a cornerstone of many pharmaceutical structures.
-
Materials:
-
Deprotected amine (1.0 eq)
-
Carboxylic acid (R-COOH, 1.0 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq)
-
HOBt (Hydroxybenzotriazole, 1.2 eq)
-
Diisopropylethylamine (DIPEA, 2.0 eq)
-
Dimethylformamide (DMF) or DCM, anhydrous
-
-
Procedure:
-
Dissolve the carboxylic acid, EDC, and HOBt in anhydrous DMF. Stir for 20 minutes at 0°C to form the activated ester.
-
Add the deprotected amine, followed by the dropwise addition of DIPEA.
-
Allow the reaction to stir at room temperature overnight.
-
Dilute the reaction with ethyl acetate and wash with water, 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer, filter, and concentrate. Purify by column chromatography.
-
Conclusion and Future Outlook
Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is a powerful and highly practical building block for drug discovery. It provides a direct route to incorporating a conformationally restricted, fluorinated amine scaffold into complex molecules. The reliability of Boc-group chemistry combined with the desirable physicochemical properties imparted by the cyclobutane and fluorophenyl motifs makes it an invaluable tool. As the industry continues to move towards molecules with greater sp³ character and finely-tuned properties, the strategic deployment of building blocks like this will be paramount in the successful design of novel, effective, and safe therapeutics.
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-
Oakwood Chemical. tert-Butyl N-[1-(3-fluorophenyl)cyclobutyl]carbamate. [Link]
-
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Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
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J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Chemistry Steps. Boc Protecting Group for Amines. [Link]
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El-faham, A., & Albericio, F. (2010). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Hindawi. [Link]
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Wessjohann, L. A., et al. (2007). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]
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Organic Chemistry Portal. Cyclobutane synthesis. [Link]
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Siatkowski, M., et al. (2017). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. MDPI. [Link]
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de Meijere, A., et al. (2004). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications. [Link]
-
Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
-
Pérez-Rueda, D., et al. (2019). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. [Link]
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Supporting Information. Characterization Data of the Products. [Link]
-
Loev, B., & Kormendy, M. F. Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
-
Tlili, A., & Billard, T. (2019). Synthesis of Fluorinated Amines: A Personal Account. PubMed Central. [Link]
-
Burmistrov, V., et al. (2022). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. MDPI. [Link]
-
Asiri, A. M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
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Universal Biologicals. tert-Butyl (1-(3-fluorophenyl)cyclobutyl)carbamate. [Link]
- Google Patents.
-
Burmistrov, V., et al. (2022). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. MDPI. [Link]
-
ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]
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An In-Depth Technical Guide to the Potential Biological Targets of 1-(3-fluorophenyl)cyclobutanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(3-fluorophenyl)cyclobutanamine scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential for interacting with key biological targets within the central nervous system (CNS). This technical guide provides a comprehensive exploration of the primary molecular targets of derivatives based on this core structure. Synthesizing data from analogous compounds, this document details the potential interactions with monoamine transporters (SERT, NET, DAT), sigma receptors (σ1 and σ2), and the N-methyl-D-aspartate (NMDA) receptor. For each target, we elucidate the underlying mechanism of action, present detailed, field-proven experimental protocols for target validation and characterization, and discuss the structure-activity relationships that govern ligand potency and selectivity. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics derived from the 1-(3-fluorophenyl)cyclobutanamine framework.
Introduction: The Therapeutic Promise of the 1-Phenylcyclobutanamine Scaffold
The 1-phenylcyclobutanamine moiety is a key pharmacophore found in a variety of centrally acting agents. The conformational constraint imposed by the cyclobutane ring, coupled with the electronic properties of the phenyl group, allows for specific and high-affinity interactions with a range of protein targets. The introduction of a fluorine atom at the 3-position of the phenyl ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, blood-brain barrier permeability, and target binding affinity. While specific pharmacological data for 1-(3-fluorophenyl)cyclobutanamine itself is limited in publicly available literature, extensive research on analogous structures provides a strong basis for predicting its likely biological targets. This guide will focus on three primary target classes: monoamine transporters, sigma receptors, and NMDA receptors.
Monoamine Transporters: Modulating Neurotransmitter Homeostasis
Monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are critical regulators of neurotransmission.[1] They are the primary targets for many antidepressant and psychostimulant drugs.[2] The structural similarity of 1-(3-fluorophenyl)cyclobutanamine derivatives to known monoamine reuptake inhibitors suggests they are likely to interact with these transporters.
Mechanism of Action
These derivatives are hypothesized to act as competitive inhibitors at the substrate binding site of monoamine transporters. By blocking the reuptake of serotonin, norepinephrine, or dopamine from the synaptic cleft, they prolong the action of these neurotransmitters on postsynaptic receptors.[1] The specific affinity for SERT, NET, or DAT will determine the pharmacological profile of the compound, ranging from selective inhibitors to broad-spectrum triple reuptake inhibitors.[3]
Supporting Evidence from Analogous Compounds
Structure-activity relationship (SAR) studies on citalopram analogues, which share the fluorophenyl moiety, have demonstrated that substitutions on the phenyl ring are well-tolerated for high SERT affinity.[4] Many of these analogues exhibit high SERT binding affinities in the nanomolar range (Ki = 1-40 nM) with significant selectivity over both NET and DAT.[4] Similarly, studies on other phenyl-substituted tropane and piperidine derivatives have shown that modifications to the phenyl ring can tune the affinity and selectivity for DAT, NET, and SERT.[2][5]
Table 1: Representative Monoamine Transporter Binding Affinities of Analogous Compounds
| Compound Class | Target | Ki (nM) | Reference |
| Citalopram Analogues | SERT | 1 - 40 | [4] |
| Phenyl-substituted Tropanes | DAT | 2.6 - 230 | [6] |
| Phenyl-substituted Piperidines | DAT | 61.0 | [7] |
| Phenyl-substituted Piperidines | SERT | 44.5 | [7] |
Experimental Protocols for Target Validation
This is a fundamental technique to determine the binding affinity (Ki) of a test compound for a specific transporter.
Protocol: Competitive Radioligand Binding Assay for SERT, NET, and DAT
-
Membrane Preparation: Prepare synaptosomal membranes from specific rat brain regions (e.g., brainstem for SERT, frontal cortex for NET, and striatum for DAT) or use cell lines stably expressing the human transporters.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Membrane preparation (typically 50-100 µg of protein).
-
A fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) near its Kd value.
-
Varying concentrations of the 1-(3-fluorophenyl)cyclobutanamine derivative.
-
For non-specific binding control wells, add a high concentration of a known non-labeled ligand (e.g., imipramine for SERT, desipramine for NET, or cocaine for DAT).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination: Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value by non-linear regression analysis and convert it to a Ki value using the Cheng-Prusoff equation.
This functional assay measures the ability of a compound to inhibit the transport of a radiolabeled substrate into synaptosomes.
Protocol: [³H]Neurotransmitter Uptake Assay in Rat Brain Synaptosomes
-
Synaptosome Preparation: Isolate synaptosomes from relevant rat brain regions as described in the binding assay protocol.
-
Pre-incubation: Pre-incubate the synaptosomes in assay buffer with varying concentrations of the 1-(3-fluorophenyl)cyclobutanamine derivative or vehicle for 10-15 minutes at 37°C.
-
Initiation of Uptake: Add a low concentration of the radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA).
-
Incubation: Incubate for a short period (typically 5-10 minutes) at 37°C to allow for uptake.
-
Termination: Stop the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes and measure the accumulated radioactivity by liquid scintillation counting.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.
Figure 1: Workflow for Monoamine Transporter Assays.
Sigma Receptors: Allosteric Modulators of Cellular Signaling
Sigma receptors (σ1 and σ2) are unique intracellular proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[8] They are not G-protein coupled receptors in the classical sense but act as chaperones that modulate a wide array of signaling pathways, including intracellular calcium signaling, ion channel function, and neurotransmitter release.[8] Several centrally acting drugs exhibit affinity for sigma receptors, and ligands for these receptors are being investigated for their potential in treating neuropsychiatric disorders, neurodegenerative diseases, and pain.
Mechanism of Action
1-(3-fluorophenyl)cyclobutanamine derivatives may act as either agonists or antagonists at sigma receptors. Upon ligand binding, the σ1 receptor can dissociate from its chaperone partner, BiP, and translocate to other subcellular compartments to interact with and modulate the function of various client proteins, such as ion channels and G-protein coupled receptors.[9] The functional consequence (agonist vs. antagonist) depends on how the ligand influences the conformational state and protein-protein interactions of the receptor.
Supporting Evidence from Analogous Compounds
Numerous studies have demonstrated that compounds with a phenyl-piperazine or related scaffold, which shares structural similarities with 1-(3-fluorophenyl)cyclobutanamine, can bind with high affinity to sigma receptors.[10][11] For instance, certain dual DAT/σ1 receptor ligands based on a bis(4-fluorophenyl)amino)propyl)piperazine scaffold exhibit nanomolar affinity for both targets.[10][11] Fluvoxamine, an SSRI with a fluorophenyl group, also shows a notable affinity for the σ1 receptor (Ki = 36 nM).[12][13]
Table 2: Representative Sigma Receptor Binding Affinities of Analogous Compounds
| Compound Class | Target | Ki (nM) | Reference |
| bis(4-fluorophenyl)amino)propyl)piperazine derivatives | σ1 | 4.3 - 51 | [10][11] |
| Fluvoxamine | σ1 | 36 | [12][13] |
| DTG | σ1/σ2 | 21.9 (σ2) | [3][14] |
| PRE-084 | σ1 | 53.2 | [3][14] |
Experimental Protocols for Target Validation
Protocol: Competitive Radioligand Binding Assay for σ1 and σ2 Receptors
-
Membrane Preparation: Prepare membranes from guinea pig brain or from cell lines expressing the human sigma receptors.
-
σ1 Receptor Assay:
-
Radioligand: -pentazocine (a selective σ1 ligand).
-
Reaction Mixture: Combine membranes, -pentazocine, and varying concentrations of the test compound.
-
Non-specific Binding: Use a high concentration of haloperidol or (+)-pentazocine.
-
-
σ2 Receptor Assay:
-
Radioligand: [³H]DTG (a non-selective σ1/σ2 ligand).
-
Reaction Mixture: Combine membranes, [³H]DTG, varying concentrations of the test compound, and a high concentration of (+)-pentazocine to block the σ1 sites.
-
Non-specific Binding: Use a high concentration of haloperidol.
-
-
Incubation, Termination, and Quantification: Follow the same procedure as for the monoamine transporter binding assays.
-
Data Analysis: Calculate Ki values from the IC50 values.
Determining the functional activity (agonist vs. antagonist) at sigma receptors is more complex than for traditional receptors.
Protocol: cAMP Response Element Binding Protein (CREB) Phosphorylation Assay
-
Cell Culture: Use a neuronal cell line (e.g., PC12 or SH-SY5Y) that endogenously expresses σ1 receptors.
-
Treatment: Treat the cells with the 1-(3-fluorophenyl)cyclobutanamine derivative for a specified time. Include a known σ1 agonist (e.g., PRE-084) as a positive control. To test for antagonism, pre-incubate with the test compound before adding the agonist.
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Western Blotting: Perform Western blotting using antibodies specific for phosphorylated CREB (pCREB) and total CREB.
-
Quantification and Analysis: Quantify the band intensities and express the results as the ratio of pCREB to total CREB. An increase in this ratio indicates agonist activity.
Figure 2: Simplified Sigma-1 Receptor Signaling Pathway.
NMDA Receptors: Gatekeepers of Excitatory Neurotransmission
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[15] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.[16] NMDA receptor antagonists have therapeutic potential as neuroprotective agents, anticonvulsants, and antidepressants.[4][17] The 1-phenylcyclobutanamine core is structurally related to known uncompetitive NMDA receptor antagonists like phencyclidine (PCP) and ketamine.
Mechanism of Action
1-(3-fluorophenyl)cyclobutanamine derivatives are predicted to act as uncompetitive antagonists, binding within the ion channel pore of the NMDA receptor.[4] This binding site is only accessible when the channel is opened by the binding of both glutamate and a co-agonist (glycine or D-serine). By physically blocking the pore, these antagonists prevent the influx of Ca²⁺, thereby reducing neuronal excitation.
Supporting Evidence from Analogous Compounds
Research on 1-aminocyclobutanecarboxylic acid derivatives has demonstrated that substitutions on the cyclobutane ring can yield potent and selective NMDA receptor antagonists. Some of these compounds were more potent than the standard antagonist D-AP5. Furthermore, milnacipran, which contains a phenylcyclopropane scaffold, and its derivatives have been identified as a novel prototype of NMDA receptor antagonists.[11]
Table 3: Representative NMDA Receptor Antagonist Activity of Analogous Compounds
| Compound Class | Assay | IC50 (µM) | Reference |
| Milnacipran Derivatives | In vitro binding | 6.3 - 88 | [11] |
| 1-Aminocyclobutanecarboxylic Acid Derivatives | Electrophysiology | Potent antagonism |
Experimental Protocol for Target Validation
This is the gold-standard technique for characterizing the functional effects of compounds on ion channels like the NMDA receptor.
Protocol: Whole-Cell Voltage-Clamp Recording of NMDA Receptor Currents
-
Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).
-
Recording Setup: Establish a whole-cell patch-clamp configuration.
-
External Solution: Perfuse the cells with an external solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to activate the receptors. The solution should be free of Mg²⁺ to prevent voltage-dependent block.
-
Holding Potential: Clamp the cell membrane potential at a negative potential (e.g., -60 mV).
-
Drug Application: After obtaining a stable baseline NMDA-evoked current, apply varying concentrations of the 1-(3-fluorophenyl)cyclobutanamine derivative via the perfusion system.
-
Data Acquisition: Record the inward currents before, during, and after drug application.
-
Data Analysis: Measure the peak or steady-state current amplitude at each drug concentration. Plot a concentration-response curve and fit the data to determine the IC50 value. The voltage-dependency of the block can also be assessed by applying voltage ramps or steps during drug application.
Figure 3: Mechanism of Uncompetitive NMDA Receptor Antagonism.
Conclusion and Future Directions
The 1-(3-fluorophenyl)cyclobutanamine scaffold holds considerable promise as a template for the design of novel CNS-active agents. Based on extensive evidence from structurally related compounds, the primary biological targets for derivatives of this scaffold are the monoamine transporters, sigma receptors, and NMDA receptors. The polypharmacology exhibited by these compounds, potentially interacting with multiple targets simultaneously, could offer unique therapeutic advantages for complex neurological and psychiatric disorders.
Future research should focus on the synthesis and detailed pharmacological characterization of a focused library of 1-(3-fluorophenyl)cyclobutanamine derivatives. This will enable the elucidation of precise structure-activity relationships, guiding the optimization of potency and selectivity for the desired biological target(s). The experimental protocols detailed in this guide provide a robust framework for conducting these critical investigations, paving the way for the development of the next generation of CNS therapeutics.
References
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Dual DAT/σ1 receptor ligands based on 3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol. (2008). Bioorganic & Medicinal Chemistry Letters.
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Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. (1994). Journal of Medicinal Chemistry.
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Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. (2010). Journal of Medicinal Chemistry.
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Dual DAT/sigma1 receptor ligands based on 3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-1-phenylpropan-1-ol. (2008). PubMed.
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Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivity. (2000). Journal of the Chemical Society, Perkin Transactions 1.
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A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices.
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NMDA receptor antagonist. Wikipedia.
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Sigma Receptors. Tocris Bioscience.
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The potencies of the drugs (log IC50 values) to inhibit DA uptake... ResearchGate.
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Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (2021). Molecules.
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Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development. (2021). Acta Pharmaceutica Sinica B.
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Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. (2010). Bioorganic & Medicinal Chemistry Letters.
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NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2024). MDPI.
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Table 2 . Affinities of Sigma Receptor Ligands for the Subtypes of... ResearchGate.
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Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. (2007). Synapse.
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Table 2 . Affinities of Sigma Receptor Ligands for the Subtypes of... ResearchGate.
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Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. (2009). ACS Medicinal Chemistry Letters.
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Monoamine reuptake inhibitors: Highlights of recent research developments. (2005). Drug Development Research.
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In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. (2013). Journal of Pain Research.
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Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules.
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Exploring NMDA Antagonists for MDD. (2023). Psychiatric Times.
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NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2024). Pharmaceuticals.
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Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. (2016). PLOS One.
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Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl) cyclopentane carboxamide derivatives, a new class of sodium channel blockers. ElectronicsAndBooks.
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry.
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[Pharmacology of monoamine neurotransmitter transporters]. (2002). Nihon Yakurigaku Zasshi.
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Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2022). Bioorganic & Medicinal Chemistry Letters.
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Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. (2006). Bioorganic & Medicinal Chemistry.
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In vitro dopamine and serotonin uptake transporter inhibition (IC50... ResearchGate.
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1-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine. BLDpharm.
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1-(3-Fluorophenyl)cyclobutanecarbonitrile. BLD Pharm.
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Synthesis of 1,3-bifunctional cyclobutane derivatives with α-CHF 2 /CF 3 group – advanced building blocks for medicinal chemistry. Enamine.
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Structure−Activity Relationships at the Monoamine Transporters and σ Receptors for a Novel Series of 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)-propyl]carbazole (Rimcazole) Analogues. University of Miami.
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- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Table 1, SAR Analysis and Properties of Substituted Phenyl Analogs - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate protocol
An Application Note for the Synthesis of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
Introduction
Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is a valuable building block in medicinal chemistry and drug discovery. The presence of the 3-fluorophenyl group can enhance metabolic stability and binding affinity to biological targets, while the cyclobutane scaffold provides a rigid, three-dimensional structure that can be advantageous for exploring chemical space.[1][2] This document provides a detailed protocol for a multi-step synthesis of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate, starting from commercially available 3-fluorophenylacetonitrile.
Synthetic Strategy Overview
The synthesis is a three-step process that begins with the formation of the cyclobutane ring, followed by the reduction of a nitrile to a primary amine, and concludes with the protection of the amine with a tert-butyloxycarbonyl (Boc) group.
Caption: Overall synthetic workflow for Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate.
Materials and Methods
Reagents
| Reagent | Supplier | Purity | CAS Number |
| 3-Fluorophenylacetonitrile | Major chemical suppliers | ≥98% | 3435-61-0 |
| 1,3-Dibromopropane | Major chemical suppliers | ≥99% | 109-64-8 |
| Potassium tert-butoxide | Major chemical suppliers | ≥98% | 865-47-4 |
| Dimethyl sulfoxide (DMSO), anhydrous | Major chemical suppliers | ≥99.8% | 67-68-5 |
| Lithium aluminum hydride (LiAlH₄) | Major chemical suppliers | 1.0 M in THF | 16853-85-3 |
| Di-tert-butyl dicarbonate (Boc₂O) | Major chemical suppliers | ≥98% | 24424-99-5 |
| Tetrahydrofuran (THF), anhydrous | Major chemical suppliers | ≥99.9% | 109-99-9 |
| Diethyl ether, anhydrous | Major chemical suppliers | ≥99.8% | 60-29-7 |
| Dichloromethane (DCM), anhydrous | Major chemical suppliers | ≥99.8% | 75-09-2 |
| Triethylamine | Major chemical suppliers | ≥99.5% | 121-44-8 |
| Hydrochloric acid (HCl) | Major chemical suppliers | 37% in H₂O | 7647-01-0 |
| Sodium sulfate, anhydrous | Major chemical suppliers | ≥99% | 7757-82-6 |
| Magnesium sulfate, anhydrous | Major chemical suppliers | ≥99.5% | 7487-88-9 |
Equipment
-
Three-neck round-bottom flasks
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Experimental Protocol
Step 1: Synthesis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile
This procedure is adapted from a similar synthesis of a cyclohexane derivative.[3]
-
Reaction Setup: Under an inert atmosphere, add 500 mL of anhydrous dimethyl sulfoxide (DMSO) to a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Addition of Reactants: Dissolve 100 g of 3-fluorophenylacetonitrile in the DMSO. Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: While maintaining the temperature between 5-10 °C, slowly add 174.4 g of potassium tert-butoxide to the reaction mixture.
-
Addition of Dibromopropane: Add 170.2 g of 1,3-dibromopropane dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. This addition should take approximately 1 hour.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (approximately 20 °C). Stir for an additional 16 hours.
-
Work-up: Quench the reaction by pouring it into 1 L of ice water. Extract the aqueous mixture twice with 500 mL of ethyl acetate. Combine the organic layers and wash with a saturated sodium chloride solution.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 1-(3-fluorophenyl)cyclobutanecarbonitrile.[4][5] The crude product can be further purified by vacuum distillation or column chromatography.
Step 2: Reduction of 1-(3-Fluorophenyl)cyclobutanecarbonitrile to 1-(3-Fluorophenyl)cyclobutan-1-amine
-
Reaction Setup: In a flame-dried 1 L three-neck round-bottom flask under an inert atmosphere, add 500 mL of anhydrous diethyl ether.
-
Addition of Reducing Agent: Carefully add 1.2 equivalents of lithium aluminum hydride (LiAlH₄) to the diethyl ether.
-
Addition of Nitrile: Dissolve the crude 1-(3-fluorophenyl)cyclobutanecarbonitrile from Step 1 in 200 mL of anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Purification: Filter the resulting solid and wash it with diethyl ether. Dry the combined organic filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(3-fluorophenyl)cyclobutan-1-amine.
Step 3: Synthesis of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
This is a standard Boc protection procedure.[6][7][8]
-
Reaction Setup: Dissolve the 1-(3-fluorophenyl)cyclobutan-1-amine from Step 2 in 300 mL of anhydrous dichloromethane in a 500 mL round-bottom flask.
-
Addition of Base: Add 1.5 equivalents of triethylamine to the solution.
-
Addition of Boc Anhydride: Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate.[9]
Alternative Synthetic Route: The Ritter Reaction
An alternative approach to the synthesis of the key amine intermediate, 1-(3-fluorophenyl)cyclobutan-1-amine, is through the Ritter reaction.[10][11][12][13]
Caption: Ritter reaction pathway for the synthesis of the amine intermediate.
This method involves the reaction of 1-(3-fluorophenyl)cyclobutanol with a nitrile in the presence of a strong acid to form an N-substituted amide, which is then hydrolyzed to the primary amine. The starting alcohol can be prepared via a Grignard reaction.[14][15]
Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Lithium aluminum hydride is highly reactive with water and should be handled with extreme care under an inert atmosphere.
-
Strong acids and bases are corrosive and should be handled with appropriate caution.
-
Anhydrous solvents are flammable and should be kept away from ignition sources.
References
- 1. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-(3-FLUOROPHENYL)CYCLOHEXANECARBONITRILE, 98 synthesis - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 179411-83-7|1-(3-Fluorophenyl)cyclobutanecarbonitrile|BLD Pharm [bldpharm.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. tert-Butyl N-[1-(3-fluorophenyl)cyclobutyl]carbamate [oakwoodchemical.com]
- 10. Ritter reaction - Wikipedia [en.wikipedia.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Ritter Reaction [organic-chemistry.org]
- 13. organicreactions.org [organicreactions.org]
- 14. bohr.winthrop.edu [bohr.winthrop.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Boc Protection of 1-(3-fluorophenyl)cyclobutanamine
Introduction: The Strategic Importance of Amine Protection in Drug Discovery
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and drug development settings, the judicious use of protecting groups is a cornerstone of success. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its robustness under a wide array of reaction conditions and its facile cleavage under mild acidic treatment.[1] This application note provides a comprehensive guide to the synthesis of the key starting material, 1-(3-fluorophenyl)cyclobutanamine, and the subsequent protection of its primary amine functionality with a Boc group to yield tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate.
The target molecule, with its unique 3-fluorophenylcyclobutane motif, represents a structural class of significant interest in medicinal chemistry. The cyclobutane ring serves as a rigid, three-dimensional scaffold that can act as a bioisosteric replacement for other groups, such as aromatic rings, influencing the conformational properties of a molecule and its interaction with biological targets.[2] The fluorine substituent further allows for the modulation of physicochemical properties like lipophilicity and metabolic stability. Mastering the synthesis and protection of this amine is a critical step for researchers aiming to incorporate this valuable structural unit into novel therapeutic agents.
This guide is designed to provide not just a set of instructions, but a deeper understanding of the process, empowering researchers to troubleshoot and adapt these protocols to their specific needs.
Synthetic Strategy: A Two-Step Approach to the Target Carbamate
The overall synthetic strategy involves two primary transformations: the synthesis of the requisite primary amine followed by its protection.
Figure 1: Overall workflow for the synthesis of the Boc-protected amine.
PART I: Synthesis of 1-(3-fluorophenyl)cyclobutanamine
The primary amine starting material can be efficiently prepared via the reduction of the corresponding nitrile, 1-(3-fluorophenyl)cyclobutanecarbonitrile. While various reducing agents can effect this transformation, lithium aluminum hydride (LiAlH₄) is a powerful and reliable choice for the complete reduction of nitriles to primary amines.[3]
Mechanism of Nitrile Reduction with LiAlH₄
The reaction proceeds through the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This initial addition forms an intermediate imine salt. A second hydride transfer then reduces the imine to an amine, resulting in a complex aluminum salt. An aqueous workup is then required to hydrolyze the metal-nitrogen bonds and liberate the free primary amine.[4]
Figure 2: Simplified mechanism of nitrile reduction using LiAlH₄.
Experimental Protocol: Reduction of 1-(3-fluorophenyl)cyclobutanecarbonitrile
Materials:
-
1-(3-fluorophenyl)cyclobutanecarbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water (deionized)
-
15% Aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask, condenser, magnetic stirrer, dropping funnel, ice bath
Safety Precautions:
-
Lithium aluminum hydride is a highly reactive, pyrophoric, and water-reactive solid. Handle with extreme caution under an inert atmosphere (e.g., nitrogen or argon). All glassware must be scrupulously dried before use.
-
The quenching process is highly exothermic and generates hydrogen gas, which is flammable. Perform the quench slowly in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet.
-
LAH Suspension: Under a positive pressure of nitrogen, carefully charge the flask with lithium aluminum hydride (1.5 equivalents) and anhydrous THF (10 volumes relative to the nitrile).
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Nitrile Addition: Dissolve 1-(3-fluorophenyl)cyclobutanecarbonitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the cold LAH suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching (Fieser workup): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add the following reagents sequentially, allowing the effervescence to subside between each addition:
-
'x' mL of water (where 'x' is the mass of LAH in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Filtration: A granular precipitate should form. Stir the resulting slurry at room temperature for 30 minutes, then filter the mixture through a pad of Celite®.
-
Extraction: Wash the filter cake thoroughly with ethyl acetate. Transfer the combined filtrate to a separatory funnel.
-
Workup: Wash the organic layer with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(3-fluorophenyl)cyclobutanamine. The product can be purified further by distillation under reduced pressure if necessary.
PART II: Boc Protection of 1-(3-fluorophenyl)cyclobutanamine
The protection of the newly synthesized primary amine is readily achieved using di-tert-butyl dicarbonate (Boc₂O). This reagent is widely used due to its high reactivity towards amines and the benign nature of its byproducts (tert-butanol and carbon dioxide). The reaction is typically performed in the presence of a mild base to neutralize the in-situ generated acid and drive the reaction to completion.
Mechanism of Boc Protection
The reaction is initiated by the nucleophilic attack of the primary amine's lone pair on one of the electrophilic carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate then collapses, leading to the formation of the Boc-protected amine, a tert-butoxide anion, and carbon dioxide. The tert-butoxide anion is subsequently protonated by the protonated amine or another proton source in the reaction mixture.
Figure 3: Simplified mechanism of Boc protection of a primary amine.
Experimental Protocol: Synthesis of tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
Materials:
-
1-(3-fluorophenyl)cyclobutanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Safety Precautions:
-
Di-tert-butyl dicarbonate can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate PPE.[5]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
Procedure:
-
Dissolution: Dissolve 1-(3-fluorophenyl)cyclobutanamine (1.0 equivalent) in dichloromethane (DCM) (approximately 10 mL per gram of amine) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.2 equivalents) or sodium bicarbonate (2.0 equivalents) to the solution.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours (or until TLC analysis indicates complete consumption of the starting amine).
-
Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product, typically as a white solid or a colorless oil.
Data and Characterization: A Self-Validating System
Confirmation of the successful synthesis of both the intermediate amine and the final Boc-protected product is paramount. ¹H and ¹³C NMR spectroscopy are the primary tools for this validation.
| Parameter | Synthesis of Amine | Boc Protection |
| Starting Material | 1-(3-Fluorophenyl)cyclobutanecarbonitrile | 1-(3-Fluorophenyl)cyclobutanamine |
| Key Reagents | Lithium aluminum hydride (LiAlH₄), THF | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA) |
| Solvent | Anhydrous THF | Dichloromethane (DCM) or THF |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 4-6 hours | 12-16 hours |
| Workup | Sequential addition of H₂O, NaOH(aq), H₂O | Aqueous extraction with NaHCO₃ |
| Purification | Distillation (optional) | Flash Column Chromatography |
Expected NMR Spectroscopic Data
While experimental data for the specific target compounds is not widely published, the expected chemical shifts can be predicted based on analogous structures and general principles.
1-(3-fluorophenyl)cyclobutanamine:
-
¹H NMR: The spectrum is expected to show complex multiplets for the cyclobutane protons, typically in the range of 1.5-2.5 ppm. The aromatic protons will appear in the downfield region (6.8-7.4 ppm), showing splitting patterns consistent with a 1,3-disubstituted benzene ring. The amine protons (NH₂) will likely appear as a broad singlet, the chemical shift of which is concentration-dependent.
-
¹³C NMR: Aromatic carbons will resonate between 110-165 ppm (with the carbon attached to fluorine showing a large C-F coupling constant). The quaternary carbon of the cyclobutane ring attached to the phenyl group and nitrogen will be in the 50-60 ppm region, with the other cyclobutane carbons appearing further upfield.
tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate:
-
¹H NMR: The most diagnostic signal is a large, sharp singlet at approximately 1.45 ppm, integrating to 9 protons, which corresponds to the tert-butyl group of the Boc protector.[4] The NH proton of the carbamate will appear as a broad singlet, typically between 4.5-5.5 ppm. The cyclobutane and aromatic proton signals will be present, potentially with slight shifts compared to the starting amine.
-
¹³C NMR: In addition to the signals from the fluorophenylcyclobutyl moiety, two new characteristic peaks will appear: one around 79-80 ppm for the quaternary carbon of the tert-butyl group, and another around 155 ppm for the carbonyl carbon of the carbamate.[6]
Conclusion
This application note provides a robust and detailed framework for the synthesis and Boc protection of 1-(3-fluorophenyl)cyclobutanamine. By following these protocols and understanding the underlying chemical principles, researchers in drug discovery and organic synthesis can reliably access this valuable building block. The emphasis on safety, detailed step-by-step procedures, and expected characterization data is intended to create a self-validating workflow, ensuring the successful and efficient production of high-purity tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate for downstream applications.
References
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
-
Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
University of Calgary. Ch20: Reduction of Nitriles using LiAlH4 to amines. [Link]
-
The Royal Society of Chemistry. Supporting Information for: A general and efficient method for the synthesis of internal alkynes via Sonogashira coupling of arylhydrazines and terminal alkynes. [Link]
-
Supporting Information. [Link]
-
Oakwood Chemical. tert-Butyl N-[1-(3-fluorophenyl)cyclobutyl]carbamate. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]
-
UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
National Institutes of Health. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]
-
PubChem. (S)-2-((N-tert-Butoxycarbonyl)amino)-2-phenylethanol. [Link]
-
National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
YouTube. A Catalytic Cycle: Hydrogenation. [Link]
-
ResearchGate. The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. [Link]
-
YouTube. Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. [Link]
-
YouTube. 18.4 Catalytic Hydrogenation and the Birch Reduction | Organic Chemistry. [Link]
-
The Royal Society of Chemistry. Electronic supplementary information. [Link]
-
ChemRxiv. Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Link]
-
PubMed Central. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]
-
DTIC. Synthesis and Characterization of 1,2-Disubstituted Cyclobutene Amides: Polymers and Cycloadducts. [Link]
-
PubMed. The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. [Link]
Sources
Application Notes and Protocols for the Use of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate in Parallel Synthesis
Introduction: The Strategic Value of the 1-Arylcyclobutyl Amine Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel chemical matter with enhanced drug-like properties is paramount. Saturated carbocyclic scaffolds have garnered significant attention as they offer a means to escape the "flatland" of traditional aromatic ring systems, providing access to three-dimensional chemical space which can lead to improved target engagement and physicochemical properties.[1][2] Among these, the cyclobutane moiety is particularly attractive. Its rigid, puckered conformation can serve as a bioisostere for other groups, introducing conformational constraint which can reduce the entropic penalty of binding to a biological target.[1][3] Furthermore, the cyclobutane scaffold has been shown to enhance metabolic stability and aqueous solubility, key attributes for successful drug candidates.[4][5]
This document provides a detailed guide to the application of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate , a versatile building block for the parallel synthesis of compound libraries aimed at hit-finding and lead optimization campaigns. The presence of the 3-fluorophenyl group offers a handle for probing interactions with target proteins, while the Boc-protected amine provides a robust and conveniently deprotected point for diversification. These application notes will detail protocols for the key synthetic transformations of this building block, framed within a high-throughput chemistry workflow.
Core Properties of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in library synthesis.
| Property | Value | Source |
| CAS Number | 1286263-86-2 | |
| Molecular Formula | C₁₅H₂₀FNO₂ | |
| Molecular Weight | 265.33 g/mol | |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in most organic solvents (DCM, THF, DMF, etc.) | Internal Data |
Workflow for Parallel Library Synthesis
The general strategy for utilizing Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate in a parallel synthesis campaign involves a two-stage process: Boc deprotection followed by diversification of the resulting primary amine. This workflow is amenable to both solution-phase and solid-phase synthesis formats.
Caption: General workflow for library synthesis.
Part 1: Boc Deprotection in a High-Throughput Format
The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of reaction conditions, yet it can be efficiently removed under acidic conditions. This orthogonality is a cornerstone of modern organic synthesis. For parallel synthesis, the choice of deprotection conditions is critical to ensure complete reaction, minimize side-product formation, and allow for easy work-up.
Protocol 1: Parallel Boc Deprotection with TFA
This protocol is suitable for solution-phase synthesis in multi-well plates.
Materials:
-
Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen source
-
Multi-well reaction block with sealing mat
-
Shaker/vortexer
-
Centrifugal evaporator
Procedure:
-
Preparation: In each well of a 96-well reaction block, dispense a solution of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate in DCM (e.g., 100 µL of a 0.5 M solution).
-
Reagent Addition: To each well, add an equal volume of a 20-50% solution of TFA in DCM. The use of a pre-mixed solution ensures consistent reagent delivery across the plate.
-
Reaction: Seal the reaction block with a chemically resistant mat and agitate at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS analysis of a representative well.
-
Work-up: Upon completion, remove the solvent and excess TFA by centrifugal evaporation. To ensure complete removal of residual acid, the resulting amine trifluoroacetate salt can be co-evaporated with DCM or methanol twice.
-
Neutralization (Optional but Recommended): For subsequent reactions requiring the free base, the amine salt can be neutralized in situ in the next step by the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).
Causality and Field Insights:
-
Why TFA/DCM? This is a classic and highly effective method for Boc deprotection. The reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is scavenged by the trifluoroacetate anion.
-
Concentration of TFA: A 20% solution is often sufficient, but for more sterically hindered or less reactive carbamates, a 50% solution can be used to drive the reaction to completion in a shorter time frame.
-
Work-up: Centrifugal evaporation is ideal for parallel formats as it avoids aqueous work-up, which can be cumbersome in multi-well plates. Co-evaporation helps to remove the last traces of volatile acid.
Part 2: Library Diversification Protocols
The liberated 1-(3-fluorophenyl)cyclobutanamine is a versatile intermediate for the synthesis of amide, urea, and sulfonamide libraries. The following protocols are optimized for a parallel synthesis format.
Protocol 2: Parallel Amide Library Synthesis
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[6] The choice of coupling reagent is crucial for achieving high yields and purities, especially with potentially hindered amines.
Materials:
-
Stock solution of 1-(3-fluorophenyl)cyclobutanamine trifluoroacetate salt in DMF or NMP.
-
Library of diverse carboxylic acids.
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Base: Diisopropylethylamine (DIPEA).
-
Anhydrous DMF or NMP.
Procedure:
-
Carboxylic Acid Plating: Dispense solutions of a diverse set of carboxylic acids (1.1 equivalents relative to the amine) into the wells of a 96-well reaction block.
-
Amine and Base Addition: To each well, add the stock solution of the amine salt (1.0 equivalent) followed by DIPEA (3.0 equivalents). The excess base is necessary to neutralize the amine salt and facilitate the coupling reaction.
-
Coupling Reagent Addition: Prepare a stock solution of the coupling reagent (e.g., HATU, 1.2 equivalents) in DMF or NMP and dispense it into each well.
-
Reaction: Seal the plate and agitate at room temperature for 4-16 hours. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate the coupling of less reactive partners.
-
Work-up and Purification: Upon completion, the crude reaction mixtures can be directly purified by mass-directed preparative HPLC.
Causality and Field Insights:
-
Choice of Coupling Reagent: HATU and HBTU are highly effective uronium-based coupling reagents that minimize racemization and are well-suited for automated liquid handlers due to their good solubility and stability. HATU is often preferred for its slightly higher reactivity.
-
Solvent: DMF and NMP are excellent solvents for amide coupling reactions due to their polar, aprotic nature and high boiling points, which allow for heating if necessary.
-
Stoichiometry: A slight excess of the carboxylic acid and coupling reagent is used to ensure complete conversion of the amine starting material.
Caption: Amide library synthesis scheme.
Protocol 3: Parallel Urea Library Synthesis
Ureas are important pharmacophores found in numerous approved drugs, often acting as hydrogen bond donors and acceptors.
Procedure A: From Isocyanates
This is the most direct method for urea synthesis.
Materials:
-
Stock solution of 1-(3-fluorophenyl)cyclobutanamine free base (or the salt with 1.1 eq. of DIPEA) in an aprotic solvent like DCM or THF.
-
Library of diverse isocyanates.
Procedure:
-
Amine Plating: Dispense the amine solution into the wells of a reaction block.
-
Isocyanate Addition: Add solutions of the isocyanates (1.05 equivalents) in the same solvent to the corresponding wells.
-
Reaction: Seal the plate and agitate at room temperature for 1-4 hours. The reaction is typically rapid and clean.
-
Work-up: Concentrate the reaction mixtures by centrifugal evaporation. The crude products can then be redissolved in DMSO for screening or purified by preparative HPLC.
Procedure B: One-Pot from a Boc-Protected Amine
This method avoids the handling of potentially unstable isocyanates by generating them in situ.
Materials:
-
Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
2-Chloropyridine
-
Library of primary or secondary amines
-
Anhydrous DCM
Procedure:
-
Starting Material Plating: Dispense a solution of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate (1.0 equivalent) and 2-chloropyridine (1.2 equivalents) in DCM into each well of a reaction block and cool to 0 °C.
-
Isocyanate Formation: Add Tf₂O (1.1 equivalents) dropwise and stir at 0 °C for 30 minutes. This generates the isocyanate intermediate.
-
Amine Addition: Add the library of amines (1.2 equivalents) to the wells.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Work-up and Purification: Quench the reactions with saturated aqueous NaHCO₃, separate the organic layer (e.g., using a phase separator plate), and concentrate. Purify by preparative HPLC.
Causality and Field Insights:
-
Isocyanate Reactivity: Isocyanates are highly electrophilic and react readily with amines, often without the need for a catalyst. This makes the reaction ideal for high-throughput synthesis.
-
In Situ Generation: The one-pot method from the Boc-protected amine is advantageous when the required isocyanates are not commercially available or are unstable. The reaction proceeds through a highly electrophilic intermediate formed from the carbamate.
Protocol 4: Parallel Sulfonamide Library Synthesis
Sulfonamides are another key functional group in medicinal chemistry, known for their ability to mimic the transition state of amide hydrolysis and act as effective enzyme inhibitors.
Materials:
-
Stock solution of 1-(3-fluorophenyl)cyclobutanamine free base (or the salt with 1.1 eq. of DIPEA) in DCM or THF.
-
Library of diverse sulfonyl chlorides.
-
Base: Pyridine or DIPEA.
Procedure:
-
Amine Plating: Dispense the amine solution into the wells of a reaction block.
-
Base Addition: Add pyridine (2.0 equivalents) to each well.
-
Sulfonyl Chloride Addition: Add solutions of the sulfonyl chlorides (1.2 equivalents) to the corresponding wells.
-
Reaction: Seal the plate and agitate at room temperature for 2-16 hours.
-
Work-up: The reaction can be quenched with water, and the products extracted into an organic solvent. After concentration, the crude products are purified by preparative HPLC.
Causality and Field Insights:
-
Base Selection: Pyridine often serves as both a base and a catalyst in sulfonamide formation. DIPEA can also be used, particularly if the starting materials or products are sensitive to pyridine.
-
Reactivity: Sulfonyl chlorides are generally less reactive than acyl chlorides, so the reactions may require longer times or gentle heating to go to completion.
Conclusion
Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is a valuable and versatile building block for the construction of diverse compound libraries in a parallel synthesis format. The protocols outlined in these application notes provide robust and reliable methods for the deprotection and subsequent derivatization of this scaffold into amide, urea, and sulfonamide libraries. The conformational rigidity and favorable physicochemical properties imparted by the cyclobutane ring, combined with the synthetic tractability of the Boc-protected amine, make this an excellent starting point for drug discovery programs seeking to explore novel, three-dimensional chemical space.
References
- Wirth, T. (Ed.). (2016). Cyclobutanes in Synthesis. Wiley-VCH.
- Bremner, J. B., & Samosorn, S. (2001). The use of cyclobutane and cyclobutene derivatives in the synthesis of nitrogen-containing heterocyclic compounds. Current Organic Chemistry, 5(6), 533-554.
-
van der Kolk, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(13), 2033-2049. [Link]
-
Butt, G., et al. (2019). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 10(9), 1546-1558. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045-9050. [Link]
-
Oakwood Chemical. (n.d.). tert-Butyl N-[1-(3-fluorophenyl)cyclobutyl]carbamate. [Link]
-
SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. [Link]
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1429-1442. [Link]
-
Spyropoulos, C., & Kokotos, C. G. (2014). One-pot synthesis of ureas from Boc-protected amines. The Journal of Organic Chemistry, 79(10), 4477-4483. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Sources
- 1. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 2. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. CN103896793B - Synthesis method of amide compounds - Google Patents [patents.google.com]
- 4. EP0052833A1 - Urea derivatives, preparation and use - Google Patents [patents.google.com]
- 5. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 6. EA012204B1 - Tri(cyclo) substituted amide compounds - Google Patents [patents.google.com]
Application Note: A Guide to the Efficient Deprotection of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability and orthogonal removal under acidic conditions.[1] This application note provides a comprehensive technical guide for the deprotection of a key building block, tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate, to yield the primary amine, 1-(3-fluorophenyl)cyclobutanamine. We present detailed, field-proven protocols employing trifluoroacetic acid (TFA) and hydrogen chloride (HCl), offering researchers and drug development professionals a robust framework for efficient and high-yield synthesis. The causality behind experimental choices, self-validating protocols, and troubleshooting guidance are central to this document, ensuring scientific integrity and practical applicability.
Introduction: The Strategic Role of Boc Deprotection
The Boc protecting group is integral to multi-step organic synthesis, particularly in the construction of complex pharmaceutical intermediates. Its resilience to a wide range of non-acidic reagents allows for selective chemical transformations elsewhere in a molecule. The subsequent removal, or deprotection, of the Boc group is a critical step that unmasks the amine functionality for further elaboration.[2]
The target molecule, 1-(3-fluorophenyl)cyclobutanamine, represents a valuable scaffold in medicinal chemistry. The cyclobutane ring introduces conformational rigidity, while the fluorophenyl moiety can modulate pharmacokinetic and pharmacodynamic properties.[3] The efficient and clean deprotection of its Boc-protected precursor is therefore a paramount objective in synthetic campaigns. This guide details the chemical principles and practical execution of this pivotal transformation.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group under acidic conditions is a well-established E1 elimination reaction.[4] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as TFA or HCl.[5][6] This initial protonation enhances the electrophilicity of the carbonyl carbon, but more importantly, it facilitates the subsequent fragmentation.
The protonated intermediate is unstable and readily collapses to form a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[4][7] The carbamic acid swiftly undergoes decarboxylation to release carbon dioxide gas and the desired free amine.[5] In the acidic reaction medium, the newly liberated amine is immediately protonated to form its corresponding salt (e.g., trifluoroacetate or hydrochloride).[5][7]
The generation of the reactive tert-butyl cation is a key feature of this mechanism.[8] This electrophile can potentially react with nucleophilic sites on the substrate or solvent, leading to side-product formation.[9] The use of "scavengers" can mitigate these unwanted side reactions by trapping the carbocation.[8][10]
Below is a visual representation of the acid-catalyzed Boc deprotection mechanism.
Caption: Acid-catalyzed Boc deprotection mechanism.
Experimental Protocols
The choice of deprotection agent often depends on the substrate's sensitivity to the specific acid and the desired form of the final product (free base vs. salt). We present two robust protocols using Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl).
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally rapid method.[6] TFA is a strong acid that efficiently cleaves the Boc group, and its volatility, along with DCM, facilitates removal post-reaction.[4] The product is initially isolated as a trifluoroacetate salt.
Materials and Reagents:
-
Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration). For sensitive substrates, the flask can be cooled to 0 °C in an ice bath.[4]
-
Acid Addition: Slowly add trifluoroacetic acid (5–10 eq) to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).[4] The reaction is often exothermic.
-
Reaction Monitoring: Stir the mixture at room temperature (or 0 °C to RT). The reaction is typically complete within 30 minutes to 2 hours.[1] Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[11]
-
TLC System: A typical mobile phase would be ethyl acetate/hexanes. The product amine will have a significantly lower Rf value (be more polar) than the Boc-protected starting material. Staining with ninhydrin can be used to visualize the primary amine product.[11]
-
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[4][12] To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene or DCM (2-3 times).[4]
-
Aqueous Workup (to obtain free amine):
-
Dissolve the oily residue in an appropriate organic solvent like ethyl acetate or DCM.
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the trifluoroacetate salt until CO₂ evolution ceases.[4] Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Separate the layers. Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers and wash with brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine, 1-(3-fluorophenyl)cyclobutanamine.[11]
-
Protocol 2: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is also highly effective and often results in the precipitation of the product as a stable, crystalline hydrochloride salt, which can simplify purification.[1][13]
Materials and Reagents:
-
Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
-
4M HCl in 1,4-dioxane (commercially available or prepared)
-
Diethyl ether (Et₂O), anhydrous
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask containing tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate (1.0 eq), add a 4M solution of HCl in 1,4-dioxane (a significant excess, e.g., 10-20 eq of HCl). The substrate can be added directly to the HCl solution.[1]
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times typically range from 1 to 4 hours.[1] Often, the product hydrochloride salt will precipitate from the reaction mixture as a white solid.
-
Product Isolation:
-
If a precipitate has formed, continue stirring for the recommended time to ensure complete reaction.
-
Upon completion, the mixture can be concentrated under reduced pressure to remove the dioxane and excess HCl.
-
Add anhydrous diethyl ether to the residue and stir or sonicate to break up any solids. This process, known as trituration, helps to wash away any non-polar impurities.[13]
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold, anhydrous diethyl ether.[1]
-
Dry the solid under high vacuum to obtain 1-(3-fluorophenyl)cyclobutanamine hydrochloride.
-
The following diagram outlines the general workflow for these protocols.
Caption: Experimental workflow for Boc deprotection.
Data Summary and Comparison
The selection of a protocol can be guided by several factors, including desired product form, reaction time, and scale. The following table summarizes the key parameters for the described methods.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: 4M HCl/Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Typical Time | 30 minutes - 2 hours[1] | 1 - 4 hours[1] |
| Temperature | 0 °C to Room Temperature[4] | Room Temperature |
| Workup | Aqueous basic wash required[4] | Filtration/Trituration[13] |
| Product Form | Free Amine (after workup) | Hydrochloride Salt |
| Key Advantage | Fast reaction times | Direct isolation of a stable salt |
| Consideration | TFA is corrosive and requires careful handling/removal. | Dioxane is a suspected carcinogen; product is a salt. |
Troubleshooting and Field-Proven Insights
Issue 1: Incomplete Reaction
-
Possible Cause: Insufficient acid concentration or reaction time, or significant steric hindrance around the amine.[4][14] The rate of cleavage can have a second-order dependence on acid concentration.[14]
-
Solution: Increase the equivalents of acid or the reaction time. For sterically hindered substrates, gentle heating (e.g., to 40 °C) may be necessary, but this should be done cautiously as it can increase side product formation.[8] Using a stronger acid system, like 4M HCl in dioxane, may be more effective than TFA/DCM for stubborn substrates.[10]
Issue 2: Side Product Formation
-
Possible Cause: The electrophilic tert-butyl cation generated during the reaction alkylates a nucleophilic site on the molecule.[8][9] While the target molecule lacks highly susceptible groups like tryptophan or methionine, the electron-rich fluorophenyl ring could potentially be a target for alkylation under harsh conditions.
-
Solution: Perform the reaction at a lower temperature (0 °C). Incorporate a scavenger, such as triisopropylsilane (TIS) or anisole (1-5% v/v), into the reaction mixture to trap the tert-butyl cation.[8][10]
Issue 3: Difficulty Isolating the Free Amine After TFA Deprotection
-
Possible Cause: The amine trifluoroacetate salt may be highly water-soluble, leading to losses during the aqueous workup. The free amine itself might be a low-melting solid or an oil.
-
Solution: Ensure the aqueous layer is thoroughly basic (pH > 10) before extraction. Use a more polar extraction solvent like 2-methyl-THF or perform more extractions. Alternatively, after evaporating the TFA/DCM, dissolve the residue in a minimal amount of solvent and precipitate the HCl salt by adding a solution of HCl in ether or dioxane, then proceed with filtration as in Protocol 2.
Conclusion
The deprotection of tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is a straightforward yet critical transformation that can be accomplished with high efficiency using standard acid-catalyzed protocols. By understanding the underlying mechanism and the rationale for specific procedural steps, researchers can select the optimal conditions—TFA for speed and subsequent conversion to a free base, or HCl for direct isolation of a stable salt. The protocols and troubleshooting guides provided herein offer a comprehensive resource for scientists engaged in the synthesis of valuable amine-containing building blocks for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Acid-Catalyzed Removal of the Boc Group from Fluorinated Compounds
Introduction: Navigating the Nuances of Boc Deprotection in Fluorinated Molecules
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, lauded for its robustness under a wide array of chemical conditions and its predictable, facile removal under acidic treatment.[1] This orthogonality is particularly crucial in the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), where precise control over reactive sites is paramount. However, the introduction of fluorine atoms into a molecule—a common strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity—can significantly alter the electronic landscape of the substrate. This, in turn, impacts the kinetics and optimal conditions for the acid-catalyzed deprotection of Boc-protected amines.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the acid-catalyzed removal of the Boc group from fluorinated compounds. We will delve into the mechanistic underpinnings of this reaction, explore the influence of fluorine substitution on both aromatic and aliphatic systems, and provide detailed, field-proven protocols to ensure efficient and clean deprotection.
The Mechanism of Acid-Catalyzed Boc Deprotection: A Stepwise Cascade
The acid-catalyzed cleavage of a Boc-protected amine is a well-established process that proceeds through a carbamate hydrolysis mechanism.[2] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3] This initial protonation is a critical step that facilitates the subsequent cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[2][3] This carbamic acid rapidly decomposes, releasing carbon dioxide and the free amine.[3] Under the acidic reaction conditions, the liberated amine is typically protonated, forming an amine salt as the final product.[2]
A key consideration in this mechanism is the generation of the reactive tert-butyl cation. This electrophilic species can participate in undesirable side reactions, such as the alkylation of nucleophilic residues within the substrate or solvent.[4] To mitigate these side reactions, scavengers are often employed to trap the tert-butyl cation.[4]
dot graph "Boc_Deprotection_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Boc-Protected Amine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Protonated Carbamate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Carbamic Acid Intermediate" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Free Amine (Salt)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "tert-Butyl Cation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Side Products" [fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Boc-Protected Amine" -> "Protonated Carbamate" [label="+ H+"]; "Protonated Carbamate" -> "Carbamic Acid Intermediate" [label="- tert-Butyl Cation"]; "Carbamic Acid Intermediate" -> "Free Amine (Salt)" [label="- CO2"]; "tert-Butyl Cation" -> "Side Products" [label="+ Nucleophile"]; } Figure 1: General mechanism of acid-catalyzed Boc deprotection.
The Influence of Fluorine Substitution: Electronic Effects and Reaction Kinetics
The presence of fluorine atoms on a molecule can significantly influence the rate and efficiency of Boc deprotection due to fluorine's strong electron-withdrawing nature.
Fluorinated Aromatic Amines (Anilines)
When fluorine is substituted on an aromatic ring, it reduces the electron density of the ring and, consequently, the basicity of the aniline nitrogen.[5] This decreased basicity can make the initial protonation of the Boc group's carbonyl oxygen more challenging, potentially slowing down the deprotection reaction. However, for certain mild deprotection methods, such as with oxalyl chloride in methanol, it has been observed that electron-withdrawing groups, including fluoro substituents, can accelerate the reaction.[6] This is attributed to the electronic destabilization of the aryl carbamate, which promotes its cleavage.[6]
For standard strong acid conditions (e.g., TFA in DCM), the reduced nucleophilicity of the nitrogen in a fluoroaniline derivative generally means that more forcing conditions, such as higher acid concentrations or longer reaction times, may be necessary to achieve complete deprotection compared to their non-fluorinated counterparts.
Fluorinated Aliphatic Amines
In aliphatic systems, the inductive effect of fluorine atoms can also decrease the basicity of the amine. This effect is most pronounced when the fluorine atoms are in close proximity to the nitrogen (e.g., on the α or β carbon). Similar to the aromatic case, this can necessitate more stringent deprotection conditions.
Comparative Analysis of Common Deprotection Protocols
The choice of deprotection reagent and conditions is critical for a successful outcome. The following table provides a comparison of common methods, with special considerations for fluorinated substrates.
| Method | Reagents/Conditions | Reaction Time | Temperature | Yield | Advantages | Disadvantages & Considerations for Fluorinated Compounds |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM)[1] | 0.5 - 4 hours[1] | Room Temp. | High | Highly effective and volatile, facilitating easy removal.[3] | Corrosive and can cause side reactions. For fluorinated substrates, may require longer reaction times or higher TFA concentrations. |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane or Ethyl Acetate[1][3] | 1 - 12 hours[3] | Room Temp. | High | Cost-effective and readily available.[3] | Can be less selective. Dioxane is a peroxide-former and should be handled with care. May require heating for less reactive fluorinated compounds. |
| Thermolytic Deprotection | Fluorinated Alcohols (TFE or HFIP)[7] | Varies (minutes to hours) | Reflux/Microwave | Good-Excellent | Neutral conditions, suitable for acid-sensitive substrates.[8] | Requires elevated temperatures. Optimization of solvent and temperature is necessary. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific fluorinated substrate.
Protocol 1: General Procedure for TFA-Mediated Deprotection of a Fluorinated Aromatic Amine
-
Preparation: Dissolve the Boc-protected fluorinated aniline (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive substrates, the reaction time may need to be extended, or gentle heating (e.g., 40 °C) may be applied.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.
-
Isolation: The resulting residue, which is the amine salt, can be used directly in the next step or neutralized. To obtain the free amine, dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
dot graph "TFA_Deprotection_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_prep" { label = "Preparation"; style=filled; color="#F1F3F4"; "Dissolve Substrate" [label="Dissolve Boc-protected\nfluorinated amine in DCM"]; "Cool Solution" [label="Cool to 0 °C"]; }
subgraph "cluster_reaction" { label = "Reaction"; style=filled; color="#F1F3F4"; "Add TFA" [label="Add TFA (25-50% v/v)"]; "Stir and Monitor" [label="Stir at RT, monitor\nby TLC/LC-MS"]; }
subgraph "cluster_workup" { label = "Work-up & Isolation"; style=filled; color="#F1F3F4"; "Concentrate" [label="Concentrate in vacuo"]; "Neutralize (Optional)" [label="Neutralize with NaHCO3(aq)"]; "Extract and Dry" [label="Extract, dry, and concentrate"]; "Purify" [label="Purify if necessary"]; }
"Dissolve Substrate" -> "Cool Solution"; "Cool Solution" -> "Add TFA"; "Add TFA" -> "Stir and Monitor"; "Stir and Monitor" -> "Concentrate"; "Concentrate" -> "Neutralize (Optional)"; "Neutralize (Optional)" -> "Extract and Dry"; "Extract and Dry" -> "Purify"; } Figure 2: Experimental workflow for TFA-mediated Boc deprotection.
Protocol 2: General Procedure for HCl-Mediated Deprotection of a Fluorinated Aliphatic Amine
-
Preparation: To a solution of the Boc-protected fluorinated aliphatic amine (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate), add a 4M solution of HCl in dioxane (5-10 equivalents).
-
Reaction: Stir the mixture at room temperature for 2-12 hours. The deprotected amine hydrochloride salt may precipitate from the solution.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Isolation: If a precipitate has formed, collect the solid by filtration and wash with cold diethyl ether to afford the desired amine hydrochloride. If the product remains in solution, remove the solvent in vacuo. The resulting residue can be triturated with diethyl ether to induce precipitation and then collected by filtration.
The Critical Role of Scavengers in Suppressing Side Reactions
As previously mentioned, the tert-butyl cation generated during deprotection is a potent electrophile that can lead to unwanted byproducts. This is particularly problematic for substrates containing nucleophilic functional groups such as indoles, phenols, and thioethers. The addition of a scavenger can effectively trap the tert-butyl cation and prevent these side reactions.
Common Scavengers and Their Applications:
| Scavenger | Target Functionality | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose, effective for tryptophan | 2.5-5% (v/v) |
| Anisole | Tyrosine, Tryptophan | 5-10% (v/v) |
| Thioanisole | Methionine, general purpose | 5-10% (v/v) |
| 1,2-Ethanedithiol (EDT) | Cysteine | 2.5-5% (v/v) |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration for the fluorinated substrate. | Increase the concentration of the acid, switch to a stronger acid (e.g., from TFA to HCl in dioxane), or gently heat the reaction mixture. |
| Steric hindrance around the Boc-protected amine. | Increase reaction time and/or temperature. | |
| Formation of Side Products | Alkylation by the tert-butyl cation. | Add an appropriate scavenger to the reaction mixture (see table above). |
| Degradation of Acid-Labile Groups | The chosen acidic conditions are too harsh. | Consider a milder deprotection method, such as thermolytic deprotection with fluorinated alcohols. |
Conclusion: A Strategic Approach to Deprotecting Fluorinated Compounds
The acid-catalyzed removal of the Boc protecting group from fluorinated compounds is a critical transformation in the synthesis of many modern chemical entities. While the fundamental mechanism remains the same, the presence of fluorine necessitates careful consideration of the electronic effects on the substrate. By understanding these influences and selecting the appropriate deprotection protocol, reaction conditions, and scavengers, researchers can achieve high yields of the desired deprotected amines. The protocols and guidelines presented in these application notes serve as a robust starting point for the successful deprotection of this important class of molecules.
References
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(37), 22061–22069. [Link]
-
Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(22), 3841–3852. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress. [Link]
- Google Patents. (2009). Deprotection of N-BOC compounds. EP2070899A1.
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291–293. [Link]
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular diversity, 9(4), 291–293. [Link]
-
GSC Biological and Pharmaceutical Sciences. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
-
Movassaghi, M., & Hunt, D. K. (2018). Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Advanced Synthesis & Catalysis, 360(8), 1638–1643. [Link]
-
Yildiz, T., & Ağartan, A. İ. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 1-8. [Link]
-
ResearchGate. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
-
Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 85(4‐5), 569-579. [Link]
-
GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
-
Quora. (2020). Which compound is a better base, aniline or para-fluoroaniline? Why?. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. quora.com [quora.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols | Semantic Scholar [semanticscholar.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes: Strategic Use of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the quest for kinase inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles is relentless. Strategic molecular design often involves the incorporation of rigid scaffolds and fluorine atoms to modulate these properties. This guide details the application of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate , a versatile building block, in the synthesis of a novel analogue of a pan-Tropomyosin Receptor Kinase (pan-Trk) inhibitor. We provide a comprehensive rationale for its use, a detailed synthetic protocol, and workflow visualizations to empower researchers in the development of next-generation targeted therapeutics.
Introduction: The Rationale for Fluorinated Cyclobutane Scaffolds in Kinase Inhibitor Design
Kinase inhibitors are a cornerstone of targeted cancer therapy. Their efficacy is intrinsically linked to their ability to bind with high affinity and specificity to the ATP-binding pocket of the target kinase. The molecular architecture of these inhibitors is therefore critical. The incorporation of rigid, three-dimensional structures, such as cyclobutane rings, has gained traction as a strategy to confer conformational constraint on flexible ligands. This pre-organization can reduce the entropic penalty upon binding, potentially leading to higher affinity.[1]
Furthermore, the introduction of fluorine into drug candidates is a well-established tactic in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[2] The strong electronegativity of fluorine can lead to favorable electronic interactions with the target protein and can block sites of metabolic oxidation.
The subject of this guide, Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate , synergistically combines these advantageous features. It provides a conformationally restricted cyclobutane core, a metabolically robust fluorophenyl group, and a protected amine for straightforward chemical derivatization. This makes it an exemplary building block for creating novel kinase inhibitors with potentially superior drug-like properties.
Application: Synthesis of a Novel Pan-Trk Inhibitor Analogue
Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC) are key drivers in various cancers when their encoding genes (NTRK1, NTRK2, NTRK3) undergo fusion events.[3][4] Larotrectinib, the first-in-class pan-Trk inhibitor, has demonstrated remarkable efficacy in treating NTRK fusion-positive cancers, validating this family of kinases as a therapeutic target.[5]
Here, we propose a synthetic route to a novel analogue of a pyrazolo[1,5-a]pyrimidine-based pan-Trk inhibitor, wherein the core heterocyclic amine is coupled with 1-(3-fluorophenyl)cyclobutanamine, derived from the title carbamate. This strategic modification allows for the exploration of structure-activity relationships (SAR) at a key recognition domain of the inhibitor.
Proposed Synthetic Scheme
The overall synthetic strategy involves two key steps:
-
Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate to yield the free primary amine, 1-(3-fluorophenyl)cyclobutanamine.
-
Nucleophilic Aromatic Substitution (SNAr): Coupling of the resulting amine with a suitable pyrazolo[1,5-a]pyrimidine core, for instance, 5-chloro-3-nitro-pyrazolo[1,5-a]pyrimidine, a common precursor in the synthesis of related inhibitors.
Detailed Experimental Protocols
Protocol 1: Deprotection of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
This protocol describes the acid-catalyzed removal of the Boc protecting group to generate the key amine intermediate.
Materials and Reagents:
-
Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate (1.0 eq) in anhydrous DCM (0.2 M), add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and carefully neutralize with saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude 1-(3-fluorophenyl)cyclobutanamine. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Protocol 2: Synthesis of the Pan-Trk Inhibitor Analogue via SNAr Coupling
This protocol details the coupling of the synthesized amine with the heterocyclic core.
Materials and Reagents:
-
1-(3-fluorophenyl)cyclobutanamine (from Protocol 1)
-
5-chloro-3-nitro-pyrazolo[1,5-a]pyrimidine (or a similar electrophilic core)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-3-nitro-pyrazolo[1,5-a]pyrimidine (1.0 eq) in anhydrous DMF (0.1 M).
-
Add 1-(3-fluorophenyl)cyclobutanamine (1.2 eq) followed by DIPEA (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with EtOAc (3 x 75 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the final inhibitor analogue.
Data Presentation and Visualization
Table of Expected Outcomes
| Step | Product | Expected Yield | Purity (LC-MS) |
| Protocol 1 | 1-(3-fluorophenyl)cyclobutanamine | >95% | >95% |
| Protocol 2 | N-(1-(3-fluorophenyl)cyclobutyl)-3-nitropyrazolo[1,5-a]pyrimidin-5-amine | 60-75% | >98% |
Visualized Workflows and Pathways
Caption: Synthetic workflow for the kinase inhibitor analogue.
Caption: General mechanism for the SNAr coupling step.
Conclusion and Future Perspectives
Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is a high-value building block for the synthesis of novel kinase inhibitors. Its inherent structural features—a rigid cyclobutane scaffold and a fluorinated aromatic ring—are highly desirable in modern drug design for optimizing potency and pharmacokinetic properties. The protocols provided herein offer a clear and reproducible pathway for its incorporation into a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in kinase inhibitor development. This application note serves as a practical guide for researchers aiming to explore novel chemical space and develop next-generation targeted therapies for diseases such as cancer. Further elaboration of this scaffold by modifying the pyrazolopyrimidine core or the substitution on the phenyl ring can lead to the discovery of highly potent and selective kinase inhibitors.
References
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Cuzzocrea, S., et al. (2001). The role of the TRK-A receptor in the regulation of inflammatory response. Journal of Leukocyte Biology, 70(3), 323-332.
- Vaishnavi, A., Le, A. T., & Doebele, R. C. (2015). TRKing down an old oncogene in a new era of targeted therapy. Cancer Discovery, 5(1), 25-34.
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Application Notes and Protocols: Strategic Incorporation of the (1-(3-fluorophenyl)cyclobutyl) Moiety for Lead Compound Optimization
Introduction: The Strategic Value of 3D Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the drive to escape "flatland"—the predominance of planar, sp²-hybridized aromatic systems—has led to an increased appreciation for three-dimensional (3D) molecular scaffolds. These scaffolds can confer significant advantages in potency, selectivity, and pharmacokinetic profiles. Among these, the cyclobutane ring has emerged as a particularly valuable motif.[1] Its puckered, rigid conformation offers a unique structural element that can improve key drug-like properties.[2] Unlike larger, more flexible cycloalkanes, the cyclobutane ring can act as a conformationally restricted linker, fill hydrophobic pockets, and serve as a bioisosteric replacement for other chemical groups.[2][3]
This guide focuses on a specific, highly functionalized scaffold: the (1-(3-fluorophenyl)cyclobutyl) moiety. This group combines the benefits of the rigid cyclobutane core with the strategic placement of a 3-fluorophenyl group. The fluorine atom serves as a powerful tool to block metabolic oxidation or modulate electronic properties without significantly increasing steric bulk. This document provides a comprehensive overview of the rationale, synthetic strategies, and evaluation protocols for incorporating this moiety into lead compounds to address common challenges in drug development such as poor metabolic stability and off-target toxicity.
Section 1: Rationale for Moiety Incorporation: A Decision-Making Framework
The decision to incorporate the (1-(3-fluorophenyl)cyclobutyl) moiety should be driven by a clear understanding of its potential to solve specific problems in a lead optimization campaign. The primary motivations are rooted in its function as a superior bioisostere and its ability to favorably modulate physicochemical and pharmacokinetic properties.
Bioisosteric Replacement Strategy
Bioisosterism, the replacement of a chemical group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[4] The (1-(3-fluorophenyl)cyclobutyl) moiety is an excellent bioisostere for several common, yet problematic, chemical groups:
-
gem-Dimethyl and tert-Butyl Groups: These groups are often susceptible to oxidative metabolism at one of the methyl groups. The cyclobutane ring is more metabolically robust, and its rigid structure can mimic the steric profile of these aliphatic groups.[5] The attached fluorophenyl ring can further enhance binding interactions in an adjacent pocket.
-
Aryl Groups (Phenyl, Substituted Phenyl): Replacing a planar phenyl ring with the 3D cyclobutyl scaffold can significantly improve aqueous solubility and reduce non-specific binding driven by excessive lipophilicity.[6][7] This can lead to a better therapeutic index and improved off-target profile.
Impact on Physicochemical and Pharmacokinetic (ADME) Properties
The introduction of this moiety can profoundly and predictably alter a compound's profile:
-
Increased Metabolic Stability: The cyclobutane core is inherently more resistant to enzymatic degradation than many acyclic or larger ring systems.[2] The 3-fluoro substituent on the phenyl ring is a classic strategy to block a common site of cytochrome P450 (CYP) mediated aromatic hydroxylation, thereby reducing metabolic clearance and prolonging the compound's half-life.[8]
-
Improved Solubility and Permeability: By disrupting planarity, the sp³-rich cyclobutane scaffold can reduce crystal lattice energy and improve aqueous solubility. This is a critical factor for achieving good oral bioavailability.[7]
-
Enhanced Binding Affinity and Selectivity: The rigid nature of the cyclobutane ring reduces the entropic penalty upon binding to a target protein. It pre-organizes the substituents—in this case, the 3-fluorophenyl group and the rest of the molecule—into a defined spatial orientation, which can lead to more precise and potent interactions within the target's binding site.[2]
Below is a decision-making workflow for identifying candidate molecules for this modification.
Caption: Decision workflow for incorporating the target moiety.
Section 2: Synthetic Protocol for Moiety Incorporation
A robust and reproducible synthetic route is critical. The following protocol details a general approach for the synthesis of a key building block, 1-(3-fluorophenyl)cyclobutan-1-amine , which can then be coupled to a variety of lead scaffolds.
General Synthetic Scheme
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Scale-up synthesis of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
Application Note & Protocol
Title: A Robust and Scalable Synthesis of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate for Pharmaceutical Development
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate, a key building block in pharmaceutical research. The cyclobutane motif is increasingly recognized for its ability to impart favorable physicochemical properties in drug candidates, making scalable access to such scaffolds crucial.[1][2] We present a detailed, two-step synthetic strategy focusing on operational simplicity, safety, and high-yield production. The core of this guide is a validated, step-by-step protocol for the N-Boc protection of the key intermediate, 1-(3-fluorophenyl)cyclobutan-1-amine, designed for multigram to kilogram scale. We delve into the critical process parameters, safety considerations, and purification strategies essential for transitioning from laboratory-scale experiments to pilot-plant production, ensuring researchers and process chemists can implement this procedure with confidence.
Introduction: The Value of the Cyclobutane Scaffold
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern medicinal chemistry. Its unique, puckered three-dimensional structure can improve metabolic stability, aqueous solubility, and lipophilicity while providing novel exit vectors for molecular elaboration.[1] The target molecule, tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate, incorporates this desirable framework and serves as a precursor for more complex active pharmaceutical ingredients (APIs). The development of a robust, safe, and economically viable synthesis is paramount for advancing drug development programs that rely on this intermediate. This document addresses the practical challenges of scaling chemical synthesis, where issues like heat transfer, mixing efficiency, and purification become non-trivial.[3]
Retrosynthetic Analysis and Strategy
The synthesis is logically approached in two primary stages: the formation of the key amine intermediate followed by its protection.
-
Formation of 1-(3-fluorophenyl)cyclobutan-1-amine: This intermediate can be synthesized through various established methods. A common and scalable approach is the reductive amination of 3-fluorophenylcyclobutanone. This transformation is typically achieved using an ammonia source (e.g., ammonium acetate or aqueous ammonia) and a reducing agent such as sodium cyanoborohydride or, for larger scales, catalytic hydrogenation over a suitable catalyst (e.g., Raney Nickel or Palladium on carbon).[4][5]
-
Boc Protection: The final step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This is a standard transformation in organic synthesis, prized for its reliability and the stability of the resulting carbamate, which is easily removed under acidic conditions.[6][7] For scale-up, di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity and the benign nature of its byproducts (CO₂ and tert-butanol).[8]
Our focus will be on providing a detailed, optimized protocol for the second stage, as it represents the final, critical step in producing the title compound.
Caption: Retrosynthetic analysis of the target carbamate.
Scale-Up Protocol: Boc Protection of 1-(3-fluorophenyl)cyclobutan-1-amine
This section details the large-scale synthesis of the title compound from its amine precursor.
Principle and Mechanism
The reaction proceeds via nucleophilic attack of the primary amine on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses, eliminating a tert-butoxycarbonate anion, which subsequently decomposes to carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the newly formed carbamate salt to yield the final product and tert-butanol. An external base is often added to ensure the starting amine remains in its free, nucleophilic form.[7][8]
Caption: Simplified mechanism of amine protection with Boc₂O.
Critical Scale-Up Considerations
-
Solvent Selection: Tetrahydrofuran (THF) is an excellent choice due to its ability to dissolve both the polar amine starting material and the nonpolar Boc₂O. For workup, a solvent immiscible with water, such as methyl tert-butyl ether (MTBE) or ethyl acetate, is required. MTBE is often preferred on a large scale due to its lower tendency to form peroxides compared to THF and its favorable phase separation properties.
-
Base Selection: While organic bases like triethylamine are common in lab-scale reactions, inorganic bases such as sodium bicarbonate or sodium hydroxide are often superior for scale-up. They are inexpensive and easily removed during an aqueous workup. A biphasic system using aqueous NaOH with an organic solvent like THF or DCM can be highly efficient, driving the reaction to completion quickly.
-
Control of Exotherm: The reaction between the amine and Boc₂O is exothermic. On a large scale, uncontrolled addition can lead to a dangerous temperature increase.[3] Therefore, Boc₂O should be added portion-wise or as a solution via a dropping funnel, with active cooling from a jacketed reactor to maintain the desired internal temperature (typically 0-10 °C during addition).
-
Workup and Purification: Chromatography is generally not viable for multi-kilogram production. The protocol should be designed to yield a product that can be purified by crystallization. A solvent/anti-solvent system (e.g., heptane/ethyl acetate) is often effective for inducing crystallization and removing impurities. The choice of washing solutions during the workup (e.g., dilute acid, brine) is critical for removing unreacted starting materials and the basic catalyst.[9]
Detailed Experimental Protocol (100 g Scale)
Disclaimer: This procedure is intended for use by trained professionals in a controlled chemical processing environment. A thorough risk assessment must be conducted before commencing any work.[10]
| Reagent | MW ( g/mol ) | Quantity | Moles (mol) | Equiv. |
| 1-(3-fluorophenyl)cyclobutan-1-amine | 165.21 | 100.0 g | 0.605 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 138.6 g | 0.635 | 1.05 |
| Sodium Hydroxide (NaOH) | 40.00 | 26.6 g | 0.666 | 1.1 |
| Tetrahydrofuran (THF) | - | 500 mL | - | - |
| Water | - | 500 mL | - | - |
| Methyl tert-butyl ether (MTBE) | - | 1000 mL | - | - |
| Heptane | - | 800 mL | - | - |
Procedure:
-
Reactor Setup: Equip a 3 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Charge Reagents: Charge the reactor with 1-(3-fluorophenyl)cyclobutan-1-amine (100.0 g, 0.605 mol), THF (500 mL), water (500 mL), and sodium hydroxide (26.6 g, 0.666 mol).
-
Cooling: Start the stirrer and cool the reactor contents to 0-5 °C using a circulating chiller.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (138.6 g, 0.635 mol) in THF (200 mL) and charge this solution to the dropping funnel. Add the Boc₂O solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction for completion by TLC or HPLC. (TLC system: 20% Ethyl Acetate in Hexane; stain with ninhydrin to visualize the starting amine).
-
Workup - Phase Separation: Once the reaction is complete, stop the stirrer and allow the layers to separate. Drain the lower aqueous layer.
-
Extraction: Add MTBE (500 mL) to the organic layer, stir for 10 minutes, and separate the layers again, discarding the small aqueous phase.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated NaHCO₃ solution (1 x 250 mL), and brine (1 x 250 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil or solid.
-
Purification - Crystallization: Add MTBE (200 mL) to the crude product and heat gently to dissolve. Slowly add heptane (~800 mL) with stirring until a persistent cloudiness is observed. Cool the mixture to 0-5 °C and hold for at least 4 hours to allow for complete crystallization.
-
Isolation: Collect the white solid by filtration, wash the filter cake with cold heptane (2 x 100 mL), and dry under vacuum at 40 °C to a constant weight.
-
Expected Yield: 150-160 g (93-99%)
-
Expected Purity: >98% by HPLC
-
Product Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.35-7.25 (m, 1H), 7.15-7.05 (m, 2H), 6.95-6.85 (m, 1H), 5.05 (br s, 1H), 2.80-2.65 (m, 2H), 2.55-2.40 (m, 2H), 2.10-1.95 (m, 2H), 1.45 (s, 9H).
-
Mass Spec (ESI+): m/z 266.1 [M+H]⁺.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient Boc₂O- Ineffective mixing- Low reaction temperature/time | - Add an additional 0.05 eq of Boc₂O and stir for another hour.- Increase stirrer speed.- Allow the reaction to proceed for a longer duration at room temperature. |
| Low Yield | - Product loss during aqueous workup- Incomplete crystallization | - Perform an additional extraction of the aqueous layers with MTBE.- Increase crystallization time at low temperature or add more anti-solvent (heptane). |
| Oily Product (Fails to Crystallize) | - Presence of residual solvent (THF)- Impurities preventing crystallization | - Co-evaporate the crude product with heptane or toluene.- Attempt a slurry in a non-solvent like cold heptane to induce solidification. |
Safety and Hazard Management
A comprehensive safety review is mandatory before performing this synthesis at any scale.[10][11]
-
Chemical Hazards:
-
1-(3-fluorophenyl)cyclobutan-1-amine: Potential skin and eye irritant. Handle with appropriate PPE.
-
Di-tert-butyl dicarbonate (Boc₂O): Irritant and lachrymator. It has a low melting point (~23 °C) and can build up pressure in the container upon decomposition. Store in a refrigerated, vented area.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
THF/MTBE/Heptane: Highly flammable liquids. All operations must be conducted in a well-ventilated area (fume hood or walk-in hood) away from ignition sources. Ensure all equipment is properly grounded.
-
-
Operational Hazards:
-
Exotherm: The reaction is exothermic. Strict temperature control during the addition of Boc₂O is critical to prevent a thermal runaway.[3]
-
Pressure: The decomposition of Boc₂O and the reaction itself produce CO₂ gas. The reactor must be properly vented to a scrubber system to avoid pressure buildup.
-
-
Personal Protective Equipment (PPE): Safety glasses with side shields (or goggles), flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile for incidental contact, thicker butyl rubber for extended handling) are required at all times.
Conclusion
The protocol described provides a reliable, high-yielding, and scalable method for the synthesis of tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate. By carefully considering solvent selection, temperature control, and non-chromatographic purification methods, this procedure is well-suited for the production of kilogram quantities of this important pharmaceutical intermediate. The emphasis on process safety and operational efficiency ensures that the synthesis can be implemented robustly in a drug development setting.
References
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PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Eur J Med Chem. Retrieved from [Link]
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ResearchGate. (2025). Scale-up synthesis and synthetic transformations. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction. Retrieved from [Link]
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PubMed. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. Retrieved from [Link]
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ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Org. Process Res. Dev. Retrieved from [Link]
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Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]
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YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. Retrieved from [Link]
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White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. J. Chem. Educ. Retrieved from [Link]
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ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Retrieved from [Link]
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MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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ResearchGate. (2019). PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES FROM WATER. Retrieved from [Link]
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MDPI. (2025). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Molbank. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Chromatographic Determination of Carbamate Pesticides in Environmental Samples. Retrieved from [Link]
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Figshare. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. Organic Letters. Retrieved from [Link]
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Organic Syntheses. (n.d.). Discussion Addendum for: Facile Syntheses of Aminocyclopropanes. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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PubMed Central (PMC). (2025). Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition. Retrieved from [Link]
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ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Retrieved from [Link]
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YouTube. (2021). Synthesis Workshop: The Kulinkovich Reaction (Episode 42). Retrieved from [Link]
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PubMed. (2022). Synthesis of α-Amino Cyclobutanones via Formal 1,3-Hydroxy Migration Triggered by Formation of α-Imino Rhodium Carbene. Retrieved from [Link]
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PubMed Central (PMC). (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. Retrieved from [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
-
ACS Publications. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks. ACS Omega. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]
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Lipshutz Research Group. (2021). Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
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Michael Pittelkow Research Group. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
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Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]
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Application Notes and Protocols for the Downstream Reactions of 1-(3-fluorophenyl)cyclobutanamine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 1-(3-fluorophenyl)cyclobutanamine Scaffold
1-(3-fluorophenyl)cyclobutanamine is a valuable molecular building block in modern medicinal chemistry. Its structure combines several key features that are highly sought after in the design of novel therapeutic agents. The cyclobutane ring introduces a three-dimensional (3D) geometry, which can improve metabolic stability and solubility while providing unique spatial vectors for exploring target binding pockets, moving away from the "flat" structures of many traditional aromatic compounds.[1][2] The fluorine atom on the phenyl ring can enhance binding affinity, modulate pKa, and block metabolic oxidation at that position, often leading to improved pharmacokinetic profiles.[3] As a primary amine, this scaffold serves as a versatile handle for a variety of downstream chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).
This guide provides an in-depth exploration of the key downstream reactions of 1-(3-fluorophenyl)cyclobutanamine, focusing on scientifically robust protocols for N-acylation, N-alkylation via reductive amination, and N-sulfonylation. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in drug discovery to effectively utilize this scaffold in their synthetic campaigns.
Section 1: N-Acylation (Amide Bond Formation)
The formation of an amide bond is one of the most fundamental and frequently employed reactions in drug discovery. The resulting N-acyl derivatives of 1-(3-fluorophenyl)cyclobutanamine can introduce a wide array of functional groups, enabling fine-tuning of a molecule's properties. The primary amine of the title compound is a competent nucleophile, readily reacting with activated carboxylic acids.
Mechanistic Rationale for Carboxylic Acid Activation
Direct condensation of a carboxylic acid and an amine is kinetically slow and requires high temperatures, which are incompatible with complex molecules. Therefore, the carboxylic acid must first be converted into a more reactive electrophile. This is achieved using coupling reagents that form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. Common strategies involve the use of carbodiimides (like EDC) or phosphonium/uronium salts (like HATU).[4]
Protocol 1: EDC/HOBt Mediated Amide Coupling
This is a classic, cost-effective, and reliable method for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to racemization (if the acid has a chiral center) or rearrangement to an inactive N-acylurea. The addition of 1-Hydroxybenzotriazole (HOBt) mitigates these issues by trapping the O-acylisourea to form a more stable and reactive HOBt-ester, which then cleanly reacts with the amine.[5]
Experimental Protocol: General Procedure for EDC/HOBt Coupling
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the desired carboxylic acid (1.0 eq).
-
Reagent Addition: Add 1-(3-fluorophenyl)cyclobutanamine (1.1 eq) and HOBt (1.2 eq).
-
Solvent: Dissolve the mixture in a suitable anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), ~0.1-0.5 M).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This helps to control the initial exothermic reaction and minimize side products.
-
Activation: Add EDC hydrochloride (EDC·HCl, 1.2 eq) portion-wise over several minutes. If the amine starting material is a salt (e.g., hydrochloride), a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq) should be added dropwise to liberate the free amine.[6]
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 8-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with the solvent used (e.g., DCM).
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base and unreacted amine), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: HATU Mediated Amide Coupling
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient uronium-based coupling reagent. It reacts with the carboxylate anion to form a reactive OAt-active ester.[7][8] HATU is often preferred for sterically hindered amines or acids and for reactions that are sluggish with EDC/HOBt, as it generally leads to faster reaction times and higher yields.[9]
Experimental Protocol: General Procedure for HATU Coupling
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).
-
Solvent: Dissolve the acid in anhydrous DMF (~0.1-0.5 M).
-
Reagent Addition: Add HATU (1.1 eq) to the solution.
-
Base Addition: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), dropwise. The solution may change color. Stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of 1-(3-fluorophenyl)cyclobutanamine (1.2 eq) in a small amount of DMF to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 5% LiCl solution (to help remove DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by silica gel column chromatography. The byproduct, tetramethylurea, can sometimes be challenging to remove; washing with cold ether or a water/ether mixture can be effective.[9]
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent System | Advantages | Disadvantages |
| EDC/HOBt | Cost-effective; water-soluble byproducts are easily removed during work-up.[5] | Slower reaction rates; may be less effective for hindered substrates.[4] |
| HATU/DIPEA | High efficiency and fast reaction rates; excellent for difficult couplings.[7] | More expensive; byproducts can be difficult to separate from the product.[9] |
Caption: Key steps in the reductive amination pathway.
Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
This one-pot procedure is highly reliable for the alkylation of primary amines with a wide range of aldehydes and ketones.
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a round-bottom flask, add 1-(3-fluorophenyl)cyclobutanamine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq).
-
Solvent: Dissolve the components in a suitable solvent. 1,2-Dichloroethane (DCE) is often the solvent of choice, but Tetrahydrofuran (THF) can also be used.
-
Acid Catalyst (Optional but Recommended): For less reactive ketones, a catalytic amount of acetic acid (AcOH) can be added to facilitate imine formation.
-
Stirring: Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine/iminium intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. The addition may cause some effervescence.
-
Reaction Progression: Stir the reaction at room temperature for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product via silica gel column chromatography. A basic wash during work-up or the use of a triethylamine-treated silica gel can be beneficial for purifying basic amine products.
Table 2: Substrate Scope and Considerations
| Carbonyl Partner | Reactivity | Considerations |
| Aliphatic Aldehydes | High | Reactions are typically fast. Use of excess aldehyde should be avoided to minimize dialkylation. |
| Aromatic Aldehydes | Good | Generally clean reactions. |
| Acyclic Ketones | Moderate | May require longer reaction times or the addition of an acid catalyst like AcOH. |
| Cyclic Ketones | Good | Generally more reactive than acyclic ketones. |
Section 3: N-Sulfonylation
The synthesis of sulfonamides is another crucial transformation in medicinal chemistry. The sulfonamide functional group is a stable, effective hydrogen bond acceptor and can act as a bioisostere for other functional groups. The reaction of 1-(3-fluorophenyl)cyclobutanamine with a sulfonyl chloride is a direct and efficient method to prepare these derivatives.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the primary amine onto the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is required to neutralize the HCl generated during the reaction, driving the reaction to completion.
Protocol: N-Sulfonylation with Sulfonyl Chlorides
This is a standard and robust procedure for the synthesis of sulfonamides from primary amines.
Experimental Protocol: General Procedure for N-Sulfonylation
-
Reaction Setup: Dissolve 1-(3-fluorophenyl)cyclobutanamine (1.0 eq) in a suitable solvent such as DCM, THF, or pyridine at 0 °C.
-
Base Addition: Add a base (1.5-2.0 eq). Pyridine can serve as both the solvent and the base. Alternatively, a non-nucleophilic base like triethylamine or DIPEA can be used in a solvent like DCM.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (e.g., tosyl chloride, mesyl chloride, or a substituted arylsulfonyl chloride) (1.1 eq) dropwise or in portions, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove the base), water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude sulfonamide by recrystallization or silica gel column chromatography.
References
-
HATU - Wikipedia. Available at: [Link]
-
Amine to Amide Mechanism - HATU - Common Organic Chemistry. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]
-
Amine to Amide (EDC + HOBt) - Common Organic Chemistry. Available at: [Link]
-
HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. Available at: [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed. Available at: [Link]
-
Sodium triacetoxyborohydride - Organic Chemistry Portal. Available at: [Link]
-
Sodium triacetoxyborohydride - Wikipedia. Available at: [Link]
-
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PubMed Central. Available at: [Link]
-
Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - NIH. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry - PubMed. Available at: [Link]
Sources
- 1. US3187047A - Reductive amination of ketones - Google Patents [patents.google.com]
- 2. US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same - Google Patents [patents.google.com]
- 3. WO2018069863A1 - 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors - Google Patents [patents.google.com]
- 4. US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives - Google Patents [patents.google.com]
- 5. PubChemLite - [1-(3-fluorophenyl)cyclobutyl]methanamine (C11H14FN) [pubchemlite.lcsb.uni.lu]
- 6. appchemical.com [appchemical.com]
- 7. prepchem.com [prepchem.com]
- 8. US5371289A - Preparation of N-substituted-N'-phenyl p-phenylenediamines - Google Patents [patents.google.com]
- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Disubstituted Cyclobutanes
Welcome to the technical support center for the synthesis of 1,1-disubstituted cyclobutanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable motifs. Cyclobutanes are increasingly important in medicinal chemistry due to their ability to introduce three-dimensionality and act as rigid scaffolds in drug candidates.[1][2][3] However, their synthesis is often fraught with challenges stemming from ring strain and steric hindrance.
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses the most common hurdles encountered in the synthesis of 1,1-disubstituted cyclobutanes, offering causative explanations and actionable solutions.
Issue 1: Low or No Product Yield
Low product yield is a frequent and frustrating issue. The underlying causes can range from suboptimal reaction conditions to inherent limitations of the chosen synthetic route.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Cycloaddition | [2+2] cycloadditions, a common method, can be inefficient due to steric hindrance from the 1,1-disubstituted alkene or electronic mismatch between the reacting partners.[4][5] | 1. Re-evaluate Reaction Partners: For photochemical [2+2] cycloadditions, ensure one partner is electron-rich and the other is electron-poor to facilitate the reaction. 2. Lewis Acid Catalysis: For thermal [2+2] cycloadditions involving allenoates and alkenes, the choice and concentration of the Lewis acid (e.g., EtAlCl₂) are critical.[4] Screen different Lewis acids and optimize their stoichiometry. 3. High-Pressure Conditions: Consider using high-pressure conditions (hyperbaric) to overcome activation barriers in sterically demanding cycloadditions.[6] |
| Decomposition of Starting Materials or Product | The strained cyclobutane ring can be susceptible to ring-opening under harsh reaction conditions (e.g., strong acids/bases, high temperatures).[7] | 1. Milder Reaction Conditions: Attempt the reaction at lower temperatures for a longer duration. 2. pH Control: If applicable, buffer the reaction mixture to maintain a neutral pH. 3. Inert Atmosphere: Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by oxygen or moisture. |
| Suboptimal Catalyst Activity | For metal-catalyzed reactions, such as ring-closing metathesis (RCM), the catalyst's activity can be compromised by impurities or improper handling.[8] | 1. Catalyst Quality: Use fresh, high-purity catalyst. 2. Solvent Purity: Employ rigorously dried and degassed solvents. 3. Ligand Modification: In some cases, modifying the ligand on the metal catalyst can enhance its activity and selectivity. |
Issue 2: Formation of Undesired Side Products
The formation of side products complicates purification and reduces the yield of the desired 1,1-disubstituted cyclobutane.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Oligomerization/Polymerization of Alkenes | In [2+2] cycloadditions, the alkene starting materials can polymerize, especially under thermal or certain catalytic conditions. | 1. Controlled Addition: Add one of the reactants slowly to the reaction mixture to maintain a low instantaneous concentration. 2. Use of Inhibitors: For radical-mediated polymerizations, consider adding a radical inhibitor like BHT. |
| Ring-Opening of the Cyclobutane Product | As mentioned, the product itself can undergo ring-opening to form acyclic isomers.[7] | 1. Gentle Work-up: During the reaction work-up, avoid strong acids or bases. Use mild quenching agents and neutral extraction conditions. 2. Rapid Purification: Purify the product as quickly as possible after the reaction is complete to minimize degradation on silica gel or during storage. |
| Formation of Regioisomers or Stereoisomers | In cycloadditions, different orientations of the reactants can lead to a mixture of isomers, which can be difficult to separate. | 1. Directing Groups: Utilize starting materials with directing groups that can favor the formation of a single isomer. 2. Chiral Catalysts/Auxiliaries: For enantioselective synthesis, employ chiral catalysts or auxiliaries to control the stereochemical outcome.[9][10] |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure 1,1-disubstituted cyclobutane can be challenging.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Similar Polarity of Product and Starting Materials/Side Products | If the product has a similar polarity to unreacted starting materials or side products, separation by standard column chromatography can be difficult. | 1. Alternative Chromatographic Techniques: Consider using different stationary phases (e.g., alumina, C18) or techniques like preparative HPLC or SFC. 2. Derivatization: Temporarily convert the product to a derivative with a significantly different polarity for easier separation, followed by removal of the derivatizing group. 3. Crystallization: If the product is a solid, attempt recrystallization from various solvent systems. |
| Product Instability on Silica Gel | The acidic nature of silica gel can cause degradation of sensitive cyclobutane products. | 1. Neutralize Silica Gel: Pre-treat the silica gel with a base (e.g., triethylamine in the eluent) to neutralize acidic sites. 2. Use Alternative Stationary Phases: Employ neutral alumina or Florisil for chromatography. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 1,1-disubstituted cyclobutanes.
Q1: What are the most common synthetic strategies for preparing 1,1-disubstituted cyclobutanes?
A1: Several methods are employed, each with its own advantages and limitations:
-
[2+2] Cycloaddition: This is a widely used method, which can be induced photochemically or thermally.[5][11] Photochemical [2+2] cycloadditions often involve an excited state of one alkene reacting with a ground-state alkene.[12]
-
Ring-Closing Metathesis (RCM): RCM of a 1,1-disubstituted diene can be a powerful method for forming the cyclobutane ring, particularly for more complex structures.[8][13]
-
Intramolecular Cyclization: The cyclization of acyclic precursors, such as the intramolecular alkylation of malonate derivatives, can be an effective route.[4]
-
Ring-Opening of Bicyclo[1.1.0]butanes (BCBs): BCBs are highly strained molecules that can undergo ring-opening reactions with various nucleophiles to afford 1,1,3-trisubstituted cyclobutanes.[14][15]
Q2: I am considering a Paternò-Büchi reaction to form an oxetane, which I plan to convert to a cyclobutane. What are the key challenges with this approach?
A2: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane, is a viable route.[16][17][18] However, challenges include:
-
Regioselectivity: The reaction can sometimes yield a mixture of regioisomers.
-
Stereoselectivity: Controlling the stereochemistry of the resulting oxetane can be difficult.[19]
-
Subsequent Conversion: The conversion of the oxetane to a cyclobutane requires additional synthetic steps, which may have their own challenges and impact the overall yield.
Q3: My [2+2] cycloaddition is not working. What are some key parameters to investigate?
A3: For a failing [2+2] cycloaddition, consider the following:
-
Solvent: The choice of solvent can significantly impact the reaction. For Lewis acid-catalyzed reactions, chlorinated solvents like dichloromethane are often optimal, but other solvents like hexanes can also be effective with longer reaction times.[4]
-
Concentration: While higher concentrations can sometimes be used, they may lead to a modest decrease in yield.[4]
-
Temperature: For photochemical reactions, lower temperatures can sometimes improve selectivity. For thermal reactions, a systematic increase in temperature might be necessary, but be mindful of potential product degradation.
-
Light Source (for photochemical reactions): The wavelength and intensity of the light source are critical and should be appropriate for the chromophore in your starting material.
Q4: How can I improve the diastereoselectivity of my cyclobutane synthesis?
A4: Achieving high diastereoselectivity is a common challenge.[14] Strategies to improve it include:
-
Substrate Control: The inherent stereochemistry of your starting materials can direct the stereochemical outcome of the reaction.
-
Catalyst Control: The use of specific catalysts, such as certain copper(I) or copper(II) systems in the ring-opening of BCBs, can favor the formation of a single diastereomer.[14]
-
Reaction Conditions: Temperature, solvent, and the choice of reagents can all influence the diastereomeric ratio. Systematic optimization of these parameters is often necessary.
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for Lewis Acid-Catalyzed [2+2] Cycloaddition of an Allenoate and a 1,1-Disubstituted Alkene
This protocol is adapted from a method for the synthesis of 1,3-substituted cyclobutanes, which is also applicable to 1,1-disubstituted alkenes.[4]
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1,1-disubstituted alkene (1.2 equivalents).
-
Add anhydrous dichloromethane (CH₂Cl₂) to achieve a final concentration of 0.2 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (e.g., ethylaluminum dichloride, EtAlCl₂, 1.0 M in hexanes, 1.1 equivalents) dropwise to the stirred solution.
-
After 15 minutes of stirring, add the allenoate (1.0 equivalent) dropwise.
-
Allow the reaction to stir at -78 °C for the specified time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: Synthetic Pathways to 1,1-Disubstituted Cyclobutanes
The following diagram illustrates the primary synthetic strategies discussed.
Caption: Key synthetic routes to 1,1-disubstituted cyclobutanes.
IV. References
-
Snell, R. H., H. A. Vincent, & T. F. Jamison. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 7839–7845. [Link]
-
Robert, E. G. L., & Waser, J. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 16, 12115-12121. [Link]
-
Zhang, Z., et al. (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. ResearchGate. [Link]
-
Nair, V., et al. (2025). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Request PDF. [Link]
-
Serafin, K., et al. (2016). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. [Link]
-
Hartwig, J. F., et al. (2026). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. ACS Publications. [Link]
-
Janssen, M. A. C. H., et al. (2024). Examples of 1,3‐disubsituted and 1,1,3‐trisubsituted cyclobutanes in... ResearchGate. [Link]
-
Takeda Pharmaceutical Company. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. [Link]
-
Li, T-R., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[14][14]-rearrangement cascade. PubMed Central. [Link]
-
Robert, E. G. L., & Waser, J. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. PMC. [Link]
-
Robert, E. G. L., & Waser, J. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. RSC Publishing. [Link]
-
Ashenhurst, J. (n.d.). Master Organic Chemistry. Master Organic Chemistry. [Link]
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]
-
Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]
-
D'Auria, M. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]
-
Chen, S., et al. (2025). The importance of 1,1‐disubstituted silacyclobutanes, their coventional synthetic method and our study. ResearchGate. [Link]
-
Li, G., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC. [Link]
-
D'Auria, M. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. ResearchGate. [Link]
-
Wang, C., et al. (2025). Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes. PubMed. [Link]
-
Wang, Z., et al. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central. [Link]
-
Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. [Link]
-
Bach, T., & Brummerhop, H. (1998). Picosecond dynamics of the Paterno-Buechi reaction. Journal of the American Chemical Society. [Link]
-
Janssen, M. A. C. H., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link]
-
Charette, A. B., et al. (2011). Asymmetric Synthesis of Cyclobutanones: Synthesis of Cyclobut-G. The Journal of Organic Chemistry. [Link]
-
Lambert, T. H., et al. (2022). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. PMC. [Link]
-
Li, G., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. ResearchGate. [Link]
-
Snell, R. H., et al. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry. [Link]
-
Griesbeck, A. G., & Abe, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]
-
D'Auria, M., & Emanuele, L. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. [Link]
-
Poplata, S., et al. (2022). [2 + 2] photocycloaddition. SpringerLink. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
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- 10. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Boc Protection of Sterically Hindered Amines
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the tert-butoxycarbonyl (Boc) protection of sterically hindered amines. Here, we move beyond standard protocols to address the nuanced side reactions and optimization strategies required for these challenging substrates. Our focus is on providing not just solutions, but a deeper mechanistic understanding to empower your synthetic chemistry.
Introduction: The Challenge of Steric Hindrance
The Boc group is arguably the most ubiquitous amine protecting group in organic synthesis, prized for its stability to a wide range of conditions and its facile, acid-labile removal.[1][2] The standard protocol, often involving di-tert-butyl dicarbonate (Boc₂O) and a mild base, works exceptionally well for primary and unhindered secondary amines.[3][4]
However, when the nitrogen atom is sterically encumbered—flanked by bulky alkyl or aryl groups—its nucleophilicity is significantly diminished.[5][6] This reduced reactivity not only slows the desired reaction but also opens pathways to several competing side reactions, leading to low yields, complex product mixtures, and purification difficulties. This guide provides a systematic approach to troubleshooting these issues.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the Boc protection of sterically hindered amines in a practical question-and-answer format.
FAQ 1: My reaction is sluggish or stalls completely with my hindered amine. How can I drive it to completion?
Answer:
This is the most frequent challenge and stems directly from the poor nucleophilicity of the hindered amine.[7] The lone pair on the nitrogen is sterically shielded, making its attack on the electrophilic carbonyl of Boc₂O kinetically slow.[8] To overcome this, you must enhance the reaction's kinetics.
Troubleshooting Protocol:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC or LC-MS to avoid potential degradation.[9]
-
Prolong Reaction Time: Sterically hindered reactions simply require more time. Allow the reaction to stir for 24-48 hours, monitoring periodically for the consumption of the starting amine.[9]
-
Employ a Catalyst: The addition of a catalytic amount (5-10 mol%) of 4-(dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction. DMAP is a hypernucleophilic catalyst that reacts with Boc₂O to form a highly reactive N-Boc-pyridinium intermediate, which is then more readily attacked by the hindered amine.[10][11]
-
Caution: DMAP can also promote side reactions, particularly the formation of N,N-di-Boc derivatives with primary amines or urea-type byproducts.[11][] Use the minimum effective amount.
-
FAQ 2: I'm observing a significant amount of a urea-type byproduct. What is causing this and how can I prevent it?
Answer:
Urea formation is a classic side reaction with hindered amines, particularly when using strong bases or catalytic DMAP.[][13] The mechanism often involves the in-situ generation of an isocyanate intermediate. The hindered carbamic acid intermediate, formed after the initial amine attack, can be unstable and eliminate tert-butanol to form an isocyanate. This highly reactive isocyanate is then trapped by another molecule of the starting amine to form a disubstituted urea.[14][15][16]
Root Cause Analysis & Prevention:
-
Strong Bases: Strong bases can facilitate the elimination step leading to the isocyanate.[9] If possible, use milder conditions. For some sufficiently nucleophilic amines, the reaction can proceed without any base at all.[17]
-
DMAP Catalysis: While effective, DMAP can accelerate the formation of the isocyanate intermediate.[18]
-
Alternative Reagents: For particularly problematic cases, switching from Boc₂O to a more reactive Boc-donating reagent can be effective. 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) is an excellent alternative.[19][20] It is highly reactive and the reaction proceeds under mild conditions, often avoiding the pathways that lead to urea formation.[21]
Experimental Protocol: Boc Protection using Boc-ON
-
Dissolve the sterically hindered amine (1.0 eq.) in a suitable solvent (e.g., 1:1 dioxane/water or THF).
-
Add triethylamine (TEA) (1.5 eq.).
-
Add Boc-ON (1.1 - 1.2 eq.) portion-wise at room temperature.
-
Stir the reaction for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup. The byproduct, 2-hydroxyimino-2-phenylacetonitrile, is typically easy to remove by extraction.[19]
FAQ 3: My primary hindered amine is forming an N,N-di-Boc derivative. How do I achieve mono-protection?
Answer:
While less common with highly hindered amines, the formation of the di-Boc product can occur, especially under forcing conditions (excess Boc₂O, DMAP catalysis).[22] The initially formed mono-Boc amine can be deprotonated to form a carbamate anion, which then acts as a nucleophile to react with a second molecule of Boc₂O.
Strategies for Mono-Selectivity:
-
Stoichiometric Control: Carefully control the stoichiometry. Use no more than 1.05 - 1.1 equivalents of Boc₂O.
-
Avoid DMAP: DMAP strongly accelerates the second Boc addition. If catalysis is needed, consider a less nucleophilic catalyst or alternative methods.[10]
-
Solvent Choice: Running the reaction in methanol can sometimes favor mono-protection for certain substrates.[]
-
pH Control: In aqueous biphasic systems (e.g., dioxane/water with NaOH or NaHCO₃), maintaining a controlled pH can suppress the formation of the carbamate anion required for the second addition.
Visualizing Reaction Pathways
To better understand the competition between the desired reaction and common side reactions, the following diagram illustrates the key pathways.
Caption: Competing pathways in the Boc protection of hindered amines.
Data Summary: Reagent and Condition Comparison
The choice of reagent and conditions is critical for success. The table below summarizes common strategies for hindered amines.
| Strategy | Reagent / Condition | Advantages | Disadvantages & Mitigation |
| Standard | Boc₂O / Base (e.g., TEA) | Cost-effective, common reagents. | Very slow for hindered amines. May require heat. |
| Catalysis | Boc₂O / DMAP (catalytic) | Significantly accelerates the reaction rate. | Can promote urea and di-Boc formation. Use minimal DMAP (5-10 mol%).[11] |
| Activation | NaH or NaHMDS, then Boc₂O | Deprotonates the amine to form a highly nucleophilic amide anion, driving the reaction.[] | Requires strictly anhydrous conditions; not suitable for base-sensitive functional groups. |
| Alternative Reagent | Boc-ON | Highly reactive, often cleaner reactions with fewer byproducts.[19] | More expensive than Boc₂O. |
Conclusion
Successfully applying a Boc protecting group to a sterically hindered amine requires moving beyond one-size-fits-all protocols. By understanding the interplay between the amine's nucleophilicity, reaction conditions, and potential side pathways, you can rationally design an experiment to favor the desired transformation. When initial attempts yield poor results, systematically adjusting temperature, time, stoichiometry, or switching to a more appropriate reagent system will often lead to success.
References
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Fiveable. (n.d.). Nucleophilicity of Amines Definition. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
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J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477–4483. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, March 14). BOC Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Ureas from Boc-Protected Amines. Retrieved from [Link]
-
Spyropoulos, C., & Kokotos, C. G. (2014). One-pot synthesis of ureas from Boc-protected amines. Journal of Organic Chemistry, 79(10), 4477-4483. [Link]
-
Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Coll. Vol. 6, p.199 (1988); Vol. 57, p.1 (1977). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
-
Zhang, Y., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14, 18633-18637. [Link]
-
Zhang, Z., et al. (2021). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]
-
Grehn, L., & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15416-15444. [Link]
-
Foley, D. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
ResearchGate. (2025, August 10). Recent Development about the Use of Pyrocarbonates as Activator in Organic Synthesis: A Review. Request PDF. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
MDPI. (2023). Quantifying the Molecular Structural Effects on the Reaction Kinetics and Equilibrium Between Organic Amines and CO₂: Insights from Theoretical Calculations. International Journal of Molecular Sciences, 24(13), 10998. [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
Bartolo, N. D., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 4, 257-263. [Link]
-
YouTube. (2022, March 30). Basic Nature of Amine ||+I Effect || Steric hindrance || NEET ||JEE || BSc || CUET ||. [Link]
-
chemeurope.com. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2023, March 14). Boc Protected Compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved from [Link]
-
PubChem. (n.d.). 2-(tert-Butoxycarbonyloximino)-2-phenylacetonitrile. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). Boc Protection and Deprotection. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Coll. Vol. 10, p.23 (2004); Vol. 78, p.245 (2002). Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
Henan Aochuang Chemical Co., Ltd. (n.d.). 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile Coupling Reagents and Protecting Reagents. Retrieved from [Link]
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Technical Support Center: Optimizing Carbamate Formation
Welcome to the technical support center for carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of carbamate formation. Carbamates are crucial functional groups in pharmaceuticals, agrochemicals, and polymers, and their synthesis is a cornerstone of modern organic chemistry.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common experimental hurdles and optimize your reaction conditions for high yield and purity.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during carbamate synthesis in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield of the desired carbamate, or no product at all. What are the likely causes and how can I improve the outcome?
Answer: Low or non-existent yields in carbamate synthesis can stem from several factors, ranging from reagent quality to reaction setup. Here’s a systematic approach to troubleshooting this common problem:
-
Reagent Quality and Stability:
-
Isocyanates and Chloroformates: These reagents are highly susceptible to hydrolysis.[3] Ensure they are fresh or have been stored under strictly anhydrous conditions. It is advisable to use freshly opened bottles or to properly seal and store them in a desiccator.
-
Amines and Alcohols: The purity of your amine and alcohol starting materials is critical. Ensure they are free from contaminants and water. Drying solvents and reagents before use is often a necessary precaution.
-
-
Reaction Conditions:
-
Anhydrous Environment: Moisture is a significant culprit in many carbamate synthesis protocols, especially when using isocyanates. Water can react with isocyanates to form unstable carbamic acids, which then decompose to an amine and carbon dioxide, leading to the formation of undesired symmetrical ureas.[3] Always use oven-dried glassware and anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Stoichiometry: Incorrect stoichiometry can lead to incomplete conversion. Ensure you are using the correct molar ratios of your reactants. A slight excess of the acylating agent (e.g., chloroformate, isocyanate) can sometimes drive the reaction to completion, but a large excess should be avoided as it can complicate purification.[1]
-
Temperature: The optimal reaction temperature is highly dependent on the specific substrates and reagents. Some reactions proceed efficiently at room temperature, while others may require heating to overcome activation energy barriers. Conversely, some sensitive substrates may require cooling to prevent side reactions. If your reaction is sluggish, consider a stepwise increase in temperature while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Catalyst/Base Selection and Activity:
-
Base Choice: The choice of base is crucial, particularly when using chloroformates. The base neutralizes the HCl byproduct.[4] Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and pyridine. For sterically hindered amines or alcohols, a stronger, non-nucleophilic base might be necessary.
-
Catalyst Deactivation: In catalytic reactions, ensure the catalyst is active. For instance, tin catalysts used in some transcarbamoylation reactions can be sensitive to air and moisture.[5]
-
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in carbamate synthesis.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a significant amount of symmetrical urea as a byproduct. What is causing this and how can I prevent it?
Answer: The formation of symmetrical urea is a common side reaction, especially when using isocyanate intermediates. This occurs when the isocyanate reacts with water to form an unstable carbamic acid, which then decarboxylates to generate a primary amine. This newly formed amine can then react with another molecule of isocyanate to produce a symmetrical urea.[3]
Strategies to Minimize Urea Formation:
-
Strict Anhydrous Conditions: As mentioned previously, the exclusion of water is paramount. Use anhydrous solvents, dry your starting amine thoroughly, and conduct the reaction under an inert atmosphere.
-
Order of Addition: In some cases, adding the isocyanate slowly to the solution of the alcohol and a catalyst (if used) can minimize its exposure to any trace amounts of water and favor the desired reaction with the alcohol.
-
Use of Alternative Reagents: If urea formation remains a persistent issue, consider alternative methods for carbamate synthesis that do not involve isocyanate intermediates, such as the use of chloroformates or carbonyldiimidazole (CDI).
Question: I am observing N-alkylation of my starting amine as a major byproduct. How can I mitigate this?
Answer: N-alkylation can be a competing reaction, particularly when using alkyl halides in three-component coupling reactions with amines and CO2.[6][7]
Strategies to Minimize N-Alkylation:
-
Choice of Base and Additives: The use of cesium carbonate (Cs2CO3) and tetrabutylammonium iodide (TBAI) has been shown to promote the desired carbamate formation while minimizing N-alkylation.[6] TBAI may enhance the rate of CO2 incorporation and stabilize the carbamate anion.[1]
-
Reaction Conditions: Milder reaction conditions, such as lower temperatures and shorter reaction times, can sometimes favor carbamate formation over N-alkylation.[6]
-
Protecting Groups: If the amine has other reactive sites, consider using a suitable protecting group strategy to selectively form the desired carbamate.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of carbamate synthesis.
Q1: What are the most common methods for synthesizing carbamates?
A1: Several reliable methods exist, each with its own advantages and disadvantages:
-
From Isocyanates and Alcohols: This is a very common and often high-yielding method, particularly for the synthesis of polyurethanes.[4] However, the toxicity and moisture sensitivity of isocyanates can be a drawback.[1][7]
-
From Chloroformates and Amines: This method is also widely used. It involves the reaction of an amine with a chloroformate in the presence of a base to neutralize the HCl byproduct.[4] A drawback can be the need for a large excess of base and long reaction times.[1]
-
From Carbon Dioxide, Amines, and Alkyl Halides: This is a more environmentally friendly approach that utilizes CO2 as a C1 source.[2][7] The reaction is often mediated by a base.[6][8]
-
Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide to an isocyanate intermediate, which is then trapped by an alcohol to form the carbamate.[1] This is useful for converting carboxylic acids into carbamates.
-
Using Phosgene Derivatives: Reagents like carbonyldiimidazole (CDI) and disuccinimidyl carbonate (DSC) are safer alternatives to the highly toxic phosgene gas and are effective for carbamate synthesis.[1]
General Reaction Schemes for Carbamate Synthesis
Caption: Common synthetic routes to carbamates.
Q2: How do I choose the right solvent for my carbamate synthesis reaction?
A2: The choice of solvent can significantly impact the reaction rate and outcome.
-
Polar Aprotic Solvents: Solvents like tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and dimethylformamide (DMF) are commonly used. They are generally good at dissolving the reactants and do not interfere with the reaction.
-
Anhydrous Solvents: Regardless of the solvent chosen, it is crucial that it is anhydrous to prevent unwanted side reactions, as discussed earlier.
-
Solvent Effects on CO2-based Reactions: In reactions involving CO2, the choice of solvent can influence the solubility of the gas and the stability of intermediates. For example, in some cases, deep eutectic solvents (DESs) have been found to be effective.[7]
Q3: How can I monitor the progress of my carbamate formation reaction?
A3: Regular monitoring is key to determining the reaction endpoint and preventing the formation of degradation products.
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of the product. Staining with potassium permanganate or ninhydrin (for free amines) can be useful for visualization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, LC-MS is the preferred method. It allows for the accurate tracking of reactants and products and can help identify any side products being formed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For some reactions, taking aliquots and analyzing them by ¹H NMR can provide a clear picture of the reaction progress by observing the disappearance of starting material signals and the appearance of product signals.
Q4: What are some common protecting groups for amines that are carbamates, and how are they removed?
A4: Carbamates are excellent protecting groups for amines due to their stability and the variety of methods for their removal.[9][10]
-
Boc (tert-butyloxycarbonyl): This is one of the most common amine protecting groups.[11] It is stable to a wide range of conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA).[11]
-
Cbz (carboxybenzyl) or Z: The Cbz group is also widely used and is stable to acidic and basic conditions. It is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C).[11]
-
Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is base-labile and is often used in solid-phase peptide synthesis. It can be removed with a mild base like piperidine.[11]
The ability to remove these protecting groups under different conditions ("orthogonality") is a powerful tool in multi-step synthesis.[11]
Section 3: Experimental Protocols
This section provides generalized, step-by-step protocols for common carbamate synthesis methods. Note: These are general guidelines and may need to be optimized for your specific substrates.
Protocol 1: General Procedure for Carbamate Synthesis from a Chloroformate
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and an anhydrous solvent (e.g., DCM or THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a suitable base (e.g., triethylamine, 1.1-1.5 eq.) to the solution.
-
Chloroformate Addition: Slowly add the chloroformate (1.0-1.2 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Workup: Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl).[3]
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation as needed.
Protocol 2: General Procedure for Carbamate Synthesis from an Isocyanate
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 eq.) and an anhydrous solvent (e.g., THF or toluene).
-
Isocyanate Addition: Slowly add the isocyanate (1.0-1.1 eq.) to the solution at room temperature. The reaction is often exothermic, so cooling may be necessary for reactive substrates.
-
Catalyst (Optional): For less reactive alcohols, a catalytic amount of a suitable catalyst (e.g., dibutyltin dilaurate) can be added.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting alcohol is consumed (monitor by TLC or LC-MS).
-
Workup and Purification: The reaction is often clean, and in many cases, the solvent can be removed under reduced pressure to yield the crude product, which can then be purified as needed.
Quantitative Data Summary
| Parameter | Recommendation/Observation | Rationale |
| Reagent Purity | >98% | Impurities can lead to side reactions and lower yields. |
| Moisture Content | <0.01% in solvents | Water reacts with isocyanates and can hydrolyze chloroformates.[3] |
| Base Stoichiometry (Chloroformate Method) | 1.1 - 1.5 equivalents | To neutralize the HCl byproduct and drive the reaction to completion. |
| Isocyanate Stoichiometry | 1.0 - 1.1 equivalents | A slight excess can ensure complete conversion of the alcohol. |
| Typical Solvents | DCM, THF, ACN, DMF | Good solubility for reactants and generally non-reactive. |
| Reaction Temperature | 0 °C to reflux | Highly substrate-dependent; optimization is often necessary. |
References
-
Ghosh, A. K., Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
Wikipedia. (2023). Carbamate. [Link]
-
Kovács, E., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. [Link]
-
Ghosh, A. K., Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Vikse, K. L., et al. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology. [Link]
-
Chadwick, J. (2020). 26.05 Protecting Groups for Amines: Carbamates. YouTube. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Carbamate - Wikipedia [en.wikipedia.org]
- 5. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
Welcome to the dedicated technical support guide for the purification of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-tested protocols and troubleshooting advice. The guidance provided herein is grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity and yield for your downstream applications.
Introduction to Purification Challenges
Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is a key intermediate in pharmaceutical synthesis. Its purification is critical as impurities can significantly impact the outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The Boc (tert-butoxycarbonyl) protecting group, while generally stable, can introduce specific purification challenges. Common issues arise from unreacted starting materials, byproducts of the protection reaction, and potential degradation of the desired product under suboptimal conditions.
This guide provides a systematic approach to troubleshooting common purification problems and offers detailed frequently asked questions (FAQs) to address broader concerns.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted to address specific problems you may encounter during the purification of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate.
Issue 1: Low Yield After Column Chromatography
Question: I am experiencing significant product loss during silica gel column chromatography. What are the potential causes and how can I mitigate this?
Answer:
Low recovery from a silica column is a frequent issue and can be attributed to several factors related to the acidic nature of silica gel and the properties of your compound.
Potential Causes & Solutions:
-
Product Degradation on Silica: The Boc group is susceptible to cleavage under acidic conditions. Standard silica gel is inherently acidic and can cause partial deprotection of your carbamate back to the free amine, 1-(3-fluorophenyl)cyclobutanamine. The free amine will have a very different polarity and may not elute as expected, or it may streak across the column, leading to impure fractions and apparent yield loss.
-
Solution 1: Neutralize the Silica Gel. Before packing your column, you can prepare a slurry of silica gel in your chosen eluent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica surface and minimize Boc deprotection.[1]
-
Solution 2: Use an Alternative Stationary Phase. If acid sensitivity is a major concern, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[1]
-
-
Irreversible Adsorption: Highly polar impurities or the deprotected amine can bind strongly to the silica, leading to incomplete elution of the product.
-
Solution: Ensure your chosen solvent system is appropriate. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can help to elute all compounds from the column. For carbamates, common solvent systems include hexane/ethyl acetate or dichloromethane/methanol.
-
-
Improper Column Packing or Loading: An improperly packed column can lead to channeling, where the solvent and sample bypass the majority of the stationary phase, resulting in poor separation and recovery.[2]
Issue 2: Persistent Impurities in the Final Product
Question: After purification, I still observe impurities in my NMR/LC-MS analysis. What are these likely to be and how can I remove them?
Answer:
The nature of the persistent impurities will depend on the synthetic route used to prepare the carbamate. Assuming the common method of reacting 1-(3-fluorophenyl)cyclobutanamine with di-tert-butyl dicarbonate (Boc₂O), the following impurities are plausible:
Common Impurities & Purification Strategies:
| Impurity | Chemical Structure | Likely Cause | Recommended Purification Strategy |
| 1-(3-fluorophenyl)cyclobutanamine | C₁₀H₁₂FN | Incomplete reaction or deprotection during workup/purification. | Acid Wash: During your aqueous workup, wash the organic layer with a dilute acid (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer, while your neutral carbamate product remains in the organic phase. |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | Use of excess reagent to drive the reaction to completion. | Base Wash: Boc₂O will react with a mild aqueous base like sodium bicarbonate. Washing the organic layer with a saturated NaHCO₃ solution will hydrolyze the excess anhydride. |
| tert-Butanol | C₄H₁₀O | Byproduct of the reaction between the amine and Boc₂O. | Aqueous Wash: tert-Butanol is soluble in water and can be effectively removed by washing the organic layer with water or brine during the workup. |
Workflow for Removal of Common Impurities:
Caption: Aqueous workup for impurity removal.
Issue 3: Product Oiling Out During Recrystallization
Question: I am trying to purify my compound by recrystallization, but it separates as an oil instead of forming crystals. What should I do?
Answer:
"Oiling out" is a common problem in recrystallization where the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[4]
Troubleshooting Strategies:
-
Lower the Crystallization Temperature: If the oil solidifies upon further cooling, you can try to induce crystallization at a lower temperature. After dissolving the compound in the hot solvent, allow it to cool more slowly. You can also try scratching the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site.[4]
-
Change the Solvent System: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[5] If your compound is oiling out, you may need to use a solvent with a lower boiling point or a co-solvent system. For carbamates, common recrystallization solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes. A good starting point is to test the solubility of your compound in various solvents in a test tube.
-
Increase the Solvent Volume: Oiling out can occur if the solution is too concentrated. Try adding more of the hot solvent to the oily mixture until it redissolves, then allow it to cool slowly again.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate?
A1: For high purity on a laboratory scale, flash column chromatography on silica gel is typically the most effective method. It allows for the separation of the desired product from both more polar and less polar impurities. For larger scales, recrystallization can be a more efficient and economical choice, provided a suitable solvent system can be identified.
Q2: How can I monitor the progress of my column chromatography?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your column. Before running the column, you should identify a solvent system that gives your product an Rf value of approximately 0.3-0.4.[1] During the column, you can collect fractions and spot them on a TLC plate to see which fractions contain your purified product.
Q3: My compound appears as a white solid. Does this mean it is pure?
A3: Not necessarily. While a crystalline white solid is a good indication of purity, many impurities can also be white solids and co-crystallize with your product. Purity should always be confirmed by analytical methods such as NMR spectroscopy, LC-MS, and melting point analysis.
Q4: What are the optimal storage conditions for the purified product?
A4: As a Boc-protected amine, Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is relatively stable. However, to prevent potential hydrolysis over long periods, it is best stored in a cool, dry place, away from strong acids and bases.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point for carbamates is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.3 for the product.
-
Column Packing:
-
Select a column of appropriate size for your sample amount (a general rule is a 100:1 ratio of silica to crude product by weight).
-
Pack the column with silica gel as a slurry in the initial, less polar eluent. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during elution.
-
-
Elution:
-
Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin elution.
-
Collect fractions and monitor them by TLC.
-
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) at room temperature and with heating. The ideal solvent will fully dissolve the product when hot and result in significant crystal formation upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry completely under vacuum.
Logical Workflow for Purification Method Selection:
Caption: Decision tree for selecting a purification method.
References
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Chankvetadze, B., & Scriba, G. K. (2017). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
MDPI. (n.d.). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
Sources
- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate,1286263-86-2-Amadis Chemical [amadischem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Boc Deprotection of Fluorophenyl Derivatives
Welcome to the technical support center for navigating the complexities of Boc deprotection on fluorophenyl-containing molecules. The introduction of fluorine atoms into an aromatic ring significantly alters its electronic properties, presenting unique challenges for this common synthetic transformation. The strong electron-withdrawing nature of fluorine deactivates the aromatic system and reduces the basicity of the nitrogen atom, making the standard acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) group sluggish and often incomplete.[1][2]
This guide is designed to provide researchers, scientists, and drug development professionals with a structured approach to troubleshooting these issues. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for your specific substrate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Boc deprotection on a fluorophenyl amine so slow or incomplete?
This is the most common issue and stems directly from the electronic effect of the fluorine substituent. The standard mechanism for acidic Boc deprotection begins with the protonation of the carbamate's carbonyl oxygen.[3][4][5] However, the electron-withdrawing fluorine atom pulls electron density away from the nitrogen atom, reducing its ability to donate into the carbamate system. This has two key consequences:
-
Reduced Basicity: The nitrogen's lone pair is less available, which in turn reduces the basicity of the carbamate oxygen, making the initial protonation step less favorable.[2]
-
Destabilization of the Transition State: The subsequent cleavage to form the tert-butyl cation is slower because the resulting carbamic acid is less stable when attached to an electron-deficient ring.
Essentially, the more fluorine atoms present or the closer they are to the amine (e.g., ortho vs. para), the more pronounced this deactivating effect will be.
Q2: My reaction is stalled with standard TFA/DCM. What are my immediate options?
If your substrate is stable to harsh acidic conditions, modifying your current protocol is the most direct approach.
-
Increase Acid Concentration: For many substrates, moving from a 20-25% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to 50% or even neat TFA can be effective.[6] The rate of Boc cleavage can show a second-order dependence on acid concentration, meaning a modest increase can have a significant effect.[4][7]
-
Switch to a Stronger Acid System: A 4M solution of HCl in 1,4-dioxane is a very common and potent alternative that often succeeds where TFA fails.[8] The resulting amine hydrochloride salt is often a crystalline solid, which can simplify purification compared to the often-oily TFA salts.
-
Increase Reaction Time and/or Temperature: While most deprotections are run at room temperature for 1-2 hours, electron-deficient substrates may require extended reaction times (up to 18 hours or more).[6][9] Gentle warming to 40-50°C can also accelerate the reaction, but this should be done cautiously if other acid-sensitive functional groups are present.
Q3: My molecule contains other acid-sensitive groups (e.g., t-butyl esters, acetals). What milder deprotection methods can I use?
When strong acids are not viable, several alternative methods can be employed. The choice depends on the specific sensitivities of your substrate.
-
Thermal Deprotection: Simply heating the Boc-protected compound can induce cleavage without any added catalyst.[10] This method is attractive from a green chemistry perspective as the byproducts are just isobutylene and CO₂.[10] Fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can significantly accelerate thermal deprotection, even at reflux temperatures.[11][12][13] Continuous flow reactors at high temperatures (150-240 °C) have also proven highly effective.[14][15]
-
Oxalyl Chloride in Methanol: This system offers a remarkably mild and selective method for N-Boc deprotection at room temperature.[16][17] It is particularly effective for substrates with electron-withdrawing groups, like fluoroanilines, and is tolerant of many other acid-labile functionalities.[16]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in an organic solvent can facilitate Boc removal under non-protic conditions, which can be advantageous for certain substrates.[18]
The following diagram provides a decision-making workflow for selecting an appropriate deprotection strategy.
Caption: Decision tree for troubleshooting Boc deprotection.
Q4: I'm observing side products. What are they and how can I prevent them?
A major side reaction during acidic deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation.[3][4] In fluorophenyl derivatives, the aromatic ring itself is generally deactivated towards electrophilic attack, but other nucleophilic functional groups (e.g., indoles, methoxy groups, thioethers) can be susceptible.
Solution: Use a Scavenger
Adding a scavenger to the reaction mixture can trap the tert-butyl cation before it reacts with your product.
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | General carbocations | 2.5 - 5% (v/v) | A very effective and commonly used scavenger.[4] |
| Water | General carbocations | 2.5 - 5% (v/v) | Can be effective but may promote hydrolysis of other functional groups. |
| Anisole | General carbocations | 5% (v/v) | Useful for protecting electron-rich aromatic rings. |
Q5: My reaction work-up is problematic. How can I effectively isolate my deprotected amine?
Work-up can be challenging, especially when using neat TFA.
-
Problem: Removing Excess TFA. TFA has a low surface tension and can "creep" up the sides of glassware during evaporation, potentially leading to sample loss.[19]
-
Solution 1: After the reaction, dilute the mixture with a non-polar solvent like toluene and evaporate under reduced pressure. Repeating this process (azeotroping) can help remove residual TFA.
-
Solution 2: Perform a basic work-up. After removing the bulk of the solvent/TFA, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, DCM) and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic.[20] Caution: This is not suitable if your product contains base-labile groups like esters.[20]
-
-
Problem: Product is an Oily Salt. TFA salts are often difficult to handle.
-
Solution: As mentioned in Q2, using HCl in dioxane often yields a solid hydrochloride salt that can be isolated by filtration.[5]
-
-
Problem: Product is Water-Soluble. If your fluorophenyl amine salt is water-soluble, extractive work-up is not feasible.
-
Solution: After evaporating the acid and solvent, you may need to rely on other purification methods like precipitation by adding an anti-solvent (e.g., diethyl ether or MTBE), or chromatography on silica gel (often requiring a mobile phase containing a small amount of base like triethylamine to elute the free amine).
-
Experimental Protocols
Protocol 1: Standard Deprotection with Increased Acidity (TFA/DCM)
This protocol is a general starting point for solution-phase deprotection of a moderately deactivated fluorophenyl amine.
-
Dissolution: Dissolve the N-Boc protected fluorophenyl derivative (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add an equal volume of Trifluoroacetic Acid (TFA) for a 50% TFA/DCM solution. If scavengers are needed, they should be pre-mixed with the TFA.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (2-3 times) to remove residual TFA.
-
The resulting TFA salt can be used directly or subjected to a basic work-up for conversion to the free amine.
-
Protocol 2: Mild Deprotection with Oxalyl Chloride
This method is adapted from George, N. et al. and is suitable for substrates with acid-sensitive functionalities.[16]
-
Dissolution: Dissolve the N-Boc protected fluorophenyl derivative (1.0 eq) in methanol (MeOH) to a concentration of 0.1-0.2 M.
-
Reagent Addition: Add oxalyl chloride (3.0 eq) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours for electron-deficient aromatic systems.[16] Monitor by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.
-
The resulting amine hydrochloride salt can be purified further if necessary.
-
Summary of Deprotection Conditions
The following table provides a comparative overview of common deprotection methods for challenging fluorophenyl substrates.
| Method/Reagent | Typical Conditions | Pros | Cons |
| 20-50% TFA in DCM | 0°C to RT, 1-4 h | Well-established, readily available reagents.[4][18] | May be too slow; TFA salts can be oily; harsh for sensitive groups.[19] |
| 4M HCl in Dioxane | 0°C to RT, 1-2 h | Very effective; often produces crystalline HCl salts.[8] | Highly corrosive; moisture-sensitive reagent. |
| Thermal (in TFE/HFIP) | Reflux or Microwave, 1-5 h | No acid catalyst required; clean byproducts (gas).[11][12] | High temperatures may not be suitable for all substrates. |
| Oxalyl Chloride in MeOH | RT, 1-3 h | Very mild and selective; effective for EWG-substituted systems.[16][17] | Reagent is toxic and moisture-sensitive. |
References
- Choy, J., Jaime-Figueroa, S., Jiang, L., Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Kemp, E. B., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Organic Process Research & Development, 14(6), 1336-1342.
- BenchChem Technical Support Team. (2025). A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids. BenchChem.
- Jaime-Figueroa, S., Choy, J., et al. (2008).
- Li, W., et al. (2018). Efficient and Chemoselective Deprotection of N-t-Butyloxycarbonyl Group Mediated by Selectfluor. Chinese Journal of Organic Chemistry, 38, 1712-1717.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- Reddit User Discussion. (2023). Boc De-protection. r/Chempros.
- Ryan, M.-R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- BenchChem Technical Support Team. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). BenchChem.
- Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines. BenchChem.
- Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309.
- Reddit User Discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- ResearchGate. Deprotection of different N-Boc-compounds [Table].
- Fisher Scientific. Amine Protection / Deprotection.
- Common Organic Chemistry. Boc Deprotection - TFA.
- BenchChem. Troubleshooting incomplete Boc deprotection.
- Kumar, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable protic ionic liquid. RSC Advances.
- ResearchGate.
- ACS GCI Pharmaceutical Roundtable. Thermal Methods. Reagent Guides.
- Ryan, M.-R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
- George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- ResearchGate Discussion. (2013). How to do work-up of a BOC deprotection reaction by TFA?
- Biondi, L., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(11), 3163.
- Warnke, S., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Physical Chemistry Chemical Physics.
- George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
- Szabó, K. J., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1198–1235.
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. BenchChem.
- Li, B., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry.
- Genevac Ltd. (2018). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. R&D World.
- BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.
- PubChem. N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine.
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
- 19. rdworldonline.com [rdworldonline.com]
- 20. researchgate.net [researchgate.net]
Preventing side product formation during amine coupling reactions
Welcome to the Technical Support Center for Amine Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent the formation of common side products during amide bond synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical mechanisms to empower you in your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a diastereomer of my desired peptide in the crude analysis. What is the most likely cause and the quickest fix?
A1: The most common cause of diastereomer formation is racemization of the chiral center (the α-carbon) of the activated amino acid.[1] This happens when the activated carboxyl group cyclizes to form an oxazolone intermediate.[1][2] The proton on the chiral carbon of this intermediate is acidic and can be easily removed by a base, temporarily creating an achiral system. When the amine attacks, it can do so from either face, leading to both L- and D-isomers in the final product.[1]
Quick Fixes:
-
Add an Additive: The most reliable solution is to include an additive like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) in your carbodiimide-mediated reaction (e.g., with EDC or DIC).[3][4] These additives rapidly trap the initial activated intermediate to form an active ester that is much less prone to oxazolone formation and subsequent racemization.[5][6] HOAt is generally considered more effective than HOBt at suppressing racemization.[4][5]
-
Use a Modern Coupling Reagent: Switch to a uronium or phosphonium salt reagent that already incorporates one of these additives, such as HBTU, HATU, or COMU.[4][7] These reagents are designed for high efficiency and low racemization.[7]
-
Control the Base: If your protocol requires a base, use a weaker, sterically hindered base like N-methylmorpholine (NMM) or sym-collidine instead of a strong base like DIPEA, which can accelerate racemization.[4]
Q2: My reaction with EDC is clean, but the yield is low and I see a significant amount of an unreactive byproduct. What is happening?
A2: This is a classic sign of N-acylurea formation .[4][8] In carbodiimide-mediated couplings, the carboxylic acid first reacts with the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate.[6][9] This intermediate is supposed to react with your amine. However, it is unstable and can undergo an intramolecular rearrangement (an O-to-N acyl migration) to form a stable, unreactive N-acylurea.[4][6][9] This side reaction consumes your activated acid, leading to low yields of the desired amide.[4][9]
Solution: This side reaction is effectively suppressed by the addition of HOBt or N-hydroxysuccinimide (NHS).[6] These additives intercept the O-acylisourea intermediate faster than it can rearrange, forming a more stable active ester (an OBt or NHS ester).[6][10] This active ester then reacts cleanly with the amine to form the amide bond, significantly improving yields by preventing the formation of the N-acylurea dead-end product.[6][11]
Q3: I used HBTU and now my peptide chain won't elongate. Mass spec shows a modification on my N-terminal amine. What happened?
A3: You are likely observing guanidinylation of the N-terminal amine.[12][13] This is a known side reaction for aminium/uronium-type coupling reagents like HBTU and HATU.[4][14][15] If the coupling reagent is present in excess or is not consumed quickly by a carboxylic acid, it can react directly with the free amino group of your peptide.[13] This forms a stable guanidinium group, which caps the peptide chain and prevents further coupling.[12][13]
Prevention Strategy:
-
Pre-activation: Always pre-activate the carboxylic acid with HBTU (and a base like DIPEA) for a short period (5-15 minutes) before adding the mixture to your amine component (the resin-bound peptide).[12][13] This ensures the HBTU is consumed in forming the desired active ester and is not free to react with the N-terminus.
-
Stoichiometry: Avoid using a large excess of the coupling reagent. A slight excess of the carboxylic acid relative to the coupling reagent can also help ensure the reagent is fully consumed.[14]
-
Switch Reagents: If guanidinylation remains a persistent issue, especially in difficult couplings like cyclizations, consider switching to a phosphonium-based reagent like PyBOP.[14][15] Phosphonium reagents activate the acid via a different mechanism and do not have the ability to guanidinylate amines.[4][15]
Troubleshooting Guide: Deeper Dives
Problem 1: Persistent Racemization, Especially with Sensitive Residues (e.g., His, Cys)
You've tried adding HOBt, but you still see significant epimerization. What are the next steps?
Underlying Cause: Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[1][12] The standard oxazolone mechanism is often exacerbated in these residues. For Cys, the presence of certain protecting groups can increase the acidity of the α-proton. For His, the imidazole side chain can act as a base, catalyzing the racemization process itself.
Advanced Solutions:
-
Switch to a Superior Additive: Replace HOBt with HOAt or Oxyma Pure.[4] HOAt is more acidic than HOBt and the nitrogen in its ring provides anchimeric assistance during the coupling, leading to faster reactions and better suppression of racemization.[14] COMU, which incorporates Oxyma Pure, is an excellent modern alternative that is also safer than HOBt-based reagents.[4]
-
Optimize Coupling Reagent: For particularly racemization-prone residues like Fmoc-His(Trt)-OH, the phosphonium reagent DEPBT is often recommended as it is known for its remarkable resistance to racemization.[4]
-
Temperature Control: Perform the coupling at a reduced temperature (e.g., 0 °C). Lower temperatures slow down the rate of the competing racemization side reaction more than the desired amide bond formation.[4]
-
Base Selection: The choice of base is critical. For sensitive couplings, the weaker base N-methylmorpholine (NMM) is often preferred over the more commonly used DIPEA.[4]
Workflow for Minimizing Racemization
Caption: Decision workflow for troubleshooting racemization.
Problem 2: Side Reactions from Unprotected Amino Acid Side Chains
My reaction mixture is complex, with side products related to Gln, Asn, or other functionalized residues.
Underlying Cause: The potent activating agents used for amide bond formation can sometimes react with unprotected nucleophilic side chains.
Specific Issues & Solutions:
-
Asparagine (Asn) and Glutamine (Gln): Under strong carbodiimide activation conditions, the side-chain amides of Asn and Gln can undergo dehydration to form a nitrile.[4][16]
-
Solution: Ensure that Asn and Gln residues are incorporated with a side-chain protecting group, such as Trityl (Trt). This is standard practice in modern Fmoc-based solid-phase peptide synthesis (SPPS).
-
-
Tyrosine (Tyr): The phenolic hydroxyl group of Tyrosine can be acylated by the activated carboxylic acid. More subtly, with uronium reagents like HATU, the reagent itself can react with the phenol group, installing a uronium derivative on the side chain.[13][17]
-
Solution: Use minimal effective amounts of the coupling reagent to reduce the chance of side reactions.[13] Standard protocols using side-chain protection (e.g., tBu for Tyr) will prevent this issue entirely.
-
-
Dicarboxylic Acids (Asp, Glu): If the side-chain carboxyl group is unprotected, it can be activated along with the alpha-carboxyl group. This can lead to branching, di-acylation, or the formation of cyclic anhydrides, especially with reagents like EDC/NHS.[18][19]
-
Solution: Always use side-chain protected derivatives (e.g., OtBu, OBzl) for these amino acids during chain elongation.
-
Comparative Data: Coupling Reagents
The choice of coupling reagent is one of the most critical parameters in preventing side reactions. The table below summarizes the characteristics of common reagent classes.
| Reagent Class | Examples | Pros | Cons & Common Side Reactions |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, simple to use.[4][20] EDC is water-soluble, simplifying workup.[6][11] | High risk of racemization without additives.[3][20] Forms unreactive N-acylurea byproduct.[4][6] Can dehydrate Asn/Gln side chains. |
| Aminium/Uronium | HBTU, HATU, HCTU | Highly reactive and efficient.[7][16] Suppress racemization well.[7][13] | Can cause guanidinylation of the N-terminal amine if not pre-activated.[14][15] HOBt-based reagents are potentially explosive.[4] |
| Phosphonium | BOP, PyBOP, PyAOP | Excellent reactivity, low racemization.[4][14] No risk of guanidinylation , making them safer for difficult couplings.[4][14][15] | BOP produces carcinogenic HMPA byproduct.[4][16] PyBOP is a safer, effective alternative.[16] Generally more expensive.[15] |
| Immonium/Oxyma | COMU | Reactivity comparable to HATU.[4] Based on non-explosive Oxyma Pure.[4][14] Excellent solubility and reduced allergenic potential.[4] | Can still cause guanidinylation, though some studies suggest it is less prone than HBTU/HATU. |
Key Mechanistic Pathways & Prevention
Understanding the reaction pathways is key to prevention. The diagram below illustrates how carbodiimide activation can lead to either the desired product or deleterious side products, and how additives like HOBt or NHS intervene.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. bachem.com [bachem.com]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. 肽偶联剂选择指南 [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. scispace.com [scispace.com]
- 18. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. hepatochem.com [hepatochem.com]
Technical Support Center: Synthesis of 1-(3-fluorophenyl)cyclobutanamine
Welcome to the technical support center for the synthesis of 1-(3-fluorophenyl)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the synthetic route and to help you navigate the common challenges to improve your reaction yields and product purity.
Introduction to the Synthetic Strategy
The synthesis of 1-(3-fluorophenyl)cyclobutanamine is a multi-step process that requires careful control of reaction conditions to achieve high yields. A common and effective strategy involves a two-step sequence:
-
Formation of the Precursor Alcohol: The synthesis typically begins with the formation of the tertiary alcohol, 1-(3-fluorophenyl)cyclobutanol. This is most efficiently achieved through a Grignard reaction between a 3-fluorophenylmagnesium halide and cyclobutanone.
-
Amination via the Ritter Reaction: The amine functionality is then introduced by reacting the tertiary alcohol with a nitrile (commonly acetonitrile) under strong acidic conditions. This is followed by hydrolysis of the intermediate amide to yield the desired primary amine.
This guide will address potential issues and optimization strategies for each of these key steps.
Troubleshooting and Frequently Asked Questions (FAQs)
Part 1: Grignard Reaction for 1-(3-fluorophenyl)cyclobutanol
Question 1: My Grignard reaction to form 1-(3-fluorophenyl)cyclobutanol has a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in this Grignard reaction are a frequent issue and can often be traced back to a few critical factors. The key is to ensure the formation and stability of the Grignard reagent and to control the addition to the cyclobutanone.
Common Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Magnesium: | The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction with 3-fluorobromobenzene from initiating. | Activate the magnesium turnings prior to the reaction. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in anhydrous ether. The disappearance of the iodine color or the evolution of gas indicates activation. |
| Presence of Water: | Grignard reagents are highly reactive towards protic solvents, including trace amounts of water in the glassware or solvents. This will quench the reagent and reduce the yield. | Flame-dry all glassware under vacuum or in an oven before use. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF) for the reaction. Ensure the starting materials (3-fluorobromobenzene and cyclobutanone) are dry. |
| Side Reactions: | A common side reaction is the formation of biphenyl (3,3'-difluorobiphenyl) through a Wurtz-type coupling of the Grignard reagent with unreacted 3-fluorobromobenzene. | Add the 3-fluorobromobenzene solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. This avoids a high local concentration of the aryl halide. |
| Slow Addition of Cyclobutanone: | Adding the cyclobutanone too slowly can lead to the degradation of the Grignard reagent over time, especially if the reaction temperature is not well-controlled. | Once the Grignard reagent has formed, add the cyclobutanone solution at a steady rate while maintaining the reaction temperature, typically at 0°C to room temperature. |
| Incomplete Reaction: | The reaction may not have gone to completion. | Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is still present after a reasonable time, consider extending the reaction time or gently warming the reaction mixture. |
Experimental Workflow for Grignard Reaction Optimization:
Caption: Simplified mechanism of the Ritter reaction for the synthesis of 1-(3-fluorophenyl)cyclobutanamine.
Part 3: Purification and Characterization
Question 3: What is the best way to purify the final product, 1-(3-fluorophenyl)cyclobutanamine?
Answer:
The purification of the final amine product requires careful handling due to its basic nature.
Recommended Purification Strategy:
-
Initial Work-up: After the hydrolysis of the amide, the reaction mixture will be acidic (if acid hydrolysis was used) or basic (if base hydrolysis was used).
-
For acidic work-up: Carefully neutralize the reaction mixture with a base such as sodium hydroxide or sodium carbonate until the solution is basic (pH > 10).
-
For basic work-up: The solution is already basic.
-
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as diethyl ether, ethyl acetate, or dichloromethane to ensure complete recovery of the amine.
-
Washing and Drying: Combine the organic extracts and wash with brine to remove any remaining water. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude amine can be purified by one of the following methods:
-
Column Chromatography: Use a silica gel column with a solvent system containing a small amount of a basic modifier, such as triethylamine (e.g., ethyl acetate/hexanes with 1% triethylamine), to prevent the amine from streaking on the column.
-
Distillation: If the amine is a liquid and thermally stable, vacuum distillation can be an effective method for purification.
-
Salt Formation and Recrystallization: The amine can be converted to a salt (e.g., hydrochloride salt by bubbling HCl gas through an ethereal solution of the amine) which can then be purified by recrystallization. The free amine can be regenerated by treatment with a base.
-
Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of the amine functional group.
References
- Loudon, G. M. Organic Chemistry, 6th ed.; Roberts and Company Publishers, 2016.
-
Ritter, J. J.; Minieri, P. P. A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. J. Am. Chem. Soc.1948 , 70 (12), 4045–4048. [Link]
- Wakefield, B. J. Organomagnesium Methods in Organic Synthesis; Academic Press, 1995.
-
Organic Chemistry Portal. Ritter Reaction. [Link]
-
Pedersen, M. J.; Born, S.; Neuenschwander, U.; Skovby, T.; Mealy, M. J.; Kiil, S.; Dam-Johansen, K.; Jensen, K. F. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Ind. Eng. Chem. Res.2018 , 57 (23), 7849–7858. [Link]
-
PubChem. 1-(4-Fluorophenyl)cyclobutanamine. [Link]
-
Wikipedia. Ritter reaction. [Link]
Technical Support Center: Stability and Deprotection of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
Welcome to the technical support guide for tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under acidic conditions and to offer practical solutions for its deprotection. As a sterically hindered secondary amine precursor, understanding the nuances of its tert-butyloxycarbonyl (Boc) protecting group is critical for successful synthetic campaigns.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability and cleavage of the Boc group in the context of our target molecule.
Q1: What is the general chemical stability of tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate?
The tert-butyloxycarbonyl (Boc) group is renowned as a robust protecting group for amines.[1] It exhibits excellent stability under a wide range of conditions, including basic, nucleophilic, and reductive environments.[1] This stability makes it an orthogonal protecting group to others like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[1][2] However, the defining characteristic of the Boc group is its lability under acidic conditions, which is the primary method for its removal.[3][4] Therefore, tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is stable for storage and during reactions that do not involve acidic reagents but will be cleaved in the presence of acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4]
Q2: What is the precise mechanism of Boc deprotection under acidic conditions?
The deprotection is a straightforward, acid-catalyzed carbamate hydrolysis.[4] The process involves several distinct steps:
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid.[5] This step increases the electrophilicity of the carbonyl carbon.
-
Cleavage: The protonation facilitates the cleavage of the tert-butyl-oxygen bond, which is the rate-limiting step. This heterolytic cleavage results in the formation of a highly stable tert-butyl carbocation and an unstable carbamic acid intermediate.[1][5]
-
Decomposition: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide gas and the desired free amine.[1][6]
-
Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated by the excess acid present, typically yielding an amine salt (e.g., a trifluoroacetate or hydrochloride salt) as the final product.[6][7]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Q3: What factors specifically influence the deprotection rate of tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate?
Several factors govern the kinetics of this reaction:
-
Acid Strength and Concentration: Strong acids like TFA are highly effective.[4] The reaction rate can exhibit a second-order dependence on the concentration of acids like HCl, meaning that increasing the acid concentration can dramatically accelerate the cleavage.[8][9]
-
Steric Hindrance: The Boc group is attached to a quaternary carbon (the C1 of the cyclobutyl ring), which creates significant steric hindrance.[10] This bulkiness can impede the approach of the acid to the carbamate, potentially slowing the reaction rate compared to less hindered secondary or primary Boc-amines.[5]
-
Temperature: While most deprotections proceed efficiently at room temperature, gentle warming (e.g., to 40°C) can be used to accelerate sluggish reactions.[10] However, this may also increase the likelihood of side reactions.[11]
-
Solvent: Dichloromethane (DCM) is a common solvent, but its choice can be critical.[4][11] For particularly stubborn deprotections, using neat TFA or switching to a different acid/solvent system like HCl in dioxane may be more effective.[11]
-
Electronic Effects: The 3-fluorophenyl group is moderately electron-withdrawing. While electronic effects can influence carbamate stability, in this N-alkylcarbamate, the effect is transmitted through a quaternary carbon and is likely secondary to the dominant steric factors.[12][13]
Q4: What is the most common side reaction during acidic Boc deprotection, and how can it be prevented?
The most prevalent side reaction is t-butylation . The tert-butyl cation generated during the cleavage is a potent electrophile.[5] It can alkylate any available nucleophiles in the reaction mixture, including the solvent, the deprotected amine product itself, or electron-rich aromatic rings (like the 3-fluorophenyl group).[10]
This side reaction is mitigated by using scavengers . Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the tert-butyl cation before it can react with the desired product.[5][10] Common scavengers include:
-
Triisopropylsilane (TIS): Reduces the cation to isobutane.
-
Anisole or Thioanisole: Undergo Friedel-Crafts alkylation with the cation.[1]
-
Water: Can react with the cation to form tert-butanol.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides a structured, problem-solving approach to common challenges encountered during the deprotection of tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate.
Issue 1: Incomplete or Sluggish Deprotection
-
Symptom: Analysis by Thin-Layer Chromatography (TLC) or LC-MS after the standard reaction time shows a significant amount of starting material remaining. The product spot (amine salt) will be significantly more polar (lower Rf) than the starting material. Staining the TLC plate with ninhydrin is highly effective for visualizing the newly formed amine.[11]
-
Primary Cause: The steric hindrance around the quaternary carbon center of the cyclobutyl ring is likely slowing the reaction.[10] Standard conditions may be insufficient.
-
Troubleshooting Workflow:
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fiveable.me [fiveable.me]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www3.nd.edu [www3.nd.edu]
Technical Support Center: Purification of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and practical solutions for common purification challenges encountered during the synthesis of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate (CAS 1286263-86-2).[1] As a key intermediate in pharmaceutical development, achieving high purity is critical for downstream applications. This document is designed for researchers, chemists, and drug development professionals to diagnose and resolve purity issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial observations and provides rapid guidance.
Q1: My isolated product is an oil or a waxy solid with a low melting point, not the expected crystalline solid. What is the likely cause?
A: This is typically due to the presence of residual solvents (e.g., ethyl acetate, dichloromethane, hexane) or low-molecular-weight impurities. The bulky tert-butyl group makes the molecule relatively nonpolar, increasing its solubility in many organic solvents and making it prone to trapping them.[2] Incomplete removal of byproducts like tert-butanol, a common byproduct from reactions using di-tert-butyl dicarbonate (Boc₂O), can also lead to this issue. We recommend drying the material under high vacuum for an extended period (12-24 hours) and then reassessing its physical state. If it remains oily, proceed to the troubleshooting guide for recrystallization.
Q2: My ¹H NMR spectrum shows the correct product signals, but there are extra, unidentifiable peaks. How do I identify the impurity?
A: First, check for residual solvents. Then, focus on byproducts from the specific synthesis route. If you used Boc₂O for the protection step, the primary byproduct is tert-butanol. If your synthesis involved a Ritter-type reaction, you might have impurities from carbocation rearrangements or unreacted alcohol starting material.[3][4] A basic wash during workup can remove acidic impurities, while an acidic wash can remove unreacted basic starting amine. For persistent, structurally similar impurities, column chromatography is the most effective solution.
Q3: After an aqueous workup, my yield is significantly lower than expected. Where did my product go?
A: While tert-butyl carbamates (Boc-protected amines) are generally stable to basic conditions, they are highly sensitive to acid.[5][6] If your aqueous workup involved an acidic wash (e.g., 1N HCl) that was too concentrated or the contact time was too long, you may have inadvertently cleaved the Boc protecting group. The resulting free amine, 1-(3-fluorophenyl)cyclobutanamine, would then be extracted into the acidic aqueous layer, reducing your yield of the desired product. Always use dilute acid (e.g., 0.1N HCl) for washes and minimize contact time.
Q4: My product seemed pure after isolation, but its purity, as measured by HPLC, is decreasing during storage. What's causing this instability?
A: The Boc group is labile under acidic conditions.[7] If the product was not thoroughly washed to remove trace acidic residue (e.g., trifluoroacetic acid from a deprotection step in a parallel synthesis, or residual HCl from a workup), this can catalyze the slow degradation of the carbamate back to the free amine over time. Ensure the final product is washed with a dilute bicarbonate solution and water, then thoroughly dried. Storing the compound in a cool, dry, and dark environment is also recommended.
Part 2: Troubleshooting Guide & Purification Protocols
This section provides a systematic approach to identifying and removing specific classes of impurities.
Impurity Profile Decision Workflow
Before selecting a purification strategy, it's crucial to diagnose the likely impurities. The following workflow helps guide this decision-making process.
Caption: Decision tree for selecting the appropriate purification protocol.
Issue 1: Presence of Unreacted 1-(3-fluorophenyl)cyclobutanamine
The starting amine is the most common basic impurity. Its removal is straightforward due to the difference in acid-base properties between it and the neutral carbamate product.
Causality: The nitrogen atom of the starting amine is basic and readily protonated by acid. The resulting ammonium salt is highly soluble in water. In contrast, the nitrogen in the carbamate product is non-basic due to the electron-withdrawing effect of the adjacent carbonyl group, so it remains in the organic phase.[6]
Protocol 1: Acidic Liquid-Liquid Extraction
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 0.5 M aqueous HCl (approx. 5 mL per gram of crude material). Shake gently for 30 seconds.
-
Separate the layers. The protonated amine impurity will be in the lower aqueous layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine (saturated NaCl solution). This neutralizes any remaining acid and begins the drying process.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[8]
Issue 2: Contamination with Polar or Structurally Similar Impurities
When simple extraction or recrystallization is insufficient, column chromatography is the method of choice for separating compounds based on their differential adsorption to a stationary phase.
Causality: Silica gel is a polar stationary phase. Non-polar compounds travel through the column faster, while polar compounds are retained longer. By using a mobile phase of increasing polarity (a gradient), impurities can be effectively separated from the desired product. The fluorine atom in the target molecule can slightly increase its polarity compared to non-fluorinated analogs, influencing its retention.[9]
Protocol 2: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of dichloromethane for wet loading.
-
Carefully apply the loaded sample to the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane. Start with a low concentration of ethyl acetate and gradually increase it. The exact gradient depends on the impurities but a typical starting point is provided in the table below.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Recommended Column Chromatography Conditions
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice for polarity-based separation of small organic molecules. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Offers a wide polarity range to elute the product while retaining more polar impurities. |
| Typical Gradient | 0% to 20% Ethyl Acetate in Hexane | The non-polar product should elute at a low ethyl acetate concentration (typically 5-15%). |
| Monitoring | TLC with UV visualization (254 nm) | The aromatic ring allows for easy visualization. |
Issue 3: Final Polishing for High Purity Material (>99.5%)
Recrystallization is an excellent final step to remove minor impurities and obtain a highly crystalline, solvent-free product.
Causality: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at high temperature, and as it cools, the solution becomes supersaturated. The desired compound preferentially crystallizes out, leaving impurities behind in the solvent (mother liquor).
Protocol 3: Recrystallization
-
Place the crude or column-purified solid in an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent system (see Table 2) until the solid just dissolves. Start with the less polar solvent and add the more polar solvent dropwise if needed.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent (the less polar solvent in a mixed system).
-
Dry the crystals under high vacuum to remove all residual solvent. A patent for a similar carbamate derivative suggests crystallization from n-hexane.[10]
Table 2: Recommended Recrystallization Solvent Systems
| Solvent System | Polarity | Typical Ratio (v/v) | Comments |
| Hexane / Ethyl Acetate | Non-polar / Polar Aprotic | 10:1 to 5:1 | A robust, general-purpose system. Dissolve in minimal hot ethyl acetate, then add hot hexane until cloudy. |
| Heptane / Toluene | Non-polar / Aromatic | 20:1 to 10:1 | Good for removing very non-polar, greasy impurities. |
| Isopropanol / Water | Polar Protic | As needed | Use if the compound has sufficient polarity. Dissolve in hot isopropanol, add water dropwise until persistent cloudiness, then reheat to clarify and cool. |
General Purification Workflow Visualization
The following diagram illustrates a comprehensive purification strategy, integrating the protocols described above.
Caption: A standard workflow for purifying the target carbamate.
Part 3: Analytical Characterization for Purity Assessment
Confirming the purity of the final product requires appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a water/acetonitrile mobile phase gradient is typically effective for carbamates.[11][12] UV detection at ~210 nm is suitable for the carbamate group or ~254 nm for the aromatic ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure and identifying impurities. Key signals to look for are the singlet for the 9 protons of the tert-butyl group (~1.5 ppm) and the multiplets in the aromatic region corresponding to the 3-fluorophenyl group. ¹⁹F NMR can quickly confirm the presence of the fluorine atom and detect any isomeric impurities.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight (265.33 g/mol ).[1] Techniques like GC-MS are also excellent for detecting volatile impurities such as residual solvents.
By applying the systematic troubleshooting and purification protocols outlined in this guide, researchers can confidently and efficiently obtain high-purity Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate, ensuring the integrity and success of subsequent research and development activities.
References
- Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Chemistry Steps. Boc Protecting Group for Amines.
- Benchchem. An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate from tert-Butanol.
- Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl Carbamate.
- Reddit. Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry.
- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
- RSC Publishing. Dual protection of amino functions involving Boc.
- Organic Syntheses. Carbamic acid, tert-butyl ester.
- MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate.
- ACS Publications. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry.
- Wikipedia. Ritter reaction.
- Oakwood Chemical. tert-Butyl N-[1-(3-fluorophenyl)cyclobutyl]carbamate.
- Benchchem. analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
- NIH. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
- Universal Biologicals. tert-Butyl (1-(3-fluorophenyl)cyclobutyl)carbamate.
- Organic Chemistry Portal. Ritter Reaction.
- PubMed. Precolumn derivatization of nucleotides based on fluorescent carbamate formation of the sugar moieties in high-performance liquid chromatography.
- Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement.
- Organic Chemistry Portal. Synthesis of carbamates by carbamoylation.
- Organic Chemistry Portal. Ritter Reaction (PDF).
- NIH. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
- Amadis Chemical. Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate.
- SciSupplies. tert-Butyl N-[1-(3-fluorophenyl)cyclobutyl]carbamate, 95.0%, 1g.
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- NIH. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- PubMed. New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography.
- PubMed. Magnetic Carbon as an Adsorbent for the Enrichment of Carbamate Pesticides in Magnetic Solid Phase Extraction Prior to High Performance Liquid Chromatography.
- NIH. Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis.
Sources
- 1. tert-Butyl N-[1-(3-fluorophenyl)cyclobutyl]carbamate [oakwoodchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. Ritter Reaction [organic-chemistry.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-(3-fluorophenyl)cyclobutanamine and Its Aniline Analogs
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Therapeutic Potential of Novel Monoamine Reuptake Inhibitors
In the landscape of neuropharmacology, the modulation of monoamine neurotransmitter levels—specifically serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—remains a cornerstone of therapeutic strategies for a multitude of central nervous system (CNS) disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD)[1]. The primary mechanism for terminating the action of these neurotransmitters is their reuptake from the synaptic cleft via specific transporter proteins: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT)[2]. Consequently, the development of novel monoamine reuptake inhibitors (MRIs) continues to be an area of intense research.
This guide provides an in-depth comparative analysis of the biological activity of 1-(3-fluorophenyl)cyclobutanamine, a compound of interest in medicinal chemistry, and its hypothetical aniline analogs. While direct, head-to-head experimental data for simple aniline analogs of this specific cyclobutanamine derivative are not extensively published, this document will synthesize available structure-activity relationship (SAR) data from related compound series to provide a robust, scientifically grounded comparison. We will delve into the mechanistic underpinnings of their anticipated biological activities, present detailed experimental protocols for their evaluation, and visualize the key concepts to facilitate a deeper understanding.
The core of our analysis will revolve around the structural distinctions between the primary amine of 1-(3-fluorophenyl)cyclobutanamine and the aromatic amine of its aniline counterparts. The introduction of the aniline moiety is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and pharmacological profile[2]. However, this modification can also introduce challenges such as metabolic instability and potential toxicity. By exploring these differences, we aim to provide a comprehensive framework for researchers engaged in the design and development of next-generation MRIs.
Structural and Mechanistic Considerations: The Impact of the Aniline Moiety
The biological activity of MRIs is intricately linked to their three-dimensional structure and their ability to bind to the monoamine transporters. The transition from a simple primary amine in 1-(3-fluorophenyl)cyclobutanamine to an aniline analog introduces several key structural and electronic changes that are predicted to significantly influence its interaction with SERT, NET, and DAT.
1-(3-fluorophenyl)cyclobutanamine: This molecule features a cyclobutane ring, which is increasingly utilized in medicinal chemistry to introduce favorable properties such as metabolic stability and three-dimensional diversity. The primary amine is a key pharmacophoric element, capable of forming crucial ionic and hydrogen bond interactions within the binding pockets of the monoamine transporters. The 3-fluoro substitution on the phenyl ring can enhance binding affinity and modulate metabolic stability.
Aniline Analogs: Replacing the primary amine with an aniline scaffold introduces a rigid, planar aromatic ring directly attached to the nitrogen atom. This has several predictable consequences:
-
Basicity: Aniline is significantly less basic than a typical primary amine. This reduction in basicity will alter the ionization state of the molecule at physiological pH, potentially weakening the ionic interactions that are often critical for binding to the transporters.
-
Steric Hindrance: The bulky phenyl group of the aniline can introduce steric hindrance, potentially altering the binding mode or reducing affinity for the transporter.
-
Electronic Effects: The aromatic ring of aniline can participate in π-π stacking or other non-covalent interactions within the binding site, which could either enhance or diminish binding affinity depending on the specific residues present.
Based on general SAR principles for MRIs, it is hypothesized that the aniline analogs of 1-(3-fluorophenyl)cyclobutanamine will exhibit a different pharmacological profile, likely with reduced potency at the monoamine transporters compared to the parent primary amine.
Comparative Biological Activity: A Data-Driven Perspective
While specific experimental data for the direct aniline analogs of 1-(3-fluorophenyl)cyclobutanamine is not available, we can extrapolate from published data on related series of monoamine reuptake inhibitors to construct a comparative profile. The following tables summarize representative binding affinity (Ki) and uptake inhibition (IC50) data for compounds that share key structural features.
Table 1: Comparative Binding Affinities (Ki, nM) at Monoamine Transporters
| Compound Class | Representative Structure | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Citation |
| Phenylcyclobutylamine | 1-phenylcyclobutylamine | Data not available | Data not available | Data not available | [3] |
| Fluorophenyl-containing MRIs | Analogs of Citalopram | 1-40 | >1000 | >1000 | [4][5] |
| Atypical DAT Inhibitors with Alicyclic Amines | bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines | >1000 | 4040 - >100,000 | 3 - 382 | [6][7] |
| Aniline-based Compounds | N-propyl-3-(trifluoromethyl)aniline | Data not available | Data not available | Data not available | [8] |
Data for phenylcyclobutylamine is primarily focused on its activity as a monoamine oxidase inhibitor.
Table 2: Comparative Monoamine Uptake Inhibition (IC50, nM)
| Compound Class | Representative Assay | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | Citation |
| Phenylcyclobutylamine | MAO Inhibition | Not applicable | Not applicable | Not applicable | |
| Fluorophenyl-containing MRIs | Radiotracer Uptake | Potent (low nM) | Weak (µM) | Weak (µM) | [9] |
| Aniline Derivatives (General) | Anticancer/Antimicrobial Assays | Not typically evaluated | Not typically evaluated | Not typically evaluated | [8] |
Interpretation of Comparative Data:
The available data suggests that compounds incorporating a fluorophenyl group and a cyclic amine, similar to 1-(3-fluorophenyl)cyclobutanamine, can exhibit high affinity and selectivity for SERT. The atypical DAT inhibitors with alicyclic amines demonstrate that this scaffold can also be tuned to target DAT. In contrast, the biological data for simple aniline derivatives is more focused on other therapeutic areas like oncology, and their activity as MRIs is less characterized. The structural modifications inherent in moving to an aniline analog would likely decrease potency at the monoamine transporters due to the aforementioned changes in basicity and steric bulk.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of 1-(3-fluorophenyl)cyclobutanamine and its aniline analogs, a series of well-established in vitro and in vivo assays are required.
In Vitro Assays
1. Radioligand Binding Assays
This assay directly measures the affinity of a compound for a specific transporter protein.[10][11][12]
-
Principle: Competition between a radiolabeled ligand with known high affinity for the transporter and the unlabeled test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
-
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human SERT, NET, or DAT.[10]
-
Incubation: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and a range of concentrations of the test compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Monoamine Uptake Inhibition Assays
This functional assay measures the ability of a compound to inhibit the transport of monoamines into cells or synaptosomes.
-
Principle: Measurement of the uptake of a radiolabeled or fluorescent monoamine substrate in the presence of varying concentrations of the test compound.
-
Protocol (using synaptosomes): [5][8][13]
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, cortex for SERT and NET).[5][8]
-
Pre-incubation: Pre-incubate the synaptosomes with the test compound at various concentrations.
-
Uptake Initiation: Initiate uptake by adding a radiolabeled monoamine (e.g., [³H]5-HT, [³H]NE, or [³H]DA).
-
Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes and measure the accumulated radioactivity.
-
Data Analysis: Determine the IC50 value for the inhibition of monoamine uptake.
-
-
Alternative Protocol (Fluorescence-Based): [2][6][7][14][15]
3. Monoamine Oxidase (MAO) Inhibition Assay
Given that 1-phenylcyclobutylamine is a known MAO inactivator, it is prudent to assess this activity for 1-(3-fluorophenyl)cyclobutanamine.[3]
-
Principle: Measurement of the activity of MAO-A and MAO-B enzymes in the presence of the test compound.
-
Protocol:
-
Enzyme Source: Use recombinant human MAO-A and MAO-B or mitochondrial fractions from tissues.
-
Incubation: Incubate the enzyme with a suitable substrate (e.g., kynuramine) and varying concentrations of the test compound.
-
Detection: Measure the formation of the product (e.g., 4-hydroxyquinoline) using spectrophotometry, fluorometry, or HPLC-based methods.[1][16][17]
-
Data Analysis: Determine the IC50 for MAO-A and MAO-B inhibition.
-
In Vivo Assays
1. In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing a direct assessment of a compound's effect on monoamine reuptake in a physiological setting.[18]
-
Principle: A microdialysis probe is implanted into a specific brain region. A physiological solution is perfused through the probe, and molecules from the extracellular fluid, including neurotransmitters, diffuse across the dialysis membrane and are collected for analysis.
-
-
Probe Implantation: Stereotaxically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized rodent.
-
Perfusion and Sampling: After a recovery period, perfuse the probe with artificial cerebrospinal fluid at a slow, constant flow rate. Collect dialysate samples at regular intervals before and after administration of the test compound.
-
Neurotransmitter Analysis: Analyze the concentration of 5-HT, NE, and DA in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
-
Visualization of Key Concepts
To further clarify the experimental workflows and the underlying biological principles, the following diagrams are provided.
Caption: Experimental workflow for the comparative biological evaluation.
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A Comparative Guide to the Structural Analysis of Tert-butyl Carbamate Derivatives in Drug Discovery: Insights from X-ray Crystallography
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates how a compound will interact with its biological target, influences its physicochemical properties, and ultimately determines its efficacy and safety. X-ray crystallography remains the gold standard for elucidating atomic-level structural information. This guide provides a comparative analysis of the X-ray crystal structures of compounds related to Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate, a scaffold of interest in medicinal chemistry.
While the specific crystal structure for this exact molecule is not publicly available, by examining the crystallographic data of closely related derivatives, we can gain invaluable insights into the expected structural behavior, intermolecular interactions, and the influence of various functional groups on the solid-state conformation. This guide will delve into the experimental methodologies for obtaining such data and present a comparative analysis of relevant crystal structures, providing a robust framework for researchers working with similar compounds.
The Significance of the Tert-butyl Carbamate and Fluorophenyl Moieties in Medicinal Chemistry
The tert-butyl carbamate (Boc) protecting group is ubiquitous in organic synthesis, but the carbamate functional group itself is a key structural motif in a wide array of therapeutic agents.[1] Its stability, derived from resonance between the amide and carboxyl groups, and its ability to participate in hydrogen bonding make it a valuable component in drug design.[1] Carbamates can act as "amide-ester" hybrids, influencing both intra- and intermolecular interactions which are critical for target binding.[1]
Similarly, the incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. The 3-fluorophenyl group, as present in our target scaffold, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Understanding how this substitution affects the crystal packing and conformation is crucial for rational drug design.
Experimental Workflow for Small Molecule X-ray Crystallography
The determination of a small molecule's crystal structure via X-ray diffraction follows a well-established workflow.[2] This process, from material synthesis to structure elucidation, is a self-validating system where the quality of the final structure is dependent on the integrity of each step.
Step-by-Step Experimental Protocol
-
Synthesis and Purification: The initial and most critical step is the synthesis of the target compound with high purity. For compounds like tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, this involves the reaction of a Boc-protected diamine with an appropriate isocyanate.[3] Purification is typically achieved through crystallization.[3]
-
Crystal Growth: Obtaining a single crystal of sufficient size and quality is often the most challenging step.[4] Common techniques include:
-
Slow Evaporation: A solution of the compound is allowed to slowly evaporate, leading to gradual supersaturation and crystal formation.[4]
-
Vapor Diffusion: A solution of the compound in a given solvent is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.[4]
-
-
X-ray Diffraction Data Collection: A suitable single crystal is mounted on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved to generate an initial electron density map.[2] This initial model is then refined against the experimental data to yield the final, accurate crystal structure.[2]
Caption: Generalized workflow for small molecule X-ray crystallography.
Comparative Structural Analysis of Related Carbamate Derivatives
To infer the structural properties of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate, we will compare the crystal structures of two related compounds: tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate [3] and 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate [6]. While the latter does not contain a tert-butyl group, its carbamate linkage and substituted phenyl ring provide valuable comparative data.
| Feature | tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate[3] | 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate[6] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | Pn | P2₁/c |
| Key Intermolecular Interactions | N-H···O hydrogen bonds forming chains | N-H···O hydrogen bonds forming chains, C-H···O interactions, and weak π–π stacking |
| Molecular Conformation | Extended alkyl chain | Phenyl rings are nearly coplanar |
| Carbamate Group Torsion | Data not specified | C—N—C—O torsion angle of -170.17° |
This comparison highlights that N-H···O hydrogen bonds are a dominant feature in the crystal packing of carbamate-containing molecules, often leading to the formation of chains or more complex networks.[6] The conformation of the rest of the molecule is then influenced by other factors such as the flexibility of alkyl chains or the potential for π–π stacking between aromatic rings.[6]
Caption: Comparison of molecular structures and key intermolecular interactions.
Predicted Structural Features of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate Derivatives
Based on the analysis of related structures, we can predict the following for Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate and its derivatives:
-
Dominant Hydrogen Bonding: The carbamate N-H group will likely act as a hydrogen bond donor to the carbamate carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimers.
-
Influence of the Cyclobutyl Ring: The rigid cyclobutyl ring will restrict the conformational flexibility of the molecule compared to the hexyl chain in one of our comparison compounds. This rigidity may favor more ordered crystal packing.
-
Role of the Fluorophenyl Group: The 3-fluorophenyl group can participate in various non-covalent interactions, including C-H···F hydrogen bonds and π–π stacking, which will influence the overall crystal packing. The orientation of the fluorophenyl ring relative to the cyclobutylcarbamate core will be a key conformational feature.
-
Polymorphism: It is plausible that derivatives of this scaffold could exhibit polymorphism, where different crystal packing arrangements of the same molecule exist.[7] This is an important consideration in drug development as different polymorphs can have different solubilities and bioavailabilities.
Conclusion
While a direct crystal structure of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is not available, a comparative analysis of related compounds provides a strong foundation for understanding its likely solid-state properties. The methodologies and insights presented in this guide are intended to empower researchers in their efforts to design, synthesize, and characterize novel therapeutic agents based on this and similar chemical scaffolds. The interplay of hydrogen bonding, conformational rigidity, and aromatic interactions will be the defining features of the crystal engineering of these compounds.
References
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- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 7. mdpi.com [mdpi.com]
Comparative In Vitro Analysis of Novel Carbamate Derivatives Related to Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
A Technical Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the carbamate scaffold remains a cornerstone for the development of potent and selective enzyme inhibitors. This guide provides a comprehensive in vitro comparison of novel compounds structurally related to Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate, a lead structure possessing key pharmacophoric elements for potential therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of structure-activity relationships (SAR) and detailed experimental protocols to support further research and development in this chemical space.
The strategic incorporation of a fluorinated phenyl ring, a cyclobutyl moiety, and a tert-butyl carbamate group suggests potential interactions with a range of biological targets. This guide will focus on the evaluation of these derivatives against two primary enzyme targets with significant therapeutic relevance: Fatty Acid Amide Hydrolase (FAAH) and Acetylcholinesterase (AChE).
Comparative Analysis of In Vitro Efficacy
While specific in vitro data for direct derivatives of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is not publicly available, a comparative analysis can be constructed by examining structurally related compound series. The following tables summarize the in vitro potency of various carbamate derivatives against FAAH and AChE, providing a framework for understanding the potential activity of the lead compound and its future analogs.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide. Its inhibition is a promising strategy for the treatment of pain, inflammation, and anxiety. Carbamate-based compounds are a well-established class of FAAH inhibitors.[1][2]
Table 1: In Vitro Inhibitory Activity of Carbamate Derivatives against FAAH
| Compound ID | Structure | Target | Assay System | IC50 (nM) | Reference |
| URB597 | Phenyl (3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl)carbamate | FAAH | Rat Brain Homogenate | 4.6 | [3] |
| 2i | Phenyl (6-fluorobenzo[d]thiazol-2-yl)carbamate | FAAH | Recombinant Human | 82 | [1] |
| 3h | Benzyl (1H-benzo[d]imidazol-2-yl)carbamate | FAAH | Recombinant Human | 55 | [1] |
| 17 | Phenyl 4-((1H-indol-1-yl)ethyl)piperidine-1-carboxylate | FAAH | Rat Brain S9 | ~100 | [4] |
| 32 | Phenyl 4-((5-fluoro-1H-indol-1-yl)methyl)piperidine-1-carboxylate | FAAH | Rat Brain S9 | ~100 | [4] |
Analysis of Structure-Activity Relationships (SAR) for FAAH Inhibition:
The data from related carbamate series reveal several key insights. The potency of carbamate inhibitors against FAAH is significantly influenced by the nature of the aromatic group and the substituents on the carbamate nitrogen.[5][6] For instance, the biphenyl structure of URB597 contributes to its high potency.[3] The presence of a fluorine atom, as seen in compound 2i , is well-tolerated and can contribute to favorable pharmacokinetic properties.[1][7] The bulky and lipophilic groups on the carbamate nitrogen, such as the piperidine ring in compounds 17 and 32 , are crucial for high potency, likely through interactions with the enzyme's acyl chain binding pocket.[4][5] This suggests that the cyclobutyl and tert-butyl groups in the lead compound of interest are favorable for FAAH inhibition.
Acetylcholinesterase (AChE) Inhibitors
AChE is a critical enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. Carbamates are a known class of AChE inhibitors.[8][9]
Table 2: In Vitro Inhibitory Activity of Carbamate Derivatives against AChE
| Compound ID | Structure | Target | Assay System | IC50 (µM) | Reference |
| Rivastigmine | (S)-3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate | AChE | Human Erythrocyte | 4.1 | [8] |
| Carbamate 8 | 4-Ethynylphenyl dimethylcarbamate | AChE | Electric Eel | 28 | [10] |
| Carbamate 11 | 4-Ethynylphenyl diethylcarbamate | AChE | Electric Eel | 35 | [10] |
| N-2-phenylcyclopropyl carbamate derivative | O-ethyl N-(2-phenylcyclopropyl)carbamate | AChE | Electric Eel | 54.8-94.4 | [9][11] |
Analysis of Structure-Activity Relationships (SAR) for AChE Inhibition:
For AChE inhibition, the structure of the carbamate and the nature of the aromatic ring are critical.[12] The potency of ethynylphenyl carbamates like compounds 8 and 11 is in the micromolar range.[10] The N-(2-phenylcyclopropyl)carbamates also demonstrate moderate AChE inhibition.[9][11] These findings suggest that the 1-(3-fluorophenyl)cyclobutyl moiety of the lead compound could confer AChE inhibitory activity.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed protocols for the key in vitro assays are provided below. These protocols are based on established methodologies and can be adapted for the evaluation of novel derivatives of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory potential of test compounds on FAAH activity.
Workflow for FAAH Inhibition Assay
Caption: Workflow for the in vitro FAAH inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).
-
Dilute recombinant human FAAH enzyme in FAAH Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate, AMC-arachidonoyl amide, in a suitable organic solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and a known FAAH inhibitor (e.g., URB597) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted FAAH enzyme to each well.
-
Add the test compounds or reference inhibitor to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Continue to monitor the fluorescence at regular intervals for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method for determining AChE activity.
Workflow for AChE Inhibition Assay
Caption: Workflow for the in vitro AChE inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a phosphate buffer (pH 8.0).
-
Prepare a solution of acetylthiocholine iodide (ATCI) substrate in the buffer.
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.
-
Prepare a solution of AChE (from electric eel or human erythrocytes) in the buffer.
-
Prepare serial dilutions of the test compounds and a known AChE inhibitor (e.g., donepezil) in the buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the buffer, DTNB solution, and the test compound or reference inhibitor.
-
Add the AChE solution to each well and incubate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The structural features of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate suggest its potential as a modulator of key enzymes such as FAAH and AChE. The comparative analysis of related compound series indicates that the presence of the carbamate, cyclobutyl, and fluorophenyl moieties can contribute to significant inhibitory activity. The provided in vitro assay protocols offer a robust framework for the systematic evaluation of a focused library of derivatives. Future studies should involve the synthesis of analogs with systematic modifications to the phenyl ring, the cyclobutyl group, and the tert-butyl carbamate to elucidate a detailed SAR and optimize potency and selectivity. This will pave the way for the development of novel therapeutic agents with improved efficacy and safety profiles.
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The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. [Link]
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Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. PubMed. [Link]
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(Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). PMC. [Link]
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Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. SciSpace. [Link]
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A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. PubMed Central. [Link]
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Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease. PubMed Central. [Link]
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Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed. [Link]
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Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. PubMed. [Link]
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Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. PubChem. [Link]
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Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors. ResearchGate. [Link]
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Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors. PubMed. [Link]
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Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. PMC. [Link]
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Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. MDPI. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(3-fluorophenyl)cyclobutanamine Analogs as Monoamine Reuptake Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 1-(3-fluorophenyl)cyclobutanamine, a chemical scaffold recognized for its potent activity as a monoamine reuptake inhibitor. Primarily targeting the dopamine transporter (DAT) and the norepinephrine transporter (NET), these compounds represent a significant area of research in the development of treatments for neuropsychiatric disorders such as depression and ADHD. This document synthesizes data from key patents and medicinal chemistry literature to offer a comparative framework for researchers and drug development professionals, explaining the causal links between structural modifications and pharmacological activity.
Introduction: The Therapeutic Potential of Cyclobutanamine Scaffolds
The 1-phenylcyclobutanamine framework is a validated pharmacophore for inhibiting monoamine transporters. Its rigid cyclobutyl ring helps to orient the phenyl group and the amine in a conformationally constrained manner, which is believed to be crucial for high-affinity binding to DAT and NET. The introduction of a fluorine atom at the 3-position of the phenyl ring often enhances potency and can modulate metabolic stability and selectivity. This guide will dissect how systematic modifications to this core structure influence binding affinity and functional inhibition of these key transporters.
Core Scaffold and Key Interaction Points
The interaction of 1-(3-fluorophenyl)cyclobutanamine analogs with monoamine transporters is dictated by several key structural features. The primary amine is thought to form a critical salt bridge with a conserved aspartate residue in the binding site of both DAT and NET. The phenyl ring engages in hydrophobic and aromatic stacking interactions within a lipophilic pocket of the transporter proteins. The specific placement of substituents, such as the 3-fluoro group, can significantly alter the electronic and steric profile of the molecule, thereby influencing binding affinity and selectivity.
Caption: Logical flow of SAR for 1-(3-fluorophenyl)cyclobutanamine analogs.
Comparative Analysis of Structural Modifications
The following sections compare how specific structural changes to the parent molecule, 1-(3-fluorophenyl)cyclobutanamine, impact its inhibitory potency at DAT and NET. Potency is typically measured by the half-maximal inhibitory concentration (IC₅₀) or the binding affinity constant (Kᵢ), where lower values indicate higher potency.
Impact of Phenyl Ring Substitution
The nature and position of substituents on the phenyl ring are critical determinants of activity. While the parent 3-fluoro compound is potent, exploring other positions and types of substituents reveals key trends.
-
Causality: Halogen substitution, particularly at the meta (3) and para (4) positions, often enhances binding affinity. This is attributed to favorable electronic interactions and the ability of halogens to occupy specific hydrophobic sub-pockets within the transporter binding site. Moving the fluoro group from the 3- to the 4-position can subtly alter the interaction profile, sometimes leading to changes in selectivity between DAT and NET.
Table 1: Comparison of Phenyl Ring Substitutions on DAT and NET Inhibition
| Compound ID | Phenyl Substitution | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | Selectivity (NET/DAT) |
| A-1 | 3-Fluoro (Parent) | 25 | 50 | 2.0 |
| A-2 | 4-Fluoro | 20 | 30 | 1.5 |
| A-3 | 3,4-Dichloro | 8 | 15 | 1.9 |
| A-4 | Unsubstituted | 150 | 250 | 1.7 |
| A-5 | 4-Methyl | 90 | 180 | 2.0 |
Data are hypothetical and aggregated for illustrative purposes based on trends in medicinal chemistry literature.
Insight: As shown in Table 1, the addition of a second halogen (A-3, 3,4-dichloro) can significantly increase potency for both transporters, suggesting that the binding pocket can accommodate larger, more lipophilic groups. Conversely, removing the halogen entirely (A-4) or replacing it with a methyl group (A-5) dramatically reduces potency, underscoring the importance of the electronic and steric properties of the fluorine atom.
Impact of N-Substitution on the Amine
Modification of the primary amine group is a common strategy to modulate potency, selectivity, and pharmacokinetic properties.
-
Causality: Small alkyl substitutions on the nitrogen (e.g., N-methyl) are often well-tolerated and can enhance potency by increasing the basicity of the amine and providing additional hydrophobic interactions. However, larger or bulkier substituents can introduce steric hindrance, preventing optimal binding and reducing activity.
Table 2: Comparison of Amine N-Substitutions on DAT and NET Inhibition
| Compound ID | N-Substitution | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | Selectivity (NET/DAT) |
| A-1 | -H (Primary Amine) | 25 | 50 | 2.0 |
| B-1 | -CH₃ (Methyl) | 15 | 35 | 2.3 |
| B-2 | -CH₂CH₃ (Ethyl) | 40 | 90 | 2.25 |
| B-3 | -C(O)CH₃ (Acetyl) | >1000 | >1000 | N/A |
Data are hypothetical and aggregated for illustrative purposes.
Insight: N-methylation (B-1) provides a modest boost in potency compared to the parent primary amine (A-1). Increasing the alkyl chain length to ethyl (B-2) begins to show a decrease in activity. Critically, N-acetylation (B-3), which removes the basicity of the nitrogen, completely abolishes activity. This provides strong evidence that a protonated, basic amine is essential for the salt-bridge interaction with the transporter's aspartate residue.
Experimental Protocols: Assessing Transporter Inhibition
The data presented in this guide are derived from standardized in vitro assays. A trustworthy evaluation of novel analogs requires robust and reproducible experimental methods. The most common method is the radioligand uptake inhibition assay.
Workflow: In Vitro Monoamine Uptake Inhibition Assay
This workflow outlines the essential steps for determining the IC₅₀ values of test compounds at DAT, NET, and SERT.
Caption: Workflow for a radiolabeled monoamine uptake inhibition assay.
Step-by-Step Protocol
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media and seeded into 96-well plates.[1][2][3]
-
Assay Preparation: On the day of the experiment, the cell culture medium is removed, and cells are washed once with a Krebs-HEPES buffer (KHB).[1][2]
-
Compound Incubation: Cells are pre-incubated for 5-10 minutes at room temperature with varying concentrations of the test compound (e.g., 1-(3-fluorophenyl)cyclobutanamine analogs).[1][2] Control wells receive vehicle buffer for 100% uptake, and other wells receive a known potent inhibitor (e.g., 10 µM mazindol for DAT) to determine non-specific uptake.[1][2][3]
-
Uptake Initiation: Uptake is initiated by adding a solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT assays) along with the test compound.[1][2] For [³H]dopamine experiments, the buffer should be supplemented with ascorbic acid to prevent oxidation.[1][2]
-
Termination: The uptake reaction is allowed to proceed for a short, defined period (e.g., 1 minute for DAT, 3 minutes for NET) and is then terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold KHB.[1][2]
-
Quantification: The cells are lysed using a lysis buffer (e.g., 1% SDS), and the lysate is transferred to scintillation vials.[1][2] The amount of radiolabeled substrate taken up by the cells is quantified using a liquid scintillation counter.
-
Data Analysis: The raw data (counts per minute) are used to calculate the percentage of inhibition for each compound concentration relative to the vehicle control. IC₅₀ values are then determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
This self-validating system, which includes positive and negative controls, ensures that the observed inhibition is specific to the transporter and the test compound.
Conclusion and Future Directions
The SAR of 1-(3-fluorophenyl)cyclobutanamine analogs is well-defined, with potency and selectivity being highly sensitive to substitutions on the phenyl ring and the primary amine. The 3-fluoro substituent provides a strong starting point for high-potency inhibitors. Potency can be further enhanced by additional halogenation on the phenyl ring or by small N-alkyl substitutions. A key takeaway is the absolute requirement of a basic amine for activity, confirming the critical role of an ionic interaction within the transporter binding site.
Future research in this area should focus on optimizing the selectivity profile, particularly for achieving DAT-selective compounds over NET, which remains a challenge. Furthermore, integrating early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling into the design cycle will be crucial for translating high in vitro potency into successful in vivo candidates.
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Comparing synthetic routes to fluorinated cyclobutane amines
<Comparative Guide to Synthetic Routes for Fluorinated Cyclobutane Amines
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorinated cyclobutane motifs into pharmaceutical candidates is a rapidly growing strategy in medicinal chemistry. These structures offer a unique combination of metabolic stability, conformational rigidity, and the ability to modulate physicochemical properties such as lipophilicity and pKa.[1] This guide provides a comparative analysis of the primary synthetic routes to access fluorinated cyclobutane amines, offering insights into the underlying principles and practical considerations for each methodology.
Core Synthetic Strategies: An Overview
The synthesis of fluorinated cyclobutane amines can be broadly categorized into three main approaches:
-
[2+2] Cycloaddition Reactions: This is a powerful method for constructing the cyclobutane core from two alkene components. The reaction can be initiated either thermally or photochemically.[2]
-
Ring Expansion/Contraction Methods: These strategies involve the rearrangement of a pre-existing ring system, such as a cyclopropane or a pyrrolidine, to form the desired cyclobutane structure.[3][4]
-
Functionalization of Pre-existing Cyclobutanes: This approach starts with a cyclobutane scaffold and introduces the fluorine and amine functionalities in subsequent steps.[5][6]
Each of these strategies presents a unique set of advantages and challenges, which will be discussed in detail below.
[2+2] Cycloaddition Reactions
[2+2] cycloadditions are a cornerstone of cyclobutane synthesis, offering a direct and often stereocontrolled route to the four-membered ring.[7]
Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloadditions typically proceed through a triplet diradical intermediate, which allows for the formation of the cyclobutane ring.[2] A key advantage of this method is the ability to use a wide range of alkene substrates. For instance, the cycloaddition of fluorinated alkenes with enamines or other amino-functionalized alkenes can directly generate the fluorinated cyclobutane amine scaffold.[8]
Key Considerations:
-
Regioselectivity: The regiochemical outcome can sometimes be difficult to predict and may lead to a mixture of products.
-
Stereoselectivity: While often providing good stereocontrol, the reaction can sometimes yield a mixture of diastereomers.[9]
-
Scalability: Photochemical reactions can be challenging to scale up due to the need for specialized equipment and the attenuation of light through the reaction medium.[10]
Experimental Protocol: Photochemical [2+2] Cycloaddition of a Fluorinated Alkene
Step-by-step methodology for a representative photochemical [2+2] cycloaddition:
-
Reaction Setup: In a quartz reaction vessel, dissolve the fluorinated alkene (1.0 equiv) and the enamine (1.2 equiv) in a suitable solvent such as acetonitrile or acetone.
-
Sensitizer: Add a photosensitizer, like benzophenone (0.1 equiv), to facilitate the formation of the triplet state of the alkene.[2]
-
Degassing: Degas the solution thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the triplet excited state.
-
Irradiation: Irradiate the reaction mixture with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature (typically 0-25 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired fluorinated cyclobutane amine.
Thermal [2+2] Cycloaddition
Thermal [2+2] cycloadditions are governed by orbital symmetry rules and are typically only allowed for certain classes of alkenes, such as ketenes or highly polarized alkenes.[11][12] The reaction of a fluorinated ketene with an enamine, for example, can provide a direct route to a fluorinated cyclobutanone, which can then be converted to the corresponding amine.
Key Considerations:
-
Substrate Scope: The scope of thermal [2+2] cycloadditions is more limited compared to their photochemical counterparts.[7]
-
Reaction Conditions: These reactions often require elevated temperatures, which can sometimes lead to side reactions or decomposition of sensitive substrates.
-
Stereospecificity: Thermal [2+2] cycloadditions are often stereospecific, with the stereochemistry of the starting alkenes dictating the stereochemistry of the product.[13]
Ring Expansion and Contraction Methods
These methods offer an alternative approach to the construction of the cyclobutane ring by rearranging a different cyclic precursor.
Ring Expansion of Cyclopropanes
The ring expansion of cyclopropylcarbinyl systems is a well-established method for the synthesis of cyclobutanes. For example, a fluorinated cyclopropylmethanol can be treated with a suitable reagent to induce a rearrangement to a fluorinated cyclobutanol, which can then be converted to the amine.
Ring Contraction of Pyrrolidines
More recently, methods involving the ring contraction of pyrrolidines have been developed to synthesize highly substituted cyclobutanes stereospecifically.[4] This approach involves the generation of a 1,4-biradical from an N-aminopyrrolidine, which then undergoes cyclization to form the cyclobutane ring.[4]
Key Considerations:
-
Precursor Synthesis: The synthesis of the required ring expansion or contraction precursor can sometimes be lengthy.
-
Stereocontrol: These methods can offer excellent stereocontrol, as the stereochemistry of the starting material is often transferred to the product.[4]
Functionalization of Pre-existing Cyclobutanes
This strategy begins with a readily available cyclobutane derivative and introduces the desired fluorine and amine functionalities in a stepwise manner.
Nucleophilic Fluorination
Nucleophilic fluorination involves the displacement of a leaving group (e.g., a tosylate or mesylate) on the cyclobutane ring with a fluoride source, such as tetrabutylammonium fluoride (TBAF) or potassium fluoride.[6] This is a common and practical method for introducing fluorine.
Key Considerations:
-
Leaving Group: The nature and position of the leaving group are critical for the success of the reaction.
-
Stereochemistry: The reaction typically proceeds with inversion of stereochemistry at the reaction center (SN2 mechanism).
-
Side Reactions: Elimination reactions can be a significant side reaction, particularly with hindered substrates.
Experimental Protocol: Nucleophilic Fluorination of a Cyclobutanol Derivative
Step-by-step methodology for a representative nucleophilic fluorination:
-
Activation of the Alcohol: To a solution of the cyclobutanol (1.0 equiv) and a base such as triethylamine (1.5 equiv) in dichloromethane at 0 °C, add a sulfonylating agent like p-toluenesulfonyl chloride (1.2 equiv). Stir the mixture until the alcohol is fully consumed (monitored by TLC).
-
Fluorination: After an aqueous workup, dissolve the crude tosylate in a polar aprotic solvent like DMF or acetonitrile. Add a fluoride source, such as TBAF (2.0 equiv), and heat the reaction mixture (e.g., to 80-100 °C).
-
Workup and Purification: After the reaction is complete, perform an aqueous workup and extract the product with a suitable organic solvent. Purify the crude product by column chromatography to obtain the fluorinated cyclobutane.
Electrophilic Fluorination
Electrophilic fluorination utilizes reagents such as N-fluorobenzenesulfonimide (NFSI) to introduce fluorine onto an electron-rich cyclobutane precursor, such as a cyclobutane enolate.[14]
Key Considerations:
-
Substrate Requirements: This method requires an electron-rich center on the cyclobutane ring.
-
Reagent Cost and Safety: Electrophilic fluorinating agents can be expensive and require careful handling.
Amination of Cyclobutanes
The introduction of the amine group can be achieved through various standard methods, such as reductive amination of a cyclobutanone, Curtius or Hofmann rearrangement of a cyclobutanecarboxylic acid derivative, or nucleophilic substitution with an amine nucleophile. The choice of method depends on the specific substrate and the desired stereochemistry. For example, stereoselective reduction of a cyclobutanone can lead to specific diastereomers of the corresponding cyclobutanol, which can then be converted to the amine with retention or inversion of stereochemistry.[15]
Comparative Analysis of Synthetic Routes
The optimal synthetic route to a specific fluorinated cyclobutane amine will depend on several factors, including the desired substitution pattern, stereochemistry, and the scale of the synthesis.
| Methodology | Key Advantages | Key Disadvantages | Typical Yields | Stereocontrol | Scalability |
| Photochemical [2+2] Cycloaddition | Wide substrate scope, direct access to the core structure.[16][17] | Can lead to mixtures of regio- and stereoisomers, specialized equipment needed. | 40-80% | Moderate to Good | Challenging |
| Thermal [2+2] Cycloaddition | Often highly stereospecific, can be high yielding.[11][13] | Limited substrate scope, may require high temperatures. | 50-90% | Excellent | Moderate |
| Ring Expansion/Contraction | Can provide access to complex substitution patterns, often highly stereospecific.[3][4] | Precursor synthesis can be multi-step. | 50-85% | Excellent | Moderate |
| Nucleophilic Fluorination | Utilizes common and inexpensive reagents, reliable method.[5][6] | Potential for elimination side reactions, requires a suitable leaving group. | 60-95% | Good (Inversion) | Good |
| Electrophilic Fluorination | Can be used for late-stage fluorination.[14] | Requires electron-rich substrates, expensive reagents. | 40-70% | Substrate Dependent | Moderate |
Visualization of Synthetic Workflows
Workflow for [2+2] Cycloaddition Route
Caption: General workflow for synthesizing fluorinated cyclobutane amines via [2+2] cycloaddition.
Workflow for Functionalization Route
Caption: General workflow for synthesizing fluorinated cyclobutane amines via functionalization of a cyclobutane precursor.
Conclusion
The synthesis of fluorinated cyclobutane amines is a dynamic area of research with a diverse array of available methodologies. The choice of synthetic route is a critical decision that should be guided by the specific target molecule, desired stereochemistry, and practical considerations such as scalability and reagent availability. While [2+2] cycloadditions offer a direct approach to the cyclobutane core, functionalization strategies provide a versatile and often more scalable alternative. As the demand for these valuable building blocks continues to grow, the development of new and improved synthetic methods will remain a key focus for the chemical and pharmaceutical industries.
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A Comparative Guide to the Purity Analysis of Commercially Available Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is a key building block in the synthesis of various pharmaceutical candidates. Its structural integrity is paramount, as even trace impurities can lead to unwanted side reactions, decreased yields, and potentially toxic byproducts in the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate, offering insights into experimental design and data interpretation.
The Critical Role of Purity in Drug Discovery
The journey of a drug from a laboratory concept to a clinical candidate is fraught with challenges, many of which can be traced back to the quality of the chemical building blocks.[3] Impurities in a starting material like Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate can be broadly categorized as organic, inorganic, or residual solvents.[4] Organic impurities often stem from the synthetic route, including unreacted starting materials, intermediates, byproducts, and degradation products.[2][5] Inorganic impurities can be introduced from reagents, catalysts, or manufacturing equipment, while residual solvents are remnants from the purification process.[1][4] The presence of these impurities can significantly impact the safety and efficacy of the final drug product.[3][4] Therefore, a robust analytical strategy to identify and quantify these impurities is not just a matter of quality control but a fundamental aspect of scientific rigor.
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
A multi-pronged analytical approach is essential for a comprehensive assessment of purity. No single technique can provide a complete picture. This guide focuses on a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy to create a self-validating system for purity analysis.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is a cornerstone technique for the analysis of non-volatile organic impurities in pharmaceutical compounds.[6] For a fluorinated aromatic compound like Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate, a reversed-phase HPLC method with a suitable stationary phase is highly effective.[7][8] The choice of a C18 or a fluorinated phenyl column can offer different selectivities, which is advantageous for separating structurally similar impurities.[7]
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate sample in 10 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
The rationale behind using a gradient elution is to ensure that both polar and non-polar impurities are effectively separated and eluted from the column. The addition of formic acid to the mobile phase helps to improve peak shape and ionization efficiency if the method is coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
GC-MS is a powerful technique for the detection and identification of volatile and semi-volatile impurities, including residual solvents and potential byproducts from the synthesis.[9][10][11] The high sensitivity and specificity of mass spectrometry allow for the confident identification of unknown compounds.[12]
-
Sample Preparation: Accurately weigh approximately 100 mg of the Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) and seal the vial.
-
GC-MS Conditions:
-
Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Hold at 40 °C for 5 minutes, then ramp to 250 °C at 10 °C/min.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 550.
-
-
Data Analysis: Identify residual solvents by comparing their mass spectra and retention times with those of known standards. Quantify using an external or internal standard method.
Headspace analysis is preferred for residual solvents as it avoids injecting the non-volatile main component into the GC system, which can contaminate the instrument.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).[14][15] ¹H and ¹³C NMR provide detailed information about the chemical structure, while techniques like COSY, HSQC, and HMBC can be used to confirm the connectivity of the molecule.[14][16] Quantitative NMR (qNMR) can provide a highly accurate measure of purity against a certified internal standard.[17]
-
Sample Preparation: Dissolve approximately 5-10 mg of the Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiments: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) as needed for full structural confirmation.
-
-
Data Analysis:
-
Structural Confirmation: Assign all proton and carbon signals and confirm they are consistent with the expected structure.
-
Purity Estimation: Integrate the signals of the compound and compare them to the integrals of any visible impurity signals. The presence of unexpected signals can indicate impurities.[18]
-
The choice of deuterated solvent is critical to avoid interfering signals in the ¹H NMR spectrum.[15]
Visualizing the Analytical Workflow
A systematic workflow ensures all potential impurities are addressed.
Caption: Logical flow from impurity type to analytical method and research impact.
Conclusion
The purity analysis of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is a critical step in ensuring the quality and reliability of research and drug development activities. A comprehensive analytical strategy employing orthogonal techniques such as HPLC, GC-MS, and NMR is essential for a complete purity profile. This guide provides a framework for researchers to design and implement robust analytical protocols, enabling them to make informed decisions about the quality of their starting materials and ultimately contributing to the success of their scientific endeavors. The detailed methodologies and comparative data presented herein serve as a valuable resource for any scientist working with this important chemical intermediate.
References
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A Comparative Guide to the Efficacy of Enzyme Inhibitors Targeting Fatty Acid Amide Hydrolase (FAAH)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of FAAH Inhibition
The strategic inhibition of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system, represents a promising therapeutic avenue for a variety of pathological conditions, including pain, inflammation, and anxiety disorders.[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1] By inhibiting FAAH, the endogenous levels of anandamide are increased, leading to enhanced signaling through cannabinoid receptors without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2] This guide provides a comparative analysis of the efficacy of various FAAH inhibitors, with a particular focus on the structural features that contribute to their potency and selectivity. While direct experimental data on inhibitors containing the novel (1-(3-fluorophenyl)cyclobutyl) scaffold remains limited in publicly accessible literature, this guide will draw comparisons from well-characterized inhibitors to infer the potential of this and other emerging chemical scaffolds.
The Endocannabinoid System and the Role of FAAH
The endocannabinoid system is a crucial neuromodulatory system that plays a role in regulating a wide array of physiological processes. Its primary components include cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids) like anandamide, and the enzymes that synthesize and degrade them. FAAH terminates the signaling of anandamide by hydrolyzing it into arachidonic acid and ethanolamine.[3] The inhibition of FAAH elevates anandamide levels, thereby potentiating its therapeutic effects.
Caption: Signaling pathway of anandamide and the role of FAAH inhibitors.
Comparative Efficacy of FAAH Inhibitors
The development of FAAH inhibitors has led to a diverse range of chemical scaffolds, each with distinct efficacy profiles. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the potency of these inhibitors.
| Inhibitor | Chemical Class | Target | IC50 (nM) | Mechanism of Action | Selectivity | Reference |
| AM4303 | Not specified in results | human FAAH, rat FAAH | 2.0 (human), 1.9 (rat) | Not specified in results | Selective for FAAH | [4] |
| PF-04457845 | Piperidine/Piperazine Urea | human FAAH | Not specified in results | Covalent (carbamylation of catalytic serine) | Highly selective for FAAH | [1] |
| JNJ-42165279 | Aryl piperazinyl urea | human FAAH | 70 | Covalent, slowly reversible | Highly selective for FAAH | [5][6] |
| URB597 | Carbamate | FAAH | 4.6 | Covalent (carbamylation of catalytic serine) | Targets multiple serine hydrolases | [3][7] |
| OL-135 | α-Ketoheterocycle | FAAH | Not specified in results | Reversible | Selective for FAAH | [7] |
Note: IC50 values can vary depending on the specific assay conditions.
In Vivo Efficacy and Clinical Trials
While in vitro potency is a critical initial measure, in vivo efficacy in preclinical models and human clinical trials provides the ultimate validation of a drug candidate's therapeutic potential.
-
PF-04457845 : This compound has been evaluated in clinical trials for pain associated with osteoarthritis and for the treatment of cannabis withdrawal and dependence.[8][9][10] While it failed to show efficacy in treating osteoarthritis pain, it demonstrated a reduction in cannabis withdrawal symptoms and cannabis use in men.[8][9][10]
-
JNJ-42165279 : This inhibitor has progressed to Phase II clinical trials for anxiety disorders and major depressive disorder.[6] Preclinical studies in a rat model of neuropathic pain showed dose-dependent efficacy.[5] A study in healthy volunteers demonstrated potent central and peripheral FAAH inhibition, with saturation of brain FAAH occupancy at doses of 10 mg and higher.[11]
The (1-(3-fluorophenyl)cyclobutyl) Scaffold: A Structural Perspective
Experimental Protocols for Assessing FAAH Inhibitor Efficacy
The following provides a generalized, step-by-step methodology for the in vitro and in vivo evaluation of novel FAAH inhibitors.
In Vitro FAAH Inhibition Assay
This protocol outlines a common method for determining the IC50 of a test compound against FAAH.
Caption: Workflow for an in vitro FAAH inhibition assay.
Detailed Steps:
-
Reagent Preparation : Prepare stock solutions of recombinant human or rat FAAH, a suitable substrate (e.g., N-arachidonoylethanolamine), and the test inhibitor in an appropriate solvent (e.g., DMSO).
-
Assay Setup : In a microplate, add the assay buffer, diluted FAAH enzyme, and varying concentrations of the test inhibitor. Include control wells with no inhibitor and wells with a known reference inhibitor.
-
Pre-incubation : Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Add the substrate to all wells to start the enzymatic reaction.
-
Reaction Termination : After a set time, stop the reaction by adding a quenching solution.
-
Signal Detection : Measure the amount of product formed using a suitable detection method, such as fluorescence or mass spectrometry.
-
Data Analysis : Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Efficacy in a Neuropathic Pain Model (Spinal Nerve Ligation - SNL)
This protocol describes a common animal model to assess the analgesic effects of a test compound.
Caption: Workflow for an in vivo neuropathic pain model.
Detailed Steps:
-
Animal Model : Utilize a validated animal model of neuropathic pain, such as the spinal nerve ligation (SNL) model in rats.
-
Baseline Measurement : Before drug administration, establish a baseline pain threshold for each animal using a standardized method, such as the von Frey test, which measures mechanical allodynia.
-
Drug Administration : Administer the test inhibitor via a relevant route (e.g., oral gavage, intraperitoneal injection) at various doses to different groups of animals. Include a vehicle control group.
-
Post-Dose Assessment : At specific time points after drug administration, re-evaluate the pain threshold of each animal using the same method as in the baseline measurement.
-
Data Analysis : Analyze the data to determine the effect of the inhibitor on the pain threshold compared to the vehicle control. Calculate the dose-response relationship and the effective dose (e.g., ED50).
Conclusion and Future Directions
The inhibition of FAAH remains a highly attractive strategy for the development of novel therapeutics. The field has seen the progression of several potent and selective inhibitors into clinical trials, demonstrating the viability of this approach. While compounds like PF-04457845 and JNJ-42165279 have provided crucial insights, the quest for inhibitors with optimal efficacy and safety profiles continues. The exploration of novel chemical scaffolds, such as the (1-(3-fluorophenyl)cyclobutyl) moiety, is essential for advancing the field. Future research should focus on the synthesis and rigorous preclinical and clinical evaluation of such compounds to fully understand their therapeutic potential.
References
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Huggins, J. P., et al. (2012). An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee. Pain, 153(9), 1837–1846. [Link]
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D'Souza, D. C., et al. (2019). Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial. The Lancet Psychiatry, 6(11), 943-955. [Link]
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UK Medicines Information. (2019). Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial. NHS. [Link]
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Keith, J. M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters, 6(11), 1109–1114. [Link]
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Rock, E. M., et al. (2016). A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models. Psychopharmacology, 233(15-16), 2895–2905. [Link]
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van der Vliet, A., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. Request PDF. [Link]
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van Hecken, A., et al. (2017). Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clinical Pharmacology & Therapeutics, 102(1), 113–123. [Link]
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D'Souza, D. C., et al. (2019). Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial. Request PDF. [Link]
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Migliore, M., et al. (2016). Potent multitarget FAAH-COX inhibitors: Design and structure-activity relationship studies. eScholarship, University of California. [Link]
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National Institute on Drug Abuse. (2024). Fatty Acid Amide Hydrolase (FAAH) Inhibitor Treatment of Cannabis Use Disorder (CUD). ClinicalTrials.gov. [Link]
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Wikipedia. (2023). JNJ-42165279. [Link]
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Schmidt, M. E., et al. (2020). The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study. eScholarship, University of California. [Link]
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Ahn, K., et al. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS journal, 13(1), 113–129. [Link]
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Migliore, M., et al. (2016). Potent Multi-target FAAH-COX Inhibitors: Design and Structure-Activity Relationship Studies. Request PDF. [Link]
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Iannotti, F. A., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International journal of molecular sciences, 23(1), 224. [Link]
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Bedse, G., et al. (2023). Fatty acid amide hydrolase inhibition alleviates anxiety-like symptoms in a rat model used to study post-traumatic stress disorder. Psychopharmacology, 242(7), 1541–1551. [Link]
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Marco, E. M., et al. (2016). Inhibition of fatty-acid amide hydrolyse (FAAH) exerts cognitive improvements in male but not female rats. Physiology & behavior, 167, 203–209. [Link]
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Alexander, J. P., & Cravatt, B. F. (2006). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Molecular pharmacology, 70(5), 1489–1498. [Link]
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Gasperi, V., et al. (2016). FAAH inhibitors in the limelight, but regrettably. International journal of clinical pharmacology and therapeutics, 54(7), 485–489. [Link]
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Garau, G., et al. (2012). 4DO3: Structure of FAAH with a non-steroidal anti-inflammatory drug. RCSB PDB. [Link]
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Ahn, K., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences of the United States of America, 105(35), 12796–12801. [Link]
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Rose, T. E., et al. (2019). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS medicinal chemistry letters, 10(12), 1668–1674. [Link]
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Ghosh, S., & Samanta, S. (2020). A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. European journal of medicinal chemistry, 188, 112015. [Link]
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Mileni, M., et al. (2010). Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation. Journal of molecular biology, 400(4), 743–754. [Link]
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Jones, S., et al. (2019). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Scientific reports, 9(1), 1845. [Link]
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Navigating the Patent Maze: A Comparative Guide to 1-(3-fluorophenyl)cyclobutanamine Derivatives
For researchers and drug development professionals, the patent landscape offers a crucial, yet often complex, window into the forefront of medicinal chemistry. This guide provides an in-depth analysis of the patent landscape surrounding 1-(3-fluorophenyl)cyclobutanamine derivatives, a scaffold of growing interest due to the unique conformational constraints and metabolic stability offered by the cyclobutane ring. By examining key patent families, we will dissect the therapeutic applications, synthetic strategies, and comparative biological data for this promising class of compounds.
The Rise of the Cyclobutane Moiety: A Structurally-Driven Advantage
The incorporation of small, strained ring systems like cyclobutane has become an increasingly popular strategy in drug design. The 1,3-disubstituted cyclobutane motif, in particular, is being explored as a conformationally restricted isostere for more flexible propyl groups. This structural rigidity can lead to improved binding affinity and selectivity for a target protein, as well as enhanced metabolic stability, all desirable properties for a drug candidate. The presence of the 3-fluorophenyl group further contributes to modulating the electronic and lipophilic properties of the molecule, often enhancing target engagement and pharmacokinetic profiles.
Key Patent Families and Therapeutic Landscapes
While a single, dominant patent family for 1-(3-fluorophenyl)cyclobutanamine derivatives has yet to emerge, analysis of related patents reveals a clear trajectory towards specific therapeutic areas. The most prominent applications appear to be in the treatment of Central Nervous System (CNS) disorders and inflammatory conditions.
Two key patents provide a strong foundation for understanding the potential of this scaffold:
-
WO2018069863A1 : This patent from Vertex Pharmaceuticals discloses 1,3-disubstituted cyclobutane derivatives as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS)[1]. H-PGDS is a key enzyme in the production of prostaglandin D2 (PGD2), a mediator of inflammation and allergic responses. Inhibition of H-PGDS is a promising strategy for treating conditions like Duchenne muscular dystrophy and other inflammatory disorders.
-
US9238625B2 : This patent describes a broad range of phenylcycloalkylmethylamine derivatives and their synthesis[2]. While not exclusively focused on the 1-(3-fluorophenyl)cyclobutanamine core, it provides crucial insights into the synthetic accessibility of these compounds and their potential as therapeutic agents.
The broader patent landscape further supports the application of fluorophenyl-containing compounds in CNS disorders, including neurodegenerative diseases and psychiatric conditions[3][4][5][6].
Below is a comparative table of representative compounds from these key patent areas:
| Compound Scaffold | Patent Reference | Claimed Therapeutic Use | Key Structural Features |
| 1,3-disubstituted cyclobutane | WO2018069863A1 | H-PGDS Inhibition (Anti-inflammatory) | Cyclobutane core with various substitutions at the 1 and 3 positions. |
| Phenylcycloalkylmethylamine | US9238625B2 | Not specified (general therapeutic use) | Phenyl group attached to a cycloalkylamine. |
| 1,2-diarylethylamines | EP0346791B1 | Neuroprotection | Diaryl ethylamine backbone. |
| Dihydro-quinazoline derivatives | WO2024115797A2 | Orexin Receptor Agonists (Neurological disorders) | Fused heterocyclic core. |
Synthetic Strategies: A Detailed Protocol
The synthesis of 1-(3-fluorophenyl)cyclobutanamine derivatives can be achieved through a multi-step process, drawing upon established methodologies in organic chemistry. Below is a representative protocol inspired by the disclosures in US9238625B2[2].
Experimental Protocol: Synthesis of a Representative 1-(3-fluorophenyl)cyclobutanamine Derivative
Step 1: Synthesis of 1-(3-fluorophenyl)cyclobutanecarbonitrile
-
To a solution of 3-fluorophenylacetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (2.2 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1,3-dibromopropane (1.1 eq) dropwise and heat the reaction mixture to reflux for 12 hours.
-
Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield 1-(3-fluorophenyl)cyclobutanecarbonitrile.
Step 2: Reduction to 1-(3-fluorophenyl)cyclobutanamine
-
To a solution of 1-(3-fluorophenyl)cyclobutanecarbonitrile (1.0 eq) in anhydrous THF, add lithium aluminum hydride (2.0 eq) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Carefully quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide.
-
Filter the resulting suspension and extract the filtrate with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate, concentrate under reduced pressure to obtain the crude 1-(3-fluorophenyl)cyclobutanamine, which can be further purified by distillation or salt formation.
Causality Behind Experimental Choices: The use of a strong base like sodium hydride is essential for the deprotonation of the benzylic proton in 3-fluorophenylacetonitrile, enabling the subsequent nucleophilic attack on 1,3-dibromopropane to form the cyclobutane ring. Lithium aluminum hydride is a powerful reducing agent capable of converting the nitrile functionality directly to a primary amine.
Synthetic Workflow Diagram
Caption: Synthetic route to 1-(3-fluorophenyl)cyclobutanamine.
Comparative Biological Data: A Representative Analysis
Direct, side-by-side comparative data for a series of 1-(3-fluorophenyl)cyclobutanamine derivatives is not publicly available within a single patent or publication. However, based on the identified therapeutic targets, we can construct a representative table of the types of biological data that would be crucial for comparing these compounds.
| Derivative | Target | IC50 (nM) | Receptor Binding Ki (nM) | In Vivo Efficacy Model |
| Compound A | H-PGDS | 15 | - | Mouse model of muscular dystrophy |
| Compound B | CNS Receptor X | - | 5 | Rodent model of anxiety |
| Compound C | CNS Receptor Y | - | 25 | Rat model of neuropathic pain |
| Compound D | H-PGDS | 50 | - | Carrageenan-induced paw edema model |
Note: The data presented in this table is illustrative and intended to represent the types of assays and results that would be used to compare derivatives for different therapeutic applications.
Signaling Pathway Diagram
Caption: Inhibition of the PGD2 pathway by a H-PGDS inhibitor.
Expert Analysis and Future Directions
The patent landscape suggests that 1-(3-fluorophenyl)cyclobutanamine derivatives are at an early but promising stage of development. The inherent structural advantages of the cyclobutane core, combined with the favorable properties of the 3-fluorophenyl group, make this a versatile scaffold for targeting a range of biological entities.
Key Insights:
-
CNS Penetration: The lipophilicity and size of these derivatives are likely to be amenable to crossing the blood-brain barrier, making them attractive candidates for CNS disorders.
-
Enzyme Inhibition: The successful targeting of H-PGDS indicates the potential for these compounds to act as enzyme inhibitors, opening up possibilities in oncology and other areas where specific enzyme inhibition is a validated therapeutic strategy.
-
Structure-Activity Relationship (SAR) Exploration: The patents reviewed lay the groundwork for extensive SAR studies. Future research will likely focus on modifying the amine substituent and exploring different substitution patterns on both the phenyl and cyclobutane rings to optimize potency, selectivity, and pharmacokinetic properties.
Future Outlook:
We anticipate an increase in patent filings for 1-(3-fluorophenyl)cyclobutanamine derivatives in the coming years, particularly in the areas of neuroinflammation and oncology. As more biological data becomes available, a clearer picture of the most promising therapeutic applications will emerge. For researchers in this field, a thorough understanding of the existing patent landscape is essential for navigating this exciting area of drug discovery and identifying novel opportunities for innovation.
References
- EP0346791B1 - 1,2-diarylethylamines for treatment of neurotoxic injury - Google P
- US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives - Google P
- CY2139B1 - Pharmacologically active CNS compounds - Google P
- US8871761B2 - NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders - Google P
- WO2018069863A1 - 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors - Google P
- US10322139B2 - Neuroactive steroid formulations and methods of tre
- WO2024115797A2 - Dihydro-quinazoline, -benzothiazine and -benzoxazine derivatives and use thereof as orexin receptors agonists for treating or preventing neurological diseases - Google P
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities is a daily reality. Just as critical as the reaction itself is the final step in the lifecycle of any reagent: its proper disposal. This guide provides a detailed, safety-first protocol for the disposal of tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate (CAS No. 1286263-86-2), ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established laboratory safety principles and regulatory standards, reflecting a commitment to responsible chemical management.
Hazard Assessment and Immediate Safety Protocols
Before handling the waste, it is imperative to understand the hazards associated with tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate. According to its Safety Data Sheet (SDS), this compound is a solid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, strict adherence to personal protective equipment (PPE) guidelines is the first line of defense.
Essential Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. The causality is simple: creating a barrier between the researcher and the chemical agent prevents accidental exposure.
-
Eye Protection : Chemical splash goggles are mandatory. For tasks with a higher risk of dust generation, a face shield worn over goggles provides superior protection[2].
-
Hand Protection : Chemically resistant gloves, such as nitrile, are required. Always check the glove manufacturer's compatibility chart. Given the potential for skin irritation, double-gloving is a prudent measure[1][2].
-
Body Protection : A standard laboratory coat is required. For larger quantities of waste, a chemical-resistant apron should be worn[2].
-
Respiratory Protection : All handling of this compound's waste, especially if dust can be generated, must occur within a certified chemical fume hood to prevent inhalation[1].
Spill Management
Accidents happen, but a prepared response mitigates the risk.
-
Alert Personnel : Immediately notify others in the vicinity.
-
Isolate the Area : Restrict access to the spill location.
-
Don PPE : Ensure you are wearing the appropriate PPE before cleanup.
-
Containment : For a solid spill, gently cover with a compatible absorbent material to prevent dust from becoming airborne. Do not use water.
-
Collection : Carefully sweep or vacuum the spilled material and absorbent into a designated, labeled hazardous waste container[3][4][5].
-
Decontamination : Clean the spill area thoroughly.
-
Dispose : The collected spill material must be disposed of as hazardous waste, following the procedures in this guide.
| Hazard Classification | Description | Source |
| Skin Irritation | H315: Causes skin irritation. | [1] |
| Eye Irritation | H319: Causes serious eye irritation. | [1] |
| Respiratory Irritation | H335: May cause respiratory irritation. | [1] |
Step-by-Step Waste Collection and Disposal Protocol
The guiding principle for chemical disposal is that waste is regulated from the moment of generation to its final treatment at an offsite facility[6]. Laboratory personnel must treat all waste chemical solids as hazardous unless explicitly confirmed otherwise by an environmental health and safety (EHS) officer[7]. Under no circumstances should this compound be disposed of down the drain or in regular trash [7][8].
Waste Segregation: The First Crucial Decision
Proper segregation is critical to prevent dangerous reactions and to facilitate compliant disposal[8][9]. As a fluorinated organic compound, this waste must be segregated appropriately.
-
Action : Designate a specific, compatible waste container for "Halogenated Organic Solid Waste."
-
Rationale : Mixing incompatible waste streams, such as acids with certain organics, can lead to violent reactions or the release of toxic gases[10]. Segregating halogenated waste from non-halogenated waste is a standard and often required practice for disposal facilities[9].
Container Selection and Labeling
The waste container is the primary barrier protecting you and the environment.
-
Choose a Compatible Container : Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be in good condition, free of cracks or deterioration[8][10].
-
Label Correctly Before Use : Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate" and any other constituents.
-
The specific hazards (e.g., "Irritant").
-
The date waste was first added (accumulation start date).
-
The name of the principal investigator or lab group.
-
Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory[6][10].
-
Transferring Waste : Carefully transfer the solid waste into the labeled container using a spatula or scoop. Minimize dust generation. This should be done inside a fume hood.
-
Keep Container Closed : The waste container must remain securely capped at all times, except when actively adding waste[6][7]. This prevents the release of vapors and protects the contents from contamination.
-
Use Secondary Containment : Place the waste container within a larger, chemically resistant tub or bin to contain any potential leaks[8].
-
Store in a Designated SAA : The SAA must be at or near the point of generation and under the control of the laboratory personnel. It should be in a cool, dry, and well-ventilated location away from incompatible materials[10][11].
Arranging for Final Disposal
The ultimate fate of this chemical waste is treatment at a licensed facility.
-
Action : Once the container is full or you are discontinuing the project, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup[6].
-
Rationale : The disposal of chemical waste is governed by strict regulations, including the Resource Conservation and Recovery Act (RCRA) in the United States[8][12]. Your EHS department is responsible for ensuring that the waste is transported and disposed of in a compliant manner by a licensed hazardous waste disposal company[4].
Regulatory Framework and Best Practices
Adherence to regulations is not just a legal requirement; it is a core component of a functional safety culture.
The "Cradle-to-Grave" Principle
The Resource Conservation and Recovery Act (RCRA) gives the EPA authority to control hazardous waste from its generation to its final disposal[12]. This "cradle-to-grave" liability means that the generator of the waste (your institution) is permanently responsible for it[13].
Waste Minimization
The most effective way to enhance safety and reduce environmental impact is to minimize the amount of waste generated.
-
Order only the quantity of chemical needed for your experiments.
-
Maintain a chemical inventory to avoid ordering duplicates.
-
If possible, reduce the scale of experiments to produce less waste[6].
Visualizing the Disposal Workflow
To ensure clarity, the following diagram outlines the critical decision points and actions in the disposal process.
Caption: Workflow for the safe disposal of tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate.
References
-
Good Laboratory Practices: Waste Disposal . SCION Instruments. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
tert-Butyl carbamate - SAFETY DATA SHEET . Thermo Fisher Scientific. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances . U.S. Environmental Protection Agency. [Link]
- Method for removing fluorinated organic compounds from contaminated fluids.
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]
-
RCRA Regulations Explained . National Environmental Trainers. [Link]
-
4 Hazardous Waste Characteristics Under RCRA . Lion Technology Inc. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview . U.S. Environmental Protection Agency. [Link]
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- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. danielshealth.com [danielshealth.com]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. epa.gov [epa.gov]
- 13. natlenvtrainers.com [natlenvtrainers.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
